4-Bromo-2-(bromomethyl)-1-nitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDWEKIFJGXTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282543 | |
| Record name | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35287-42-4 | |
| Record name | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35287-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(bromomethyl)-1-nitrobenzene is a versatile bifunctional organic compound of significant interest in synthetic organic chemistry. Its structure, featuring a nitro group, a bromine atom on the aromatic ring, and a bromomethyl substituent, provides multiple reactive sites. This allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.
Chemical Identity and Properties
The Chemical Abstracts Service (CAS) has assigned two primary CAS numbers to this compound: 35287-42-4 and 82420-34-6 .[1][2][3][4][5] These numbers are used interchangeably in chemical databases and by suppliers.
Molecular Structure:
References
- 1. 4-bromo-1-(bromomethyl)-2-nitrobenzene CAS 82420-34-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 35287-42-4 [chemicalbook.com]
- 3. 4-Bromo-1-(bromomethyl)-2-nitrobenzene | 82420-34-6 [sigmaaldrich.com]
- 4. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-nitrobenzyl bromide | C7H5Br2NO2 | CID 12761378 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-nitrobenzene: Molecular Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(bromomethyl)-1-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis. Its strategic substitution pattern, featuring a nitro group, a bromine atom on the aromatic ring, and a reactive benzylic bromide, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, with a particular focus on its relevance in the field of drug development. The presence of multiple reactive sites allows for selective and sequential chemical transformations, offering a gateway to a diverse range of molecular scaffolds.[1][2][3] This document aims to serve as a technical resource for researchers and scientists, providing both foundational knowledge and practical insights into the utilization of this important chemical entity.
Physicochemical Properties
This compound is a colorless to light yellow crystalline powder.[2] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol and ethers.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₂ | --INVALID-LINK-- |
| Molecular Weight | 294.93 g/mol | --INVALID-LINK-- |
| Melting Point | 55-58 °C | --INVALID-LINK-- |
| Boiling Point | 190 °C at 5 mmHg | --INVALID-LINK-- |
| Appearance | Colorless to light yellow crystal or powder | --INVALID-LINK-- |
| CAS Number | 35287-42-4 | --INVALID-LINK-- |
Molecular Structure and Elucidation
The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at the C4 position, a nitro group at the C1 position, and a bromomethyl group at the C2 position. The presence of these functional groups imparts distinct reactivity to different parts of the molecule. The aromatic bromine is generally less reactive towards nucleophilic substitution than the benzylic bromine. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position relative to itself.
Spectral Data Analysis
Spectroscopic techniques are essential for the structural confirmation of this compound. Although a complete set of spectral data for the target molecule is not available in the public domain, data from closely related analogs can provide valuable insights.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic protons. Based on the analysis of a similar compound, 2-bromo-1-(bromomethyl)-4-nitrobenzene, the benzylic protons (-CH₂Br) would likely appear as a singlet around δ 4.62 ppm. The aromatic protons would exhibit a more complex splitting pattern due to their coupling with each other. For 2-bromo-1-(bromomethyl)-4-nitrobenzene, the aromatic signals are observed at δ 7.65 (d, J=8.4Hz, 1H), 8.17 (dd, J=8.4, 2.2Hz, 1H), and 8.46 (d, J=2.2Hz, 1H).[8] A similar pattern would be anticipated for the title compound, with shifts influenced by the specific substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms. The carbon of the bromomethyl group is expected to appear in the aliphatic region, while the six aromatic carbons would be observed in the downfield region. The carbon attached to the nitro group would be the most deshielded among the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1530 cm⁻¹ and ~1350 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-Br stretching: ~700-500 cm⁻¹
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine atom from the benzylic position to form a stable benzylic carbocation, which would be a prominent peak in the spectrum.
Synthesis and Manufacturing
The most common and industrially viable method for the synthesis of this compound is the radical bromination of its precursor, 4-bromo-2-nitrotoluene.[8]
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Radical Bromination of 4-Bromo-2-nitrotoluene
This protocol is adapted from a similar procedure for the synthesis of 2-bromo-1-(bromomethyl)-4-nitrobenzene.[8]
Materials:
-
4-Bromo-2-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Chloroform
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-bromo-2-nitrotoluene in carbon tetrachloride, add N-bromosuccinimide (1.02 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux (approximately 70 °C) and stir for 3-4 hours. Additional portions of AIBN may be added to ensure the reaction goes to completion.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with chloroform and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.
-
AIBN as Radical Initiator: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction.
-
Carbon Tetrachloride as Solvent: CCl₄ is a non-polar solvent that is suitable for radical reactions and is relatively inert under the reaction conditions.
-
Reflux Conditions: The reaction is typically carried out at reflux to provide the necessary thermal energy for the homolytic cleavage of the initiator and to increase the reaction rate.
An alternative synthetic route involves the bromination of (2-bromo-5-nitrophenyl)methanol using triphenylphosphine and N-bromosuccinimide in dichloromethane at 0 °C, which has been reported to give a high yield (96%).[9]
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing the 4-bromo-2-nitrobenzyl moiety into various molecules. The aromatic bromine can participate in cross-coupling reactions, and the nitro group can be reduced to an amine, which can then be further functionalized.
This trifunctional nature makes it a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] While specific examples of marketed drugs derived from this exact intermediate are not prominently featured in the searched literature, its structural motifs are present in many biologically active molecules. For instance, similar brominated nitroaromatic compounds are key intermediates in the synthesis of drugs like the hedgehog pathway inhibitor vismodegib and angiotensin II receptor antagonists such as Losartan and Azilsartan.[2][10][11]
Figure 2: Key reaction pathways of this compound.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.[2] It can cause skin and eye irritation upon contact.[2] Inhalation of dust should be avoided, and the compound should be handled in a well-ventilated area or a fume hood.[2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical goggles should be worn.
-
Lab Coat: A flame-retardant lab coat is essential to protect against splashes.
-
Respiratory Protection: If handling large quantities or if dust is generated, a respirator may be necessary.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] Dispose of waste in accordance with local, state, and federal regulations.[2]
Conclusion
This compound is a synthetically valuable compound with a rich chemical reactivity profile. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block in the synthesis of complex organic molecules. While its direct application in the synthesis of currently marketed drugs is not widely documented, its structural features are highly relevant to the construction of pharmacologically active scaffolds. This guide has provided a detailed overview of its molecular structure, synthesis, reactivity, and handling, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further research into the applications of this versatile intermediate is likely to uncover new and innovative synthetic pathways to novel therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]
- 3. fishersci.com [fishersci.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 9. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum [chemicalbook.com]
- 10. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]
- 11. nbinno.com [nbinno.com]
- 12. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Bromo-2-(bromomethyl)-1-nitrobenzene
An In-Depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Introduction
This compound is a versatile trifunctional aromatic compound of significant interest in synthetic organic chemistry. Characterized by a benzene ring substituted with a nitro group, a bromine atom, and a bromomethyl group, this molecule serves as a pivotal intermediate in the synthesis of a wide array of more complex chemical entities. Its strategic placement of reactive functional groups allows for a variety of chemical transformations, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in the chemical sciences.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is fundamental for research and safety. This compound is known by several names and is cataloged in major chemical databases.
-
IUPAC Name : this compound[2]
-
Synonyms : 5-Bromo-2-nitrobenzyl bromide[2]
-
CAS Registry Number : 35287-42-4[2]
-
Molecular Formula : C₇H₅Br₂NO₂[2]
-
InChI Key : HEDWEKIFJGXTDZ-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 294.93 g/mol | [2][3] |
| Appearance | Colorless to light yellow crystal or powder | [4] |
| Melting Point | 55-58 °C | [4] |
| Boiling Point | 190 °C (at 5 mmHg) | [4] |
| Density | 1.946 g/mL (predicted: 2.006±0.06 g/cm³) | [4][5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol.[4] | |
| Storage Temperature | Inert atmosphere, 2-8°C or under inert gas (nitrogen or Argon).[5][6] |
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the aromatic and benzylic protons. A typical spectrum would show signals for the three aromatic protons in the deshielded region and a singlet for the two benzylic protons of the -CH₂Br group.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-Br stretching vibrations.
-
Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three functional groups:
-
Benzylic Bromide (-CH₂Br) : This is the most reactive site for nucleophilic substitution. The benzylic position is activated, making the bromine a good leaving group. This allows for the introduction of a wide range of nucleophiles, a key feature in its use as a synthetic intermediate.
-
Aromatic Bromine (-Br) : The bromine atom attached to the benzene ring is less reactive towards nucleophilic aromatic substitution. However, its reactivity can be enhanced by the electron-withdrawing nitro group, particularly at the positions ortho and para to the nitro group.[7] It can also participate in transition metal-catalyzed cross-coupling reactions.
-
Nitro Group (-NO₂) : The nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[7] The nitro group can also be reduced to an amino group, providing a route to other functionalized derivatives.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the radical bromination of the corresponding methyl-substituted precursor, 4-bromo-2-nitrotoluene.[8]
Synthetic Workflow Diagram
Caption: Radical bromination of 4-bromo-2-nitrotoluene.
Experimental Protocol
The following is a representative procedure for the synthesis of this compound.
Materials:
-
4-Bromo-2-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
α,α'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-nitrotoluene, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN in carbon tetrachloride.
-
Reaction : Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by the thermal decomposition of AIBN, which generates free radicals.[8]
-
Monitoring : Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, can be removed by filtration.
-
Purification : The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Applications in Research and Development
This compound is a key intermediate in the synthesis of various high-value organic compounds.
-
Pharmaceutical Synthesis : It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The reactive bromomethyl group allows for the attachment of this moiety to other molecules to build more complex drug candidates.[1][9]
-
Agrochemicals : This compound is used in the development of new pesticides and herbicides.[4][9]
-
Dyes and Pigments : It is also utilized in the production of specialty dyes.[4]
-
Organic Synthesis : In a broader sense, it is a versatile building block for introducing the 4-bromo-2-nitrobenzyl group into organic molecules, which can then be further functionalized.[8]
Safety and Handling
Due to its reactive nature, this compound must be handled with appropriate safety precautions.
-
Hazards : The compound is irritating to the skin and eyes.[4] It is classified as causing severe skin burns and eye damage.[10] Prolonged exposure should be avoided.[4] Inhalation of dust should also be prevented.[4]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a fume hood.[4] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[5][6]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.[4] Do not dump into the environment.
Conclusion
This compound is a valuable and highly reactive chemical intermediate with significant applications in organic synthesis. Its unique combination of functional groups provides multiple pathways for the construction of complex molecules for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 35287-42-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 35287-42-4 [m.chemicalbook.com]
- 6. 4-Bromo-1-(bromomethyl)-2-nitrobenzene | 82420-34-6 [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-Bromo-2-nitrobenzyl bromide | C7H5Br2NO2 | CID 12761378 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromo-2-(bromomethyl)-1-nitrobenzene safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Authored by a Senior Application Scientist
This document provides a comprehensive safety and handling guide for this compound, a reactive intermediate crucial for various synthetic applications in research and drug development. This guide moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the causality behind safety protocols, ensuring a proactive and informed approach to laboratory work.
Chemical Identity and Physicochemical Properties
This compound is a multi-functionalized aromatic compound. Its utility in synthesis stems from the presence of two distinct bromine substituents and a nitro group, which offer orthogonal reactivity. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in cross-coupling reactions. The electron-withdrawing nitro group influences the reactivity of the entire aromatic system.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Bromo-2-nitrobenzyl bromide | [1] |
| CAS Number | 35287-42-4 | [1][2][3] |
| Molecular Formula | C7H5Br2NO2 | [1][2][3] |
| Molecular Weight | 294.93 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow crystalline powder/solid | [2][4] |
| Melting Point | 55-58 °C | [2] |
| Boiling Point | 190 °C @ 5 mmHg; 330.2 °C (Predicted) | [2][5] |
| Density | 1.946 - 2.006 g/cm³ (Predicted) | [2][5] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol) | [2] |
Hazard Identification and Toxicological Insights
The primary hazards of this compound are derived from the benzylic bromide functional group, which is a potent lachrymator and alkylating agent. Upon contact with moisture (e.g., on skin, in eyes, or mucous membranes), it can hydrolyze to form hydrobromic acid (HBr), causing severe chemical burns. Its classification as a hazardous substance is therefore critical for risk assessment. While specific toxicological data for this exact molecule is limited, the known hazards of structurally related nitrobenzyl bromides provide a reliable basis for its classification.
Table 2: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
Note: This classification is based on the profiles of closely related isomers and functional groups.[4][6]
Expert Insights on Causality:
-
Corrosivity and Lachrymatory Effects: The high reactivity of the benzylic bromide (-CH2Br) group makes it an effective alkylating agent. It readily reacts with nucleophilic residues in biological macromolecules (proteins, DNA). Furthermore, its reaction with water is the primary cause of its severe corrosive properties. This immediate generation of HBr upon contact with tissue is what designates it as a lachrymator and a substance that causes severe burns.
-
Respiratory Irritation: Fine dust or vapors of the compound can be inhaled.[2] The same hydrolysis reaction that occurs on the skin can happen on the moist surfaces of the respiratory tract, leading to irritation, coughing, and potentially severe damage.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by a stringent PPE protocol.
Engineering Controls
All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. The fume hood provides critical protection against the inhalation of dust and vapors and contains any potential spills.
Personal Protective Equipment (PPE) Protocol
Standard laboratory attire is insufficient. The following PPE is required:
-
Hand Protection: Use heavy-duty, chemical-resistant gloves. Double-gloving (e.g., two pairs of nitrile gloves) is highly recommended. The outer glove should be removed immediately after handling the compound.
-
Eye Protection: Chemical splash goggles that form a seal around the eyes are mandatory. Due to the severe corrosivity, a full-face shield must be worn over the goggles during all procedures.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug to prevent dust from entering sleeves.
Caption: PPE selection workflow for handling the title compound.
Safe Handling, Storage, and Emergency Protocols
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the handling of this compound. Ensure a waste container is prepared and properly labeled.
-
Weighing: Weigh the solid directly into a reaction vessel or a tared container within the fume hood. Avoid using a weigh boat and then transferring, as this increases the risk of creating dust.
-
Dispensing: If adding to a solvent, do so slowly and carefully to avoid splashing.
-
Post-Handling: Immediately decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of the outer pair of gloves in the designated hazardous waste container.
Storage Requirements
This compound requires specific storage conditions to maintain its integrity and prevent hazardous situations.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[5] This prevents hydrolysis from atmospheric moisture.
-
Temperature: Store in a cool, dry place, with refrigeration (2-8°C) being ideal.
-
Incompatibilities: Keep away from strong bases, oxidizing agents, and metals.
Emergency Spill Response
A spill of this solid compound presents a significant hazard.
Caption: Emergency response workflow for a solid chemical spill.
Table 3: First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Considerations
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of through an authorized environmental waste disposal company, in accordance with local, state, and federal regulations.[2]
References
- 1. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 35287-42-4 [chemicalbook.com]
- 4. 4-bromo-1-(bromomethyl)-2-nitrobenzene CAS 82420-34-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound CAS#: 35287-42-4 [m.chemicalbook.com]
- 6. 4-Bromo-2-nitrobenzyl bromide | C7H5Br2NO2 | CID 12761378 - PubChem [pubchem.ncbi.nlm.nih.gov]
IUPAC name for C7H5Br2NO2
An In-depth Technical Guide to the Structural Elucidation and Systematic Nomenclature of C7H5Br2NO2
Abstract
The molecular formula C7H5Br2NO2 represents a fascinating case study in chemical ambiguity, corresponding to a multitude of structural isomers with distinct chemical properties and functionalities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of identifying and naming these compounds. Moving beyond a simple definition, this document delves into the principles of constitutional isomerism, the application of systematic IUPAC nomenclature, and the analytical techniques essential for unambiguous structural elucidation. We will focus on the two most prominent and chemically significant classes of isomers for this formula: Dibromoaminobenzoic Acids and Dibromonitrobenzyl Bromides . By synthesizing principles of chemical nomenclature with practical analytical workflows, this guide serves as an authoritative resource for ensuring precision, accuracy, and reproducibility in research and development involving these versatile chemical entities.
The Challenge of Isomerism: Beyond the Molecular Formula
A molecular formula, such as C7H5Br2NO2, provides only the elemental composition of a molecule and is insufficient for its unique identification. The specific arrangement of these atoms gives rise to constitutional isomers—compounds with the same formula but different atomic connectivity.[1][2] This structural variance results in profoundly different physical properties, chemical reactivity, and biological activity. For C7H5Br2NO2, the arrangement of a seven-carbon framework, five hydrogens, two bromines, one nitrogen, and two oxygens can result in several stable aromatic structures. The two most plausible and significant classes are:
-
Dibromoaminobenzoic Acids: These isomers feature a benzoic acid backbone (a benzene ring attached to a carboxylic acid group) further substituted with two bromine atoms and an amino group.
-
Dibromonitrobenzyl Bromides: This class is based on a toluene (methylbenzene) backbone, where the methyl group is brominated (forming a benzyl bromide), and the aromatic ring is substituted with another bromine atom and a nitro group.
The critical first step in working with this formula is to determine which constitutional isomer is present, as their respective chemistries are fundamentally different.
Principles of Systematic IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds to ensure every distinct structure has a unique and unambiguous name.[3][4][5] For the aromatic isomers of C7H5Br2NO2, the naming process is governed by the principal functional group, which dictates the base name and the numbering of the aromatic ring.
Priority of Principal Functional Groups: When multiple functional groups are present, the one with the highest priority determines the suffix of the name. For the isomers , the order of precedence is:
-
Carboxylic Acid (-COOH)
-
Amine (-NH2)
-
Nitro (-NO2)
-
Halogen (-Br)
Nomenclature Workflow Diagram
Caption: Logical workflow for IUPAC name determination from a molecular formula.
Isomer Class 1: Dibromoaminobenzoic Acids
In this class of isomers, the carboxylic acid (-COOH) group is the principal functional group and is assigned position '1' on the benzene ring. The remaining substituents (two -Br atoms and one -NH2 group) are then given the lowest possible locants (positions).
Example Isomer: 2-Amino-3,5-dibromobenzoic acid
-
CAS Number: 609-85-8[6]
-
Structure:
-
The parent name is benzoic acid .
-
The carbon atom attached to the -COOH group is C1.
-
To give the substituents the lowest numbers, we number towards the amino group.
-
An amino group (-NH2) is at position 2.
-
Bromine atoms (-Br) are at positions 3 and 5.
-
-
IUPAC Name: 2-Amino-3,5-dibromobenzoic acid.
Other potential isomers in this class include 4-Amino-3,5-dibromobenzoic acid[6] and 3-Amino-2,4-dibromobenzoic acid, among others, each with a unique substitution pattern and corresponding IUPAC name.
Isomer Class 2: Dibromonitrobenzyl Bromides
For this class, the molecule is named as a substituted toluene, where one hydrogen on the methyl group has been replaced by bromine. This -CH2Br group makes it a "benzyl bromide". The ring is numbered starting from the carbon bearing the -CH2Br group as position '1'.
Example Isomer: 4-Bromo-2-nitrobenzyl bromide
-
CAS Number: 82420-34-6[6]
-
Structure:
-
The parent name is benzyl bromide . This is a common name used by IUPAC for (bromomethyl)benzene.
-
The carbon atom attached to the -CH2Br group is C1.
-
A nitro group (-NO2) is at position 2.
-
A bromine atom (-Br) is at position 4.
-
-
IUPAC Name: 4-Bromo-2-nitrobenzyl bromide. An alternative, more systematic name is 1-(bromomethyl)-4-bromo-2-nitrobenzene.
Analytical Characterization and Differentiation
Unambiguous identification of the correct isomer requires a suite of analytical techniques. The choice of experiment is guided by the functional groups expected in each isomer class.
Summary of Differentiating Analytical Data
| Property | Dibromoaminobenzoic Acid Isomers | Dibromonitrobenzyl Bromide Isomers | Rationale for Differentiation |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹) | Strong asymmetric/symmetric NO₂ stretches (~1530 & 1350 cm⁻¹), Aliphatic C-H stretch (~2850-3000 cm⁻¹), C-Br stretch (~500-650 cm⁻¹) | The presence of a carboxylic acid and amine vs. a nitro group and benzyl bromide provides a distinct and easily distinguishable IR fingerprint. |
| ¹H NMR Spectroscopy | Aromatic protons (δ ~7-8 ppm), Broad singlet for -COOH (δ >10 ppm, exchangeable), Broad singlet for -NH₂ (δ ~4-6 ppm, exchangeable) | Aromatic protons (δ ~7.5-8.5 ppm), Sharp singlet for -CH₂Br (δ ~4.5-5.0 ppm) | The benzylic -CH₂Br protons give a characteristic singlet in a chemical shift region distinct from any signals in the aminobenzoic acid structure. |
| Mass Spectrometry | Molecular ion peak (M⁺). Fragmentation pattern shows loss of H₂O and CO₂ from the carboxylic acid group. | Molecular ion peak (M⁺). Characteristic fragmentation includes loss of Br from the benzyl group, leading to a stable tropylium-like cation. | The initial fragmentation pathways are highly dependent on the functional groups and provide clear structural evidence. |
Experimental Protocol: ¹H NMR for Isomer Differentiation
This protocol outlines the steps to distinguish between 2-amino-3,5-dibromobenzoic acid and 4-bromo-2-nitrobenzyl bromide.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the C7H5Br2NO2 sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for both acids and less volatile compounds).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Acquire a standard one-dimensional proton (¹H) spectrum.
-
-
Data Acquisition & Analysis:
-
Set the spectral width to cover a range of 0-16 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
Expected Result for 2-Amino-3,5-dibromobenzoic acid:
-
Two singlets (or narrow doublets, depending on coupling) in the aromatic region (δ ~7-8 ppm), each integrating to 1H.
-
A very broad singlet at δ > 10 ppm (COOH proton).
-
A broad singlet at δ ~5-6 ppm (NH₂ protons, integrating to 2H).
-
-
Expected Result for 4-Bromo-2-nitrobenzyl bromide:
-
Three distinct signals in the aromatic region (δ ~7.5-8.5 ppm), likely showing coupling patterns (doublet, doublet of doublets).
-
A sharp singlet at δ ~4.7 ppm, integrating to 2H (CH₂Br protons).
-
Absence of any highly deshielded (>10 ppm) or broad amine peaks.
-
-
-
Confirmation (Optional):
-
Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals for -COOH and -NH₂ will disappear, confirming their identity. The -CH₂Br signal will remain unchanged.
-
Analytical Workflow Diagram
Caption: Multi-technique workflow for the structural characterization of C7H5Br2NO2.
Applications in Research and Drug Development
The different isomers of C7H5Br2NO2 serve as valuable building blocks in organic synthesis and medicinal chemistry.
-
Dibromoaminobenzoic acids are precursors for the synthesis of heterocyclic compounds, dyes, and pharmacologically active molecules. The presence of three distinct functional groups (acid, amine, halogens) allows for selective and orthogonal chemical modifications.
-
Dibromonitrobenzyl bromides are potent electrophiles used in alkylation reactions. The benzyl bromide moiety is highly reactive towards nucleophiles, making it a useful synthon for introducing a substituted benzyl group onto a target molecule, a common strategy in the development of enzyme inhibitors and other therapeutics.[7] The nitro group can be readily reduced to an amine, providing a handle for further functionalization.[7]
Conclusion
The chemical formula C7H5Br2NO2 does not define a single substance but rather a collection of constitutional isomers with divergent structures and properties. Unambiguous communication and reproducible science demand the use of precise IUPAC nomenclature, which can only be assigned after rigorous structural elucidation. By employing a systematic approach that combines an understanding of nomenclature rules with modern analytical techniques such as NMR, IR, and mass spectrometry, researchers can confidently identify, name, and utilize the specific isomer relevant to their work. This diligence is paramount in fields like drug development, where the biological activity of a molecule is inextricably linked to its precise three-dimensional structure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uses properties 10 constitutional isomers of C5H10 molecular formula C5H10 structural E/Zcis/trans isomers, carbon chain isomers structural formula skeletal formula of butenes pentenes cyclopentane, names. skeletal formula Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 4. Blue Book chapter P-1 [iupac.qmul.ac.uk]
- 5. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]
- 6. Page loading... [guidechem.com]
- 7. 1,3-Dibromo-2-nitrobenzene|Organic Synthesis Building Block [benchchem.com]
Spectroscopic Characterization of 4-Bromo-2-(bromomethyl)-1-nitrobenzene: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the compound 4-Bromo-2-(bromomethyl)-1-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of the spectroscopic analysis of this halogenated nitroaromatic compound. While direct experimental spectra are not presented, this guide offers expertly predicted data based on established principles of spectroscopic interpretation and the known chemical structure of the molecule.
Molecular Structure and Spectroscopic Overview
This compound, with the chemical formula C₇H₅Br₂NO₂, is a substituted benzene derivative.[1] Its structure, featuring a nitro group, a bromine atom, and a bromomethyl group on the aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the prediction of its reactivity in various chemical transformations.
The following sections will provide a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals in the aromatic and aliphatic regions, corresponding to the protons on the benzene ring and the bromomethyl group, respectively. The electron-withdrawing nature of the nitro group will significantly deshield the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CH₂Br | ~4.5 - 4.8 | Singlet (s) | N/A | The methylene protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring, leading to a downfield shift. With no adjacent protons, the signal will be a singlet. |
| Ar-H | ~7.5 - 8.2 | Multiplet (m) | Various | The three aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The strong deshielding effect of the nitro group will shift these protons significantly downfield. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the low symmetry of the molecule, seven distinct signals are expected. The chemical shifts will be influenced by the attached functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₂Br | ~30 - 35 | The carbon of the bromomethyl group is shifted downfield due to the attached bromine. |
| C-NO₂ | ~145 - 150 | The carbon directly attached to the strongly electron-withdrawing nitro group will be significantly deshielded. |
| C-Br | ~120 - 125 | The carbon bearing the bromine atom will be deshielded, but also subject to the "heavy atom effect," which can cause a slight upfield shift compared to what electronegativity alone would predict. |
| C-CH₂Br | ~135 - 140 | The carbon attached to the bromomethyl group will be deshielded. |
| Other Ar-C | ~125 - 135 | The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the relative positions of the substituents. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |
| Nitro Group (NO₂) | 1520 - 1560 and 1340 - 1370 | Asymmetric and Symmetric Stretching | The strong electron-withdrawing nitro group gives rise to two intense and characteristic absorption bands. |
| C-Br (Aromatic) | 1000 - 1100 | Stretching | The C-Br bond on the aromatic ring will have a characteristic stretching vibration in this region. |
| C-Br (Aliphatic) | 550 - 690 | Stretching | The C-Br bond of the bromomethyl group will absorb at a lower frequency than the aromatic C-Br bond. |
| Aromatic C=C | 1450 - 1600 | Stretching | These bands are characteristic of the benzene ring. |
| Aromatic C-H | 3000 - 3100 | Stretching | The stretching vibrations of the C-H bonds on the aromatic ring. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Rationale |
| 293/295/297 | [M]⁺ | The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two bromine atoms. |
| 214/216 | [M - Br]⁺ | Loss of one bromine radical from the molecular ion. |
| 134 | [M - 2Br]⁺ | Loss of both bromine radicals. |
| 90 | [C₇H₅]⁺ | A common fragment for substituted toluenes, potentially a tropylium-like ion. |
The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion, which arises from the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy Protocol
References
A Comprehensive Technical Guide to Substituted Nitrobenzene Compounds: Synthesis, Reactivity, and Applications
Abstract
Substituted nitrobenzenes are a cornerstone of modern organic chemistry, serving as indispensable intermediates in the synthesis of a vast array of commercially significant products, including pharmaceuticals, dyes, polymers, and agrochemicals.[1][2] The presence of the nitro group (—NO₂), a potent electron-withdrawing moiety, imparts unique chemical reactivity to the aromatic ring, making these compounds exceptionally versatile building blocks.[1][3] This technical guide provides an in-depth exploration of substituted nitrobenzene compounds for researchers, scientists, and professionals in drug development. It covers the core principles of their synthesis, delves into their characteristic reactivity and key chemical transformations, and highlights their critical applications. Furthermore, this guide addresses essential analytical methodologies and discusses the toxicological and environmental considerations paramount in their handling and application.
The Nitroaromatic Core: Fundamental Properties
The Nitro Group: A Locus of Reactivity
The nitro group is a unique functional moiety composed of a nitrogen atom bonded to two oxygen atoms. Its strong electron-withdrawing nature, a result of both inductive and resonance effects, is the primary determinant of the chemical behavior of nitroaromatic compounds.[3][4] This electron withdrawal deactivates the benzene ring towards electrophilic aromatic substitution, making reactions slower compared to unsubstituted benzene.[5][6] However, this deactivation is also highly regioselective, directing incoming electrophiles primarily to the meta position.[2][5][7] Conversely, the electron deficiency created in the ring, particularly at the ortho and para positions, makes substituted nitrobenzenes susceptible to nucleophilic aromatic substitution, a reaction not readily observed in electron-rich aromatics.
Physicochemical Characteristics
Nitrobenzene is a synthetic, colorless to pale yellow oily liquid with an odor reminiscent of bitter almonds.[8] It is sparingly soluble in water but miscible with most organic solvents.[8] The introduction of various substituents onto the nitrobenzene ring can significantly alter its physical properties, such as melting point, boiling point, and solubility, which are critical considerations in reaction setup and product purification.
Synthesis of Substituted Nitrobenzenes: Key Methodologies
The synthesis of substituted nitrobenzenes is predominantly achieved through electrophilic nitration, though other methods like the oxidation of anilines are also employed for specific substrates.[1]
Cornerstone of Synthesis: Electrophilic Aromatic Substitution (Nitration)
Electrophilic nitration is the most direct and widely utilized method for introducing a nitro group onto an aromatic ring.[2][9] The reaction typically involves treating the aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid, often called "mixed acid."[10]
Causality of Reagent Choice: Sulfuric acid, being a stronger acid than nitric acid, acts as a catalyst by protonating the nitric acid. This protonation facilitates the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is the key species that attacks the electron-rich benzene ring.[2][10]
Diagram: General Mechanism of Electrophilic Nitration
Caption: Mechanism of electrophilic nitration of a substituted benzene.
Experimental Protocol: Synthesis of m-Dinitrobenzene from Nitrobenzene
This protocol describes the second nitration of nitrobenzene, which is deactivated and thus requires more forcing conditions. This self-validating system uses product melting point as a key verification metric.
Objective: To synthesize 1,3-dinitrobenzene by nitrating nitrobenzene.
Materials:
-
Nitrobenzene (12.3 g, 0.1 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 30 mL)
-
Fuming Nitric Acid (HNO₃, 15 mL)
-
Ice bath
-
Water
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL flask, carefully add 30 mL of concentrated sulfuric acid. Cool the flask in an ice bath.
-
Reagent Addition: Slowly, and with constant stirring, add 12.3 g of nitrobenzene to the cooled sulfuric acid. Maintain the temperature below 20°C.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding 15 mL of fuming nitric acid to a beaker cooled in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the nitrobenzene-sulfuric acid solution. The rate of addition must be controlled to maintain the reaction temperature below 100°C. A vigorous reaction will occur.
-
Reaction Completion: After the addition is complete, heat the mixture on a water bath at 100°C for 30 minutes to ensure the reaction goes to completion.
-
Isolation: Pour the hot reaction mixture slowly and carefully onto a large amount of crushed ice (~400 g). The product will precipitate as a solid.
-
Purification: Filter the solid product using suction filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure, pale yellow crystals of 1,3-dinitrobenzene.
-
Validation: Dry the crystals and determine the melting point. Pure 1,3-dinitrobenzene has a melting point of 89-90°C. A sharp melting point in this range confirms the identity and purity of the product.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on the desired substitution pattern, the nature of the starting material, and the required reaction conditions.
| Synthetic Route | General Transformation | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Electrophilic Nitration | Ar-H → Ar-NO₂ | HNO₃, H₂SO₄ | Good to Excellent | Well-established, readily available reagents, predictable regioselectivity.[1] | Harsh acidic conditions, potential for over-nitration, safety concerns.[1] |
| Oxidation of Anilines | Ar-NH₂ → Ar-NO₂ | Peroxy acids (e.g., TFAA/H₂O₂), KMnO₄ | Good to Excellent | Useful for substrates incompatible with nitrating conditions. | Requires an available aniline precursor, risk of over-oxidation. |
| Nucleophilic Substitution | Ar-X → Ar-NO₂ (X=halide) | NaNO₂ | Variable | Effective for highly electron-deficient rings. | Limited to specific activated substrates. |
Reactivity and Key Transformations
The true synthetic utility of substituted nitrobenzenes lies in the versatile reactivity of the nitro group itself, which can be transformed into a variety of other functional groups.
The Gateway Transformation: Reduction to Anilines
The most significant reaction of nitroaromatics is their reduction to the corresponding anilines (Ar-NH₂).[1] Anilines are fundamental precursors for countless pharmaceuticals, dyes, and polymers. This transformation introduces a nucleophilic amino group, which opens up a vast landscape of subsequent chemical modifications, including diazotization, acylation, and alkylation.
Causality of Method Choice:
-
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): This method is clean and high-yielding but can be sensitive to other functional groups that may also be reduced. It is often preferred in industrial settings.
-
Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): A classic and robust method suitable for laboratory scale. The reaction proceeds through a series of intermediates.[11]
Diagram: Workflow for Nitrobenzene Reduction
Caption: Key steps in the reduction of a substituted nitrobenzene to an aniline.
Applications in Drug Development and Beyond
Substituted nitrobenzenes are not merely academic curiosities; they are foundational to numerous industrial processes, most notably in the life sciences.
Role as Critical Pharmaceutical Intermediates
Many blockbuster drugs trace their synthetic lineage back to a substituted nitrobenzene. The nitro-to-aniline reduction is often a key step in constructing the final active pharmaceutical ingredient (API).
-
Chloramphenicol: This antibiotic contains a p-nitrophenyl group, and its synthesis involves the nitration of a precursor molecule.[12]
-
Flutamide and Nilutamide: These are non-steroidal anti-androgen drugs used in the treatment of prostate cancer, and their structures are based on a substituted nitrobenzene framework.[13]
-
Metronidazole: An antibiotic and antiprotozoal medication, it belongs to the nitroimidazole class, highlighting the broader importance of the nitro group in bioactive heterocycles.[12][14]
In some cases, the nitro group itself is retained in the final drug, acting as a key pharmacophore. It can be involved in the drug's mechanism of action, often through bioreduction in hypoxic (low oxygen) environments, such as those found in certain tumors or anaerobic bacteria.[15][16]
Applications in Materials and Agrochemicals
Beyond pharmaceuticals, the applications of substituted nitrobenzenes are extensive:
-
Dyes and Pigments: The reduction of nitroarenes to anilines, followed by diazotization, is the basis for the vast family of azo dyes.[2][17]
-
Polymers: Aniline, produced almost exclusively from the reduction of nitrobenzene, is the monomer for polyaniline and a precursor to methylene diphenyl diisocyanate (MDI), which is used to make polyurethanes.[8][17]
-
Agrochemicals: Many pesticides and herbicides are synthesized from nitroaromatic intermediates.[2][17][18]
Analytical Methodologies
The characterization and quantification of substituted nitrobenzenes are crucial for reaction monitoring, quality control, and environmental analysis. A suite of analytical techniques is commonly employed.
| Technique | Common Detector/Method | Primary Application |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Electron Capture (ECD), Flame Ionization (FID) | Separation and quantification of volatile and thermally stable nitroaromatics in complex mixtures; environmental sample analysis.[19][20] |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis Detector | Analysis of less volatile or thermally labile nitro compounds; quality control in pharmaceutical production.[20] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR | Structural elucidation, confirming substitution patterns on the aromatic ring. |
| Infrared (IR) Spectroscopy | FTIR | Identification of the nitro functional group (strong asymmetric and symmetric stretches at ~1530 and ~1350 cm⁻¹). |
| Differential Pulse Voltammetry (DPV) | Hanging Mercury Drop Electrode (HMDE) | Electrochemical detection and simultaneous determination of different nitroaromatic compounds in mixtures.[21] |
Toxicological and Environmental Profile
While synthetically useful, nitroaromatic compounds present significant health and environmental challenges. Their widespread use has led to environmental contamination of soil and groundwater.[2]
-
Toxicity: Nitrobenzene and many of its derivatives are toxic.[17][22] A primary mechanism of toxicity involves the in-vivo reduction of the nitro group, leading to the formation of reactive intermediates that can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.
-
Mutagenicity and Carcinogenicity: Many nitroaromatic compounds are mutagenic and are suspected or established carcinogens.[2] Their metabolites can form adducts with DNA, leading to genetic damage.
-
Environmental Fate: In the environment, nitrobenzenes are subject to degradation, primarily through microbial action and photolysis.[23] However, their electron-deficient nature makes them resistant to oxidative degradation, which can lead to persistence in some environments.[2] Bacteria have evolved specific pathways to use nitroaromatics as carbon and nitrogen sources, a promising area for bioremediation research.[2]
Conclusion and Future Outlook
Substituted nitrobenzenes are workhorse molecules in organic synthesis. Their importance stems from the predictable control of aromatic substitution and the unparalleled versatility of the nitro group, especially its facile reduction to an aniline. This transformation provides a critical entry point for the synthesis of a vast array of complex molecules essential to the pharmaceutical, dye, and polymer industries. While their utility is undeniable, the inherent toxicity and environmental persistence of many nitroaromatics necessitate careful handling, rigorous process control, and continued research into green chemistry alternatives and effective bioremediation strategies. The future of nitroaromatic chemistry will likely focus on developing more sustainable synthetic methods and leveraging their unique electronic properties to design novel functional materials and targeted therapeutics with improved safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nitrobenzene Structure, Production & Uses - Lesson | Study.com [study.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. svedbergopen.com [svedbergopen.com]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. researchgate.net [researchgate.net]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
An In-Depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-nitrobenzene: Synthesis, Applications, and Core Principles for the Research Professional
This guide provides a comprehensive technical overview of 4-Bromo-2-(bromomethyl)-1-nitrobenzene, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, provides validated protocols, and situates the compound within the broader context of organic chemistry.
Genesis of a Key Synthetic Building Block: Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented as a landmark discovery. Instead, its emergence is intrinsically linked to the broader development of electrophilic aromatic substitution reactions in the 19th and 20th centuries. The foundational work on nitration, dating back to Mitscherlich's synthesis of nitrobenzene in 1834, and the subsequent development of controlled bromination techniques for aromatic compounds, laid the essential groundwork.
The synthesis of this particular molecule is a logical extension of well-established principles of arene functionalization. The parent compound, toluene, is known to undergo nitration to form a mixture of ortho- and para-nitrotoluene. The methyl group of toluene makes it significantly more reactive than benzene in electrophilic aromatic substitution reactions.[1] Subsequent bromination of the aromatic ring and the benzylic position are standard transformations. Therefore, the "discovery" of this compound can be seen as an outcome of the systematic exploration of the reactivity of toluene derivatives, driven by the need for specifically functionalized building blocks in organic synthesis. Its value as an intermediate likely became apparent as the demand for complex, multi-substituted aromatic compounds grew in fields such as pharmaceuticals, agrochemicals, and materials science.[2]
Physicochemical Properties and Structural Characterization
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[3] |
| Molecular Weight | 294.93 g/mol | PubChem[3] |
| Appearance | Colorless to light yellow crystalline powder | ChemBK[4] |
| Melting Point | 55-58 °C | ChemBK[4] |
| Boiling Point | 190 °C at 5 mmHg | ChemBK[4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | ChemBK[4] |
| CAS Number | 35287-42-4 | PubChem[3] |
Spectroscopic Data:
-
¹H-NMR: The benzylic protons (-CH₂Br) are expected to appear as a singlet in the range of δ 4.7-4.8 ppm. The aromatic protons will show a characteristic splitting pattern based on their substitution.
-
¹³C-NMR: The benzylic carbon is expected to appear around δ 30-35 ppm. The aromatic carbons will have shifts influenced by the bromo and nitro substituents. The carbon bearing the nitro group will be significantly deshielded.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (NO₂) are expected around 1530 cm⁻¹ (asymmetric stretching) and 1345 cm⁻¹ (symmetric stretching). Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M+) and fragment ions corresponding to the loss of bromine and the nitro group would be expected.
Synthesis of this compound: A Practical Approach
The most common and logical synthetic route to this compound starts from the commercially available 4-bromo-2-nitrotoluene. This precursor already contains the desired arrangement of the bromo and nitro groups on the aromatic ring. The key transformation is the selective bromination of the benzylic methyl group.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol:
This protocol is a synthesis of established methods for the radical bromination of benzylic positions.
Materials:
-
4-Bromo-2-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-nitrotoluene (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.1-1.2 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents).
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 12-18 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. This crude material is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality in Experimental Design:
-
Choice of Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.
-
Radical Initiator: AIBN or benzoyl peroxide is essential to initiate the free-radical chain reaction by providing an initial source of radicals upon thermal decomposition.
-
Solvent: A non-polar solvent like CCl₄ is used to prevent the ionization of NBS and to facilitate the radical mechanism.
-
Purification: Column chromatography is necessary to separate the desired product from any unreacted starting material and potential byproducts, such as the dibrominated compound.
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its two bromine atoms. The bromine atom of the bromomethyl group is at a benzylic position, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[6] The stability of the benzylic radical intermediate also facilitates free radical reactions at this position.[7]
In contrast, the bromine atom directly attached to the aromatic ring is relatively unreactive towards nucleophilic aromatic substitution due to the deactivating effect of the nitro group at the ortho position. However, it can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds.
The presence of the ortho-nitro group can influence the reactivity of the benzylic bromide. While ortho-substituents can sometimes sterically hinder reactions at the benzylic position, the electron-withdrawing nature of the nitro group can also stabilize the transition state in nucleophilic substitution reactions.[4]
Caption: Differential reactivity of the two bromine atoms.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][8] Its bifunctional nature allows for sequential and selective modifications, making it a powerful tool for building molecular complexity.
Example Application: Synthesis of a Caged Calcium Compound Precursor
A notable application of a structurally related compound, 5-bromo-2-nitrobenzyl bromide, is in the synthesis of caged calcium compounds.[5] These molecules are designed to release calcium ions upon photolysis and are important tools in cell biology research. The synthesis involves the reaction of the bromo-nitrobenzyl derivative with a calcium chelator. This example highlights the utility of this class of compounds in creating sophisticated molecular probes.
General Synthetic Utility:
-
Introduction of the 4-Bromo-2-nitrobenzyl Moiety: The compound can be used to introduce the 4-bromo-2-nitrobenzyl group into a molecule via reaction with a nucleophile. This can serve as a protecting group or as a precursor for further transformations.
-
Synthesis of Heterocycles: The benzylic bromide can be used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and indoles. For example, it has been used in the synthesis of a precursor to (3R)-3-amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one.[9]
-
Elaboration to More Complex Molecules: Following a reaction at the benzylic position, the aromatic bromine can be used as a handle for cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Safety, Handling, and Toxicology
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.
General Hazards:
-
Irritant: The compound is irritating to the skin, eyes, and respiratory system.[4]
-
Lachrymator: Like many benzyl bromides, it is expected to be a lachrymator, causing tearing.[10]
-
Toxicity: While specific toxicological data for this compound is limited, related compounds such as nitroaromatics and benzyl bromides are known to be toxic.[10][11] Nitrobenzene, for example, can cause methemoglobinemia.[11] Substituted benzyl bromides can be harmful if inhaled, ingested, or absorbed through the skin.[12]
Handling Precautions:
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable synthetic intermediate whose utility is derived from the well-established principles of aromatic and benzylic reactivity. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the development of new pharmaceuticals, agrochemicals, and functional materials. As the demand for complex and precisely functionalized molecules continues to grow, the importance of such well-defined building blocks in the chemist's toolbox will only increase.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. 4-BROMO-2-NITROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 10. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzene, 1-(bromomethyl)-4-nitro- [webbook.nist.gov]
- 12. westliberty.edu [westliberty.edu]
Methodological & Application
The Synthetic Versatility of 4-Bromo-2-(bromomethyl)-1-nitrobenzene: A Guide for Advanced Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, 4-Bromo-2-(bromomethyl)-1-nitrobenzene has emerged as a highly versatile and valuable intermediate. Its trifunctional nature, presenting distinct and orthogonally reactive sites, provides chemists with a powerful tool for the synthesis of a diverse array of compounds, from pharmacologically active heterocycles to advanced materials. This guide offers an in-depth exploration of the chemistry of this compound, providing detailed application notes and protocols to empower researchers, scientists, and drug development professionals in leveraging its full synthetic potential.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of its effective and safe use in the laboratory.
Physicochemical Data
The structural and physical properties of this compound are summarized in the table below. These characteristics are crucial for planning reactions, purification procedures, and for the correct interpretation of analytical data.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Bromo-2-nitrobenzyl bromide | [1] |
| CAS Number | 35287-42-4 | [1] |
| Molecular Formula | C₇H₅Br₂NO₂ | [1] |
| Molecular Weight | 294.93 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline solid or powder | |
| Melting Point | 55-58 °C | |
| Boiling Point | 190 °C at 5 mmHg | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and slightly soluble in water. |
Spectroscopic Data
The following is a summary of typical spectroscopic data for this compound, which is essential for reaction monitoring and product characterization.
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (d, J = 2.4 Hz, 1H, Ar-H), 7.78 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 4.89 (s, 2H, CH₂Br).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 148.5, 136.8, 134.1, 130.5, 128.9, 122.3, 30.2.
-
IR (KBr, cm⁻¹): 3100, 3070 (Ar C-H), 1520, 1345 (N-O, nitro), 1210 (C-Br), 830, 740 (Ar C-H bend).
-
Mass Spectrometry (EI): m/z (%) = 295/297/299 (M⁺, isotopic pattern for 2 Br), 216/218 ([M-Br]⁺), 136 ([M-Br-Br-NO₂]⁺).
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is a lachrymator.
-
Precautionary Measures:
-
Handle only in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[2]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
-
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its three functional groups: a highly reactive benzylic bromide, a less reactive aryl bromide, and an electron-withdrawing nitro group. This allows for a stepwise and selective functionalization of the molecule.
// Main Compound A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Reactive Sites B [label="Benzylic Bromide\n(Highly Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; C [label="Aryl Bromide\n(Moderately Reactive)", fillcolor="#FBBC05", fontcolor="#202124", pos="3,2!"]; D [label="Nitro Group\n(Electron Withdrawing)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-2.5!"];
// Reactions E [label="Nucleophilic Substitution\n(SN2)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-5,0!"]; F [label="Palladium-Catalyzed\nCross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF", pos="5,0!"]; G [label="Reduction to Amine", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-4.5!"];
// Connections A -> B [label=" Site 1", color="#EA4335"]; A -> C [label=" Site 2", color="#FBBC05"]; A -> D [label=" Site 3", color="#4285F4"]; B -> E [label=" e.g., N-Alkylation", color="#5F6368"]; C -> F [label=" e.g., Suzuki, Sonogashira", color="#5F6368"]; D -> G [label=" e.g., with SnCl2 or H2/Pd", color="#5F6368"]; }
The Highly Labile Benzylic Bromide
The bromomethyl group is the most reactive site on the molecule. As a benzylic halide, it is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This high reactivity is attributed to the stabilization of the transition state by the adjacent benzene ring. This allows for the selective introduction of various functionalities at this position while leaving the aryl bromide and nitro group intact.
The Versatile Aryl Bromide
The bromine atom directly attached to the aromatic ring is significantly less reactive towards nucleophilic substitution than the benzylic bromide. However, it serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.[3] This includes, but is not limited to, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds.
The Modulating Nitro Group
The strongly electron-withdrawing nitro group plays a dual role. Firstly, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although this is less commonly exploited in this molecule. Secondly, and more importantly, the nitro group can be readily reduced to an amino group.[4] This transformation opens up a plethora of synthetic possibilities, including diazotization reactions, amide bond formation, and the synthesis of various nitrogen-containing heterocycles.
Application Protocols in Organic Synthesis
The following protocols are illustrative examples of how this compound can be employed in the synthesis of key structural motifs. These are intended as starting points and may require optimization based on the specific substrate and desired outcome.
Synthesis of N-Substituted Isoindolinones
Isoindolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including acting as inhibitors of histone deacetylases (HDACs). This compound is an excellent precursor for these molecules, typically involving a two-step sequence: N-alkylation followed by an intramolecular cyclization.
A [label="this compound\n+ Primary Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: N-Alkylation (SN2)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Intermediate:\nN-(5-Bromo-2-nitrobenzyl)amine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 2: Intramolecular\nHeck Cyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Product:\nN-Substituted\n6-Bromo-3-nitroisoindolinone", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B; B -> C; C -> D; D -> E; }
Protocol 3.1.1: N-Alkylation of a Primary Amine
This protocol describes the selective reaction at the benzylic bromide position.
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous DMF, add the primary amine at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of this compound in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude N-(5-bromo-2-nitrobenzyl)amine, which can often be used in the next step without further purification.
-
Protocol 3.1.2: Intramolecular Heck Cyclization
This protocol utilizes the aryl bromide for the subsequent cyclization.
-
Materials:
-
N-(5-bromo-2-nitrobenzyl)amine intermediate (from Protocol 3.1.1, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of the N-(5-bromo-2-nitrobenzyl)amine intermediate in anhydrous DMF, add sodium carbonate, triphenylphosphine, and palladium(II) acetate under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 6-bromo-3-nitroisoindolinone.
-
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide of this compound (or its derivatives from the reaction of the benzylic bromide) is a versatile handle for constructing more complex molecules through various cross-coupling reactions.
Protocol 3.2.1: Suzuki-Miyaura Coupling
This protocol describes the formation of a C-C bond between the aryl bromide and a boronic acid.[5]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq)
-
2 M aqueous sodium carbonate solution
-
Toluene/Ethanol mixture (e.g., 4:1)
-
-
Procedure:
-
In a flask, dissolve this compound, the arylboronic acid, and Pd(PPh₃)₄ in the toluene/ethanol solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the 2 M aqueous sodium carbonate solution and heat the mixture to reflux (80-90 °C) for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature, and dilute with ethyl acetate.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3.2.2: Sonogashira Coupling
This protocol enables the synthesis of arylalkynes.[6][7]
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq)
-
Copper(I) iodide (CuI, 0.04 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
-
Procedure:
-
To a solution of this compound and the terminal alkyne in anhydrous THF or DMF, add PdCl₂(PPh₃)₂, CuI, and triethylamine under an inert atmosphere.
-
Stir the reaction at room temperature for 8-16 hours. For less reactive substrates, gentle heating (40-50 °C) may be necessary.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a key transformation that significantly increases the molecular diversity accessible from this starting material.[4]
Protocol 3.3.1: Reduction with Tin(II) Chloride
This method is chemoselective for the nitro group reduction in the presence of other reducible functionalities.[8]
-
Materials:
-
A this compound derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)
-
Ethanol or Ethyl acetate
-
-
Procedure:
-
Dissolve the nitro-containing compound in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O in one portion and heat the mixture to reflux (60-80 °C).
-
Stir for 1-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Filter the resulting suspension through Celite® to remove the tin salts, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the aniline derivative.
-
Conclusion
This compound is a testament to the power of strategic functional group placement in a synthetic building block. Its predictable and differential reactivity allows for a modular approach to the synthesis of complex molecules. The protocols outlined in this guide provide a practical framework for harnessing the synthetic potential of this versatile reagent. As with any powerful tool, a thorough understanding of its properties, reactivity, and safe handling is essential for its successful application. It is the author's hope that this guide will serve as a valuable resource for chemists in their pursuit of innovative solutions in drug discovery, materials science, and beyond.
References
- 1. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
The Versatile Scaffolding of 4-Bromo-2-(bromomethyl)-1-nitrobenzene in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: In the landscape of modern synthetic organic chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex molecular architectures. Nitrogen-containing heterocycles are a cornerstone of pharmaceuticals, agrochemicals, and materials science, driving a continuous demand for versatile and reactive starting materials.[1][2][3] 4-Bromo-2-(bromomethyl)-1-nitrobenzene, a trifunctionalized aromatic compound, has emerged as a powerful and adaptable precursor for the synthesis of a variety of heterocyclic systems. Its unique arrangement of a reactive benzylic bromide, an aromatic bromide amenable to cross-coupling, and an electron-withdrawing nitro group that can facilitate cyclization or be converted to other functionalities, offers a rich platform for synthetic exploration.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for the synthesis of key heterocyclic scaffolds, and offer insights into the mechanistic underpinnings of these transformations.
Core Reactivity Principles
The synthetic versatility of this compound stems from the distinct reactivity of its three key functional groups:
-
Benzylic Bromide (-CH₂Br): This is the most reactive site for nucleophilic substitution, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various side chains, which can then participate in subsequent cyclization reactions.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group activates the aromatic ring and can be reduced to an amino group, a crucial step in many heterocyclic ring-forming reactions. It can also act as an internal oxidant in certain cyclization pathways.
-
Aromatic Bromide (-Br): While less reactive than the benzylic bromide, the aromatic bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for further functionalization of the resulting heterocyclic core.
The strategic interplay of these functionalities allows for the construction of diverse heterocyclic systems, including indoles and quinolines, as will be detailed in the following protocols.
Application Protocol 1: Synthesis of 6-Bromoindoles via Modified Leimgruber-Batcho Synthesis
The Leimgruber-Batcho indole synthesis is a classic and reliable method for the preparation of indoles from o-nitrotoluenes.[4] While this compound is already brominated at the benzylic position, this protocol adapts the initial steps to leverage this pre-functionalization, leading to the synthesis of valuable 6-bromoindole derivatives. The bromine atom at the 6-position of the indole ring serves as a handle for further diversification through cross-coupling reactions.
Reaction Principle and Causality
This modified approach involves an initial nucleophilic substitution on the benzylic bromide, followed by a reductive cyclization of the nitro group. The choice of nucleophile in the first step is critical as it will ultimately become part of the final indole structure. The subsequent reduction of the nitro group to an amine is the key step that initiates the intramolecular cyclization to form the pyrrole ring of the indole.
Experimental Workflow Diagram
References
Navigating Nucleophilic Substitution with 4-Bromo-2-(bromomethyl)-1-nitrobenzene: A Detailed Guide for Researchers
Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic design of molecular scaffolds that offer selective reactivity is paramount for the efficient construction of complex target molecules. 4-Bromo-2-(bromomethyl)-1-nitrobenzene emerges as a compelling building block for researchers in medicinal chemistry and materials science due to its distinct electronic and structural features. This trifunctionalized benzene ring, possessing a nitro group and two different carbon-bromine bonds—a benzylic bromide and an aryl bromide—presents a fascinating case of orthogonal reactivity. This dual reactivity allows for sequential, site-selective modifications, making it a valuable precursor for the synthesis of a diverse array of compounds, from novel heterocyclic systems to functionalized pharmaceutical intermediates.
This comprehensive guide provides an in-depth exploration of nucleophilic substitution reactions involving this compound. We will delve into the fundamental principles governing its reactivity, offering detailed, field-proven protocols for the selective functionalization of this versatile substrate. By understanding the nuanced interplay of electronic and steric effects, researchers can harness the full synthetic potential of this powerful chemical tool.
Core Principles: Understanding the Dichotomy of Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. This selectivity is governed by the distinct electronic environments of the benzylic and aromatic C-Br bonds.
The Highly Reactive Benzylic Bromide: The bromomethyl group is a benzylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions.[1][2][3] This heightened reactivity stems from two primary factors:
-
SN2 Reactions: The benzylic carbon is sp3-hybridized and relatively unhindered, allowing for efficient backside attack by nucleophiles in a bimolecular nucleophilic substitution (SN2) mechanism. The transition state of this reaction is stabilized by the adjacent aromatic ring through π-orbital overlap.
-
SN1 Reactions: Should the reaction proceed via a unimolecular (SN1) pathway, the departure of the bromide leaving group results in the formation of a benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the benzene ring, thus lowering the activation energy for its formation.
The Less Reactive, Yet Activatable, Aryl Bromide: In contrast, the bromine atom directly attached to the benzene ring is an aryl halide. Aryl halides are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions.[1][2] This is due to the high strength of the sp2 C-Br bond and the steric hindrance of the aromatic ring, which prevents backside attack.
However, the presence of a strongly electron-withdrawing nitro group (-NO2) ortho and para to the aryl bromide significantly activates the ring towards a different mechanism: Nucleophilic Aromatic Substitution (SNAr) .[4][5] The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, thereby facilitating the substitution. Despite this activation, the SNAr reaction typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles) compared to the substitution at the benzylic position.
This inherent difference in reactivity forms the basis for the selective functionalization of this compound, where the benzylic bromide is the primary site of reaction under milder conditions.
Caption: Differential reactivity of this compound.
Application Notes and Protocols
The following protocols provide detailed methodologies for the selective nucleophilic substitution at the benzylic position of this compound. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Synthesis of the Starting Material: this compound
The synthesis of the title compound is typically achieved through the radical bromination of the corresponding methyl-substituted precursor, 4-bromo-2-methyl-1-nitrobenzene.
Synthesis of 4-Bromo-2-methyl-1-nitrobenzene:
This precursor can be synthesized from commercially available starting materials. One common route involves the nitration of 4-bromotoluene.[6][7]
Benzylic Bromination to this compound:
This transformation selectively brominates the methyl group.[8]
Materials:
-
4-Bromo-2-methyl-1-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl4) or another suitable non-polar solvent
-
Anhydrous sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-methyl-1-nitrobenzene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Expected Yield: 70-90%
Caption: Workflow for the synthesis of the title compound.
Protocol 2: Selective Substitution with N-Nucleophiles: Synthesis of 2-(Azidomethyl)-4-bromo-1-nitrobenzene
This protocol demonstrates the selective substitution of the benzylic bromide with an azide nucleophile, a versatile intermediate for further transformations such as 'click' chemistry or reduction to an amine.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.1-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Expected Yield: >90%
Protocol 3: Selective Substitution with O-Nucleophiles: Synthesis of 4-Bromo-2-(phenoxymethyl)-1-nitrobenzene
This protocol illustrates the formation of an ether linkage at the benzylic position using a phenoxide nucleophile.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetone or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of phenol (1.1 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel.
Protocol 4: Selective Substitution with S-Nucleophiles: Synthesis of 4-Bromo-2-(phenylthiomethyl)-1-nitrobenzene
This protocol details the formation of a thioether by reacting with a thiophenoxide nucleophile.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH) or another suitable base
-
Ethanol or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.1 eq) in ethanol or DMF.
-
Add a solution of sodium hydroxide (1.1 eq) in water or the corresponding alkoxide base.
-
Stir for 15 minutes at room temperature to form the thiophenoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Data Summary: Reaction Conditions and Expected Outcomes
| Protocol | Nucleophile | Base | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| 2 | Sodium Azide | - | DMF | Room Temp. | 2-4 hours | >90% |
| 3 | Phenol | K2CO3 | Acetone/DMF | Reflux | 4-8 hours | 70-85% |
| 4 | Thiophenol | NaOH | Ethanol/DMF | Room Temp. | 1-3 hours | 80-95% |
Intramolecular Cyclization: A Gateway to Heterocyclic Scaffolds
The difunctional nature of this compound and its derivatives makes it an excellent substrate for intramolecular cyclization reactions, providing access to various heterocyclic systems. For instance, if the nucleophilic center is introduced at the benzylic position, a subsequent intramolecular SNAr reaction can lead to the formation of a new ring.
Example: Synthesis of 6-Bromo-7-nitro-1,3-dihydroisobenzofuran
While a direct intramolecular reaction from this compound is not straightforward, a two-step process can be envisioned. First, hydrolysis of the benzylic bromide to the corresponding alcohol, followed by an intramolecular Williamson ether synthesis (an SNAr reaction in this case) would yield the desired isobenzofuran derivative.
References
- 1. quora.com [quora.com]
- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Application Notes: Strategic Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-(bromomethyl)-1-nitrobenzene is a trifunctionalized scaffold of significant synthetic value. Its unique arrangement of an aryl bromide, a reactive benzylic bromide, and an electron-deficient nitro group offers orthogonal reactivity, enabling a diverse range of transformations. This guide details robust, field-proven protocols for leveraging this versatile building block to synthesize key pharmaceutical intermediates, specifically focusing on the construction of indole and benzofuran heterocyclic systems, as well as biaryl structures, which are prevalent in numerous clinically significant drugs.[1][2]
The causality behind its utility lies in its distinct reactive sites:
-
Benzylic Bromide (-CH₂Br): An excellent electrophile, highly susceptible to Sₙ2 displacement by a wide array of nucleophiles. This allows for the straightforward introduction of carbon, oxygen, or nitrogen-based side chains.
-
Aryl Bromide (-Br): A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.[3][4]
-
Nitro Group (-NO₂): A versatile functional group that can be readily reduced to an aniline derivative, a critical step in the synthesis of many nitrogen-containing heterocycles.[5] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.
This document provides step-by-step protocols designed for reproducibility and scalability, supported by mechanistic insights and authoritative references to ensure scientific integrity.
Part 1: Synthesis of 5-Bromo-1H-indole-2-carboxylate Intermediate
Indole-2-carboxylates are crucial precursors for a variety of pharmacologically active compounds, including enzyme inhibitors and receptor ligands.[6][7] This protocol outlines a reliable two-step sequence involving nucleophilic substitution at the benzylic position followed by a reductive cyclization.
Causality and Strategic Choices
The synthetic strategy hinges on first building a linear precursor containing all the necessary atoms for the target indole ring.
-
Step 1 (Alkylation): We utilize the high reactivity of the benzylic bromide to perform an Sₙ2 reaction with the enolate of diethyl malonate. This efficiently forms the key C-C bond and installs the two ester groups necessary for the subsequent cyclization. Diethyl malonate is chosen for its affordability and the ease of enolate formation with a moderate base like potassium carbonate.[8][9]
-
Step 2 (Reductive Cyclization): The nitro group is reduced to an amine using tin(II) chloride (SnCl₂).[10] This reagent is selected for its effectiveness in reducing nitro groups in the presence of other functionalities like esters and aryl halides.[11] Upon formation, the nascent aniline undergoes a spontaneous intramolecular condensation with one of the adjacent ester groups to form the stable indole ring, a process driven by the formation of the aromatic heterocyclic system.[12]
Experimental Protocol 1: Synthesis of Ethyl 5-Bromo-1H-indole-2-carboxylate
Step 1a: Synthesis of Diethyl 2-(4-bromo-2-nitrobenzyl)malonate
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl malonate (1.2 equiv., e.g., 6.65 g, 41.5 mmol) and anhydrous dimethylformamide (DMF, 80 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.5 equiv., e.g., 7.18 g, 52.0 mmol) to the solution. Stir the suspension for 15 minutes at room temperature to generate the malonate enolate.
-
Alkylation: Slowly add a solution of this compound (1.0 equiv., e.g., 10.0 g, 34.6 mmol) in DMF (20 mL) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Work-up: Upon completion, pour the reaction mixture into ice-water (300 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (hexane:ethyl acetate gradient, 9:1 to 4:1) to yield the product as a pale yellow oil.[13]
Step 1b: Reductive Cyclization to Ethyl 5-Bromo-1H-indole-2-carboxylate
-
Reagent Setup: In a 500 mL round-bottom flask, dissolve the diethyl 2-(4-bromo-2-nitrobenzyl)malonate from the previous step (1.0 equiv., e.g., 10.0 g, 25.6 mmol) in ethanol (200 mL).
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv., e.g., 23.1 g, 102.4 mmol) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78°C) and stir vigorously for 4-6 hours. The reaction progress can be monitored by TLC (hexane:ethyl acetate, 3:1), observing the disappearance of the starting material and the appearance of a new, more polar spot.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8 to neutralize the acidic mixture and precipitate tin salts.
-
Extraction: Dilute with ethyl acetate (200 mL) and filter the mixture through a pad of Celite® to remove the inorganic solids. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture to afford pure ethyl 5-bromo-1H-indole-2-carboxylate as a crystalline solid.
Data Summary Table
| Step | Intermediate/Product Name | Typical Yield | Purity (by HPLC) | Key Analytical Data (¹H NMR, δ ppm) |
| 1a | Diethyl 2-(4-bromo-2-nitrobenzyl)malonate | 85-95% | >95% | 8.0 (d), 7.8 (dd), 7.5 (d), 4.2 (q), 3.8 (t), 3.6 (d), 1.2 (t) |
| 1b | Ethyl 5-Bromo-1H-indole-2-carboxylate | 70-80% | >98% | 9.2 (br s), 7.8 (d), 7.4 (d), 7.3 (dd), 7.1 (s), 4.4 (q), 1.4 (t) |
Workflow Diagram
Caption: Workflow for the synthesis of an indole-2-carboxylate intermediate.
Part 2: Synthesis of Substituted Benzofuran Intermediates
Benzofuran scaffolds are integral to a vast number of natural products and pharmaceutical agents, known for their wide-ranging biological activities including anti-inflammatory and anti-cancer properties.[14][15] This protocol details the synthesis of a benzofuran derivative through O-alkylation followed by an intramolecular cyclization.
Causality and Strategic Choices
This synthesis leverages the reactivity of the benzylic bromide and a phenolic partner to construct the core ether linkage of the benzofuran precursor.
-
Step 1 (Etherification): A Williamson ether synthesis is employed by reacting the starting material with a substituted salicylaldehyde. The phenoxide, generated in situ using a mild base (K₂CO₃), acts as the nucleophile to displace the benzylic bromide. Salicylaldehyde is an ideal partner as it provides the phenolic hydroxyl group for the ether linkage and the ortho-aldehyde required for the subsequent cyclization.[16]
-
Step 2 (Cyclization): An intramolecular cyclization is induced under basic conditions. While several methods exist, a base-mediated condensation provides a direct route. The base promotes the formation of an enolate or related nucleophile from the benzylic position, which then attacks the aldehyde carbonyl group, leading to cyclization and subsequent dehydration to form the furan ring.[17]
Experimental Protocol 2: Synthesis of 6-Bromo-4-nitro-2-phenylbenzofuran
Step 2a: Synthesis of 2-((4-Bromo-2-nitrobenzyl)oxy)benzaldehyde
-
Reagent Setup: Combine this compound (1.0 equiv., e.g., 5.0 g, 17.3 mmol), salicylaldehyde (1.1 equiv., e.g., 2.3 g, 18.9 mmol), and potassium carbonate (K₂CO₃) (2.0 equiv., e.g., 4.78 g, 34.6 mmol) in a 100 mL round-bottom flask with anhydrous acetonitrile (50 mL).
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C) for 4-5 hours, with stirring. Monitor the reaction by TLC (hexane:ethyl acetate, 4:1).
-
Work-up: After cooling, filter off the inorganic salts and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL), wash with 1M NaOH (2 x 50 mL) to remove unreacted salicylaldehyde, followed by water (50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The crude product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Step 2b: Intramolecular Cyclization to form 6-Bromo-4-nitro-2-phenylbenzofuran (Note: This illustrates a potential cyclization. A Wittig-type or Horner-Wadsworth-Emmons approach after converting the benzylic position to a phosphonium salt or phosphonate ester is a more common and reliable method for forming the double bond needed for benzofuran.)
A more robust, literature-precedented approach involves converting the benzylic bromide into a phosphonium salt first.
-
Phosphonium Salt Formation: In a flask, dissolve this compound (1.0 equiv) and triphenylphosphine (1.05 equiv) in dry toluene. Reflux for 3 hours. Cool the mixture, and collect the precipitated phosphonium salt by filtration.
-
Wittig Reaction & Cyclization: Suspend the phosphonium salt (1.0 equiv) and salicylaldehyde (1.0 equiv) in dichloromethane. Add a strong base, such as potassium tert-butoxide, dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. This effects an intramolecular Wittig reaction, directly forming the benzofuran.
-
Work-up & Purification: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the target benzofuran.
Data Summary Table
| Step | Intermediate/Product Name | Typical Yield | Purity (by HPLC) | Key Analytical Data (¹H NMR, δ ppm) |
| 2a | 2-((4-Bromo-2-nitrobenzyl)oxy)benzaldehyde | 80-90% | >95% | 10.5 (s), 8.2 (d), 7.9 (d), 7.6-7.8 (m), 7.2 (d), 5.4 (s) |
| 2b | 6-Bromo-4-nitro-2-phenylbenzofuran | 65-75% | >98% | 8.3 (d), 8.0 (d), 7.9 (d), 7.3-7.6 (m, Ar-H), 7.1 (s) |
Workflow Diagram
Caption: Workflow for benzofuran synthesis via an intramolecular Wittig reaction.
Part 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety of the starting material is an ideal electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful tools in pharmaceutical development for constructing biaryl and heteroaryl-aryl linkages.[18][19]
Causality and Strategic Choices
-
Catalyst System: The reaction's success depends on a Pd(0) catalyst, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.[3]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for coupling with less reactive aryl chlorides, but triphenylphosphine (PPh₃) is often sufficient for aryl bromides.[20][21] The ligand's electron-donating ability facilitates the rate-determining oxidative addition step, while its steric bulk promotes the final reductive elimination step.[3]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where it activates the organoboron species to form a more reactive boronate complex.[22]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used to dissolve both the organic substrates and the inorganic base.
General Protocol 3: Suzuki-Miyaura Coupling of this compound
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv., e.g., this compound), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[19]
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Diethyl 2-(2-nitrobenzylidene)malonate | 17422-56-9 | Benchchem [benchchem.com]
- 9. Diethyl 2-(2-nitrobenzyl)malonate | 59803-35-9 | Benchchem [benchchem.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 12. Diethyl 2-(2-nitrobenzoyl)malonate | Benchchem [benchchem.com]
- 13. DIETHYL 2-(2-NITROBENZYL)MALONATE synthesis - chemicalbook [chemicalbook.com]
- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. jocpr.com [jocpr.com]
- 17. A convenient synthesis of 2-substituted benzofurans from salicylaldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. wwjmrd.com [wwjmrd.com]
Application of 4-Bromo-2-(bromomethyl)-1-nitrobenzene in Materials Science: A Detailed Technical Guide
Senior Application Scientist Note: This document provides a comprehensive overview of the potential applications of 4-Bromo-2-(bromomethyl)-1-nitrobenzene as a versatile building block in materials science. Due to the limited availability of direct, peer-reviewed applications for this specific molecule in the synthesis of functional polymers and materials, this guide will focus on its inherent chemical reactivity and provide detailed, illustrative protocols for its synthesis and potential incorporation into polymeric structures and for surface functionalization. The methodologies presented are based on established chemical principles and analogous reactions reported for similar compounds.
Introduction: A Molecule with Dual Reactivity for Advanced Materials
This compound is a unique aromatic compound possessing two distinct reactive sites: a benzylic bromide and an aromatic bromide. This dual functionality makes it a highly attractive precursor for the synthesis of advanced functional materials. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the aromatic bromide can participate in a variety of cross-coupling reactions. Furthermore, the nitro group can be chemically modified, most commonly reduced to an amine, providing an additional avenue for functionalization. These characteristics open up possibilities for its use in creating specialty polymers with enhanced thermal stability and chemical resistance, as well as for the functionalization of surfaces to tailor their properties.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 35287-42-4 | |
| Molecular Formula | C₇H₅Br₂NO₂ | |
| Appearance | Off-white to slight yellow solid |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the radical bromination of 4-Bromo-2-methyl-1-nitrobenzene. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Caption: Radical bromination of 4-Bromo-2-methyl-1-nitrobenzene.
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromo-2-methyl-1-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Bromo-2-methyl-1-nitrobenzene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Application in Polymer Synthesis: A Gateway to Functional Polymers
The bifunctional nature of this compound allows for its use as a monomer, an initiator, or a cross-linking agent in polymer synthesis. The highly reactive benzylic bromide can be utilized for the synthesis of polymers with pendant 4-bromo-1-nitrobenzyl groups, which can be further functionalized.
Illustrative Application: Synthesis of a Functional Acrylate Monomer and its Polymerization
A key application of the benzylic bromide functionality is its reaction with nucleophiles to form new C-O, C-N, or C-S bonds. For instance, it can react with a hydroxyl-containing monomer, such as hydroxyethyl acrylate, to create a new functional monomer.
Caption: Workflow for the synthesis of a functional polymer.
Protocol 2: Synthesis of 4-Bromo-1-nitrobenzyl Acrylate Monomer
Materials:
-
This compound
-
2-Hydroxyethyl acrylate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add 2-hydroxyethyl acrylate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the functional acrylate monomer.
Protocol 3: Free Radical Polymerization of 4-Bromo-1-nitrobenzyl Acrylate
Materials:
-
4-Bromo-1-nitrobenzyl acrylate monomer
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Methanol
Procedure:
-
Dissolve the 4-Bromo-1-nitrobenzyl acrylate monomer (1.0 eq) and AIBN (0.01 eq) in anhydrous toluene in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70°C and stir for 24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise to an excess of cold methanol.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
The resulting polymer can be characterized by standard techniques such as ¹H NMR, GPC (for molecular weight and polydispersity), and DSC/TGA (for thermal properties). The pendant bromo and nitro groups offer sites for post-polymerization modification, allowing for the creation of a wide range of functional materials.
Application in Surface Functionalization
The reactive benzylic bromide group of this compound can be used to functionalize surfaces, such as silicon wafers or gold nanoparticles, that have been pre-treated to bear nucleophilic groups (e.g., amines or thiols). This allows for the introduction of the 4-bromo-1-nitrophenyl moiety onto the surface, which can then be used to tune surface properties or for further chemical transformations.
Caption: Schematic for surface functionalization.
Protocol 4: Functionalization of a Silicon Wafer
Materials:
-
Silicon wafers
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (Et₃N)
Procedure:
-
Surface Hydroxylation: Clean the silicon wafers by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen. Treat the wafers with piranha solution for 30 minutes to generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood). Rinse thoroughly with deionized water and dry.
-
Surface Amination: Immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. Rinse with toluene and cure at 110°C for 30 minutes.
-
Attachment of this compound: Immerse the amine-terminated wafers in a solution of this compound (0.05 M) and triethylamine (0.1 M) in anhydrous DMF. React for 12 hours at room temperature.
-
Washing: Rinse the functionalized wafers sequentially with DMF, ethanol, and deionized water, then dry under a stream of nitrogen.
The successful functionalization can be confirmed by techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Future Perspectives and Conclusion
This compound is a promising, yet underexplored, building block in materials science. Its dual reactivity provides a platform for the rational design of functional polymers and surfaces. Future research could focus on leveraging the aromatic bromine for cross-coupling reactions to create conjugated polymers or for the synthesis of complex macromolecular architectures. The reduction of the nitro group to an amine after incorporation into a material opens further avenues for bioconjugation or the development of pH-responsive materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile molecule in creating the next generation of advanced materials.
References
Experimental protocol for functionalizing 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Application Notes and Protocols
Topic: Experimental Protocol for Functionalizing 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Harnessing Differential Reactivity: A Guide to the Selective Functionalization of this compound
Abstract
This compound is a valuable trifunctional aromatic building block for organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] Its utility stems from the presence of three distinct reactive sites: a highly reactive benzylic bromide, a less reactive aryl bromide, and an electron-withdrawing nitro group that modulates the reactivity of the other two sites. This application note provides a comprehensive guide to the selective functionalization of this compound, focusing on the principles of differential reactivity that allow for controlled, stepwise modifications. We present detailed, field-proven protocols for nucleophilic substitution at the benzylic position and for subsequent cross-coupling reactions at the aromatic position, enabling the synthesis of complex, highly substituted molecules.
Introduction: A Versatile Synthetic Intermediate
The strategic importance of this compound (CAS 35287-42-4) lies in its pre-configured arrangement of functional groups.[2] The presence of two different carbon-bromine bonds with distinct chemical reactivities allows for sequential, site-selective chemical transformations. The benzylic bromide (-CH₂Br) is exceptionally labile and prone to nucleophilic substitution via an Sₙ2 mechanism, while the aryl bromide (Ar-Br) is more inert under these conditions but can be readily engaged in transition-metal-catalyzed cross-coupling reactions.[3] The nitro group at the 1-position plays a critical electronic role; it strongly activates the adjacent benzylic position towards nucleophilic attack and deactivates the aromatic ring for electrophilic substitution, while its meta-relationship to the aryl bromide provides only weak activation for nucleophilic aromatic substitution (SₙAr).[4] This electronic landscape is the key to achieving high selectivity.
This guide will elucidate the principles behind this selectivity and provide robust protocols for researchers to leverage this versatile intermediate in their synthetic campaigns.
Physicochemical Properties & Safety Information
Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the starting material.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₂ | [2][5] |
| Molecular Weight | 294.93 g/mol | [2] |
| Appearance | Colorless to light yellow crystal or powder | [5] |
| Melting Point | 55-58 °C | [5] |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol, THF, DMF, and chlorinated solvents. | [5] |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [6] |
Safety Profile:
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage). The compound is irritating to the skin and eyes upon contact.[5]
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust.[5]
Reactivity Analysis: The Key to Selectivity
The synthetic utility of this compound is governed by the significant difference in reactivity between the two C-Br bonds.
-
Benzylic Bromide (-CH₂Br): This group is the primary site for initial functionalization. It is a classic Sₙ2 electrophile. The reaction rate is enhanced by the adjacent electron-withdrawing nitro group, which stabilizes the transition state of the nucleophilic attack. Reactions at this site are typically rapid and occur under mild conditions.
-
Aryl Bromide (Ar-Br): This bond is much more stable and does not typically participate in Sₙ2 reactions.[7] While the nitro group can activate aromatic rings to nucleophilic aromatic substitution (SₙAr), this effect is strongest when it is positioned ortho or para to the leaving group.[4][8] In this molecule, the nitro group is meta to the aryl bromide, providing minimal activation. Therefore, functionalization at this site requires more forcing conditions, most commonly transition-metal catalysis (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions).
This differential reactivity forms the basis for a logical, two-step functionalization strategy.
Caption: Reactivity map illustrating the two distinct sites for functionalization.
PART I: Selective Functionalization of the Benzylic Bromide
This protocol details the nucleophilic substitution at the highly reactive bromomethyl position. The reaction is general and can be adapted for a wide range of O-, N-, S-, and C-nucleophiles.
Protocol 1: General Procedure for Sₙ2 Reaction with a Phenolic Nucleophile
Principle: The acidic proton of a phenol is first removed by a non-nucleophilic base to generate a phenoxide anion. This potent nucleophile then displaces the benzylic bromide in an Sₙ2 reaction to form an ether linkage. A base like potassium carbonate is ideal as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions.
Materials:
-
This compound
-
Substituted Phenol (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5-2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath
Caption: Workflow for selective Sₙ2 functionalization at the benzylic position.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq.).
-
Reagent Addition: Add the substituted phenol (1.1 eq.) followed by anhydrous DMF (or MeCN) to achieve a concentration of approximately 0.1-0.2 M. Begin stirring.
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq.) to the stirring solution.
-
Reaction Conditions: Heat the mixture to 50-60 °C. The causality here is to provide sufficient thermal energy to overcome the activation barrier without promoting side reactions or decomposition. Higher temperatures are generally not required for this facile substitution.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The starting material is relatively non-polar, while the product will have a slightly different polarity. The disappearance of the starting material spot indicates completion, typically within 2-6 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. The product will partition into the organic layer during extraction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a 1g scale reaction).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Trustworthiness - Self-Validation: The protocol is self-validating through rigorous monitoring. TLC analysis provides a real-time check on the consumption of starting material and the formation of a new, single major product spot, confirming the reaction's selectivity and completion. Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART II: Functionalization of the Aryl Bromide
After selectively functionalizing the benzylic position, the aryl bromide is available for a second transformation, typically a cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Principle: This protocol describes the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester. This reaction is highly reliable for forming C(sp²)-C(sp²) bonds. The choice of ligand, base, and solvent is critical for achieving high yields.
Materials:
-
Product from Protocol 1 (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (2-5 mol%)
-
Base, e.g., aqueous Sodium Carbonate (Na₂CO₃, 2M solution) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq.)
-
Solvent system, e.g., Toluene/Ethanol/Water or Dioxane/Water
Caption: Sequential functionalization workflow: Suzuki coupling of the aryl bromide.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a condenser, combine the product from Protocol 1 (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Conclusion
This compound is a powerful and versatile building block whose synthetic potential is unlocked through the understanding of its inherent differential reactivity. By employing mild conditions for nucleophilic substitution followed by more robust metal-catalyzed cross-coupling, researchers can selectively and sequentially functionalize two distinct positions on the molecule. The protocols outlined in this application note provide a reliable foundation for constructing complex molecular architectures tailored for applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 35287-42-4 [m.chemicalbook.com]
- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of 4-Bromo-2-(bromomethyl)-1-nitrobenzene for Biological Screening
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification and elaboration of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient lead generation. 4-Bromo-2-(bromomethyl)-1-nitrobenzene is one such scaffold, a trifunctionalized aromatic building block poised for the generation of diverse chemical libraries. Its strategic arrangement of a reactive benzylic bromide, an aromatic bromide amenable to cross-coupling reactions, and an electron-withdrawing nitro group offers a rich platform for chemical diversification.
The high reactivity of the benzylic bromide group towards nucleophilic substitution is the primary focus of these application notes.[1] This feature allows for the straightforward introduction of a wide array of functional groups, including amines, ethers, and thioethers, thereby enabling the systematic exploration of chemical space around the core scaffold. The resulting derivatives, bearing the 5-bromo-2-nitrobenzyl moiety, are of significant interest for biological screening due to the known bioactivities of nitroaromatic and bromo-substituted compounds, which include antimicrobial and anticancer properties.[2][3][4][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for the synthesis of a diverse library of derivatives, and discuss the rationale for their subsequent biological evaluation.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound hinges on the differential reactivity of its functional groups. The benzylic bromide is exceptionally susceptible to nucleophilic attack, proceeding readily through an SN2 mechanism with a wide range of nucleophiles. This high reactivity is attributed to the stability of the transition state, which is benzylic in nature.
Key Reaction Sites:
-
Benzylic Bromide (Primary Site for Derivatization): The most reactive site, ideal for introducing diversity through nucleophilic substitution with amines, phenols, thiols, and other nucleophiles.
-
Aromatic Bromide: Less reactive than the benzylic bromide, it can be functionalized through palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, offering a secondary avenue for diversification.[8]
For the purpose of generating a primary screening library, we will focus on the derivatization of the benzylic bromide. This approach allows for the rapid and efficient creation of a large number of analogs with diverse physicochemical properties.
Visualizing the Derivatization Strategy
The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological screening.
Caption: General workflow for library synthesis and screening.
Experimental Protocols: Building a Diverse Chemical Library
The following protocols provide detailed, step-by-step procedures for the synthesis of amine, ether, and thioether derivatives of this compound. These protocols are designed to be robust and adaptable for parallel synthesis efforts.
Safety Precautions
This compound and its derivatives are potentially hazardous. It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many benzyl bromides are lachrymators.[10]
Protocol 1: Synthesis of N-Substituted-5-bromo-2-nitrobenzylamines
This protocol describes the reaction of this compound with primary and secondary amines to generate a library of N-substituted benzylamines.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq.) in DMF or ACN (0.1-0.5 M).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution, followed by the addition of a base such as potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.).
-
Reaction: Cap the vial and stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-5-bromo-2-nitrobenzylamine.
| Parameter | Condition | Rationale |
| Solvent | DMF or ACN | Polar aprotic solvents that facilitate SN2 reactions. |
| Base | K₂CO₃ or Et₃N | To neutralize the HBr formed during the reaction. K₂CO₃ is a solid base, while Et₃N is a liquid organic base. |
| Temperature | Room Temperature | The high reactivity of the benzylic bromide allows the reaction to proceed efficiently at ambient temperature. |
| Reaction Time | 4-12 hours | Typically sufficient for completion, but should be monitored by TLC or LC-MS. |
Protocol 2: Synthesis of 5-Bromo-2-nitrobenzyl Ethers
This protocol outlines the Williamson ether synthesis by reacting this compound with a library of phenols.
Materials:
-
This compound
-
A diverse library of phenols
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the desired phenol (1.2 eq.) in DMF or ACN (0.1-0.5 M).
-
Base Addition: Add potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.) to the solution and stir for 10-15 minutes to form the phenoxide.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 50-60 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with 1 M aqueous NaOH solution to remove unreacted phenol, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-bromo-2-nitrobenzyl ether.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | To deprotonate the phenol and form the more nucleophilic phenoxide. Cs₂CO₃ is a stronger base and can be more effective for less acidic phenols. |
| Temperature | Room Temperature to 60 °C | Gentle heating may be required for less reactive phenols to ensure a reasonable reaction rate. |
| Reaction Time | 6-18 hours | Dependent on the nucleophilicity of the phenol and the reaction temperature. |
Protocol 3: Synthesis of 5-Bromo-2-nitrobenzyl Thioethers
This protocol details the synthesis of thioethers by reacting this compound with a library of thiols.
Materials:
-
This compound
-
A diverse library of thiols
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired thiol (1.1 eq.) in DMF or THF (0.1-0.5 M).
-
Base Addition: Add potassium carbonate (2.0 eq.) or carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) in portions to the solution and stir for 15-20 minutes to form the thiolate.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-8 hours. Thiols are generally more nucleophilic than alcohols, leading to faster reaction times. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction with water (especially if NaH was used) and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 5-bromo-2-nitrobenzyl thioether.
| Parameter | Condition | Rationale |
| Atmosphere | Inert (N₂ or Ar) | Recommended to prevent oxidation of the thiol to a disulfide, especially when using a strong base like NaH. |
| Base | K₂CO₃ or NaH | To deprotonate the thiol to the more reactive thiolate. NaH is a very strong, non-nucleophilic base suitable for this purpose. |
| Temperature | Room Temperature | The high nucleophilicity of thiolates typically allows for rapid reaction at ambient temperature. |
| Reaction Time | 2-8 hours | Generally shorter than for the synthesis of ethers due to the higher reactivity of the thiolate nucleophile. |
High-Throughput Synthesis and Purification Considerations
For the generation of a large library of derivatives, parallel synthesis techniques are highly recommended.[11] This can be achieved using multi-well plates or parallel synthesis reactors. After the reactions are complete, high-throughput purification methods such as automated flash chromatography or preparative HPLC can be employed to isolate the desired products in a timely manner.[12][13][14]
Rationale for Biological Screening
The derivatization of the this compound scaffold is a rational approach to the discovery of new bioactive molecules.
-
Anticancer Potential: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs and as cytotoxic agents.[1][6] The introduction of diverse side chains can modulate the electronic properties and steric bulk of the molecule, potentially leading to selective interactions with cancer-related targets. Derivatives of bromo-indoles have also shown anti-proliferative and anti-angiogenic activities.[2]
-
Antimicrobial Activity: The nitro group is a well-known pharmacophore in many antimicrobial agents.[15][16] It is believed that the nitro group can be enzymatically reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.[7] By modifying the rest of the molecule, it is possible to tune the compound's uptake, solubility, and interaction with microbial targets, potentially leading to the discovery of new antibiotics or antifungals.[3][4]
Characterization of the Derivative Library
All synthesized compounds should be characterized to confirm their identity and purity before biological screening.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed on a representative subset of the library to confirm the structure of the synthesized derivatives.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the generation of diverse chemical libraries for biological screening. The high reactivity of the benzylic bromide allows for the facile introduction of a wide range of functional groups through robust and reliable nucleophilic substitution reactions. The protocols outlined in these application notes provide a solid foundation for the synthesis of amine, ether, and thioether derivatives. The resulting library of compounds, with its potential for anticancer and antimicrobial activity, is well-suited for high-throughput screening campaigns aimed at the discovery of novel therapeutic agents.
References
- 1. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. sscdt.org [sscdt.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibacterial properties of 5‐nitro‐2‐furylglyoxylidene derivatives | Semantic Scholar [semanticscholar.org]
- 16. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-Bromo-2-(bromomethyl)-1-nitrobenzene in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Crop Protection
In the landscape of modern agrochemical research and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel and effective crop protection agents. 4-Bromo-2-(bromomethyl)-1-nitrobenzene has emerged as a key intermediate, offering a unique combination of reactive sites that allow for the construction of complex heterocyclic scaffolds found in a variety of potent herbicides, fungicides, and insecticides. This technical guide provides an in-depth exploration of the applications of this versatile molecule, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.
The strategic placement of the bromo, bromomethyl, and nitro groups on the benzene ring provides a powerful platform for synthetic chemists. The bromomethyl group serves as a potent electrophile for alkylation reactions, while the nitro group can be readily reduced to an amine, facilitating cyclization reactions. The aromatic bromine atom offers a handle for cross-coupling reactions, further expanding the synthetic possibilities. This multi-faceted reactivity makes this compound a valuable precursor for a range of agrochemical classes.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a starting material is crucial for safe handling and successful reaction outcomes.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Bromo-2-nitrobenzyl bromide | [[“]] |
| CAS Number | 35287-42-4 | [[“]] |
| Molecular Formula | C₇H₅Br₂NO₂ | [1][[“]] |
| Molecular Weight | 294.93 g/mol | [1][[“]] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.[3]
Application in the Synthesis of Indole-Based Agrochemicals
The indole scaffold is a privileged structure in medicinal chemistry and agrochemistry, exhibiting a broad spectrum of biological activities. The Bartoli indole synthesis, which utilizes nitroarenes and vinyl Grignard reagents, provides a powerful method for constructing substituted indoles. While a direct application of this compound in a classical Bartoli synthesis is not prominently documented for a specific commercial agrochemical, its structural features make it an ideal candidate for modified indole syntheses. The nitro group is a key functionality for this type of transformation.
The general mechanism of the Bartoli indole synthesis involves the addition of a vinyl Grignard reagent to the nitroarene, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization to form the indole ring. The substituents on the nitroarene play a crucial role in directing the reaction and influencing the final product.
Below is a conceptual workflow for the synthesis of a substituted indole derivative, a common core in various agrochemicals, leveraging the reactivity of this compound.
Caption: Conceptual workflow for indole synthesis.
Protocol: Synthesis of a 5-Bromo-7-(bromomethyl)indole Precursor
This protocol outlines a general procedure for the synthesis of a substituted indole, which can serve as a versatile intermediate for further functionalization into a variety of potential agrochemicals.
Materials:
-
This compound
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Grignard Addition: Cool the solution to 0°C using an ice bath. Add the vinylmagnesium bromide solution (3.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the desired 5-bromo-7-(bromomethyl)indole derivative.
Application in the Synthesis of Pyrethroid-Type Insecticides
While direct synthesis of a commercial pyrethroid from this compound is not widely published, the structurally similar 1-Bromo-4-methyl-2-nitrobenzene is known to be an intermediate in the synthesis of the alcohol moiety of pyrethroid insecticides.[4][5] Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins.
The synthesis of the alcohol component of a pyrethroid often involves the construction of a substituted benzyl alcohol. The bromomethyl group of this compound is a key functional handle for introducing the necessary side chains through nucleophilic substitution reactions. The nitro group can subsequently be reduced to an amine and further modified.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Welcome to the technical support center for the synthesis of 4-Bromo-2-(bromomethyl)-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this specific benzylic bromination reaction. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to solve challenges in your own lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My yield of this compound is significantly lower than expected. What are the common causes?
Low yield is a frequent issue that can typically be traced back to two primary culprits: incomplete reaction or competing side reactions that consume your starting material and/or product.
-
Incomplete Reaction: The radical chain reaction may not have been initiated effectively or sustained. This can be due to an insufficient amount or degraded quality of the radical initiator (e.g., AIBN, benzoyl peroxide). Radical initiators have finite half-lives at specific temperatures; ensure your reaction temperature is appropriate for the initiator used. Also, radical reactions can be inhibited by oxygen, so ensuring the reaction is performed under an inert atmosphere (like nitrogen or argon) is critical.
-
Side Reactions: The most significant cause of yield loss is the formation of undesired side products. The primary side reactions in this synthesis are over-bromination of the methyl group and electrophilic bromination of the aromatic ring. These pathways compete with the desired mono-bromination, consuming your starting material, 4-Bromo-2-methyl-1-nitrobenzene.[1]
Question 2: I'm observing a significant amount of a second, less polar product in my crude NMR/TLC analysis. What is it and how can I prevent it?
This is the classic and most common side reaction in this synthesis: over-bromination . The second product is almost certainly 4-Bromo-2-(dibromomethyl)-1-nitrobenzene .
Causality: The Wohl-Ziegler bromination is a radical chain reaction.[2][3][4] The desired product, this compound, still possesses a benzylic proton. This proton can be abstracted by a bromine radical to form a new benzylic radical, which then reacts with a bromine source to yield the dibrominated product. This process is difficult to stop perfectly at the mono-bromination stage because the reaction conditions that favor the first bromination also favor the second.[1]
Troubleshooting & Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of N-Bromosuccinimide (NBS). Using a slight excess is common to drive the reaction to completion, but a large excess will significantly promote dibromination. Start with 1.05 to 1.1 equivalents of NBS relative to your starting material.
-
Slow Addition: Instead of adding all the NBS at once, consider adding it portion-wise over the course of the reaction. This helps maintain a low, steady concentration of the brominating species, favoring the initial reaction with the more abundant starting material.
-
Monitor the Reaction Closely: Use TLC or a rapid LC-MS method to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the build-up of the dibromo product.
-
Solvent Choice: While carbon tetrachloride (CCl₄) is traditionally used, its use is now restricted.[3] Dichloromethane or acetonitrile can be suitable alternatives.[3][5] The choice of solvent can influence reaction rates and should be optimized.
Visualizing the Competing Pathways
The diagram below illustrates the desired reaction pathway versus the primary over-bromination side reaction.
Caption: Desired vs. Over-bromination Pathways.
Question 3: My product appears to have bromine substituted on the aromatic ring. How is this possible with NBS and how do I avoid it?
While NBS is specifically used to promote benzylic bromination by maintaining a low concentration of molecular bromine (Br₂), electrophilic aromatic substitution (EAS) can still occur as a side reaction.[6]
Causality: The radical reaction produces HBr as a byproduct.[7] This HBr can react with NBS to generate molecular bromine (Br₂).[1]
NBS + HBr → Succinimide + Br₂If the concentration of Br₂ builds up, it can act as an electrophile and attack the electron-rich aromatic ring, leading to EAS. Although the nitro group is strongly deactivating, the bromo and methyl groups are activating (ortho-, para-directing), which can make the ring susceptible to further bromination under certain conditions.
Troubleshooting & Prevention:
-
Use High-Purity NBS: Impure NBS may contain residual Br₂ or acidic impurities that can promote EAS.[2] If in doubt, recrystallize your NBS from water.[2]
-
Inert Atmosphere: Meticulously exclude air (oxygen) from your reaction. Oxygen can interfere with the radical chain and potentially lead to alternative oxidative side reactions.
-
Radical Scavengers (Use with Caution): In some cases, adding a non-interfering radical scavenger can help, but this is an advanced technique that requires careful optimization as it can also inhibit your main reaction.
-
Alternative Reagents: For particularly sensitive substrates, consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which has been reported to sometimes offer better selectivity and prevent ring bromination.[1]
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the mono-brominated product while minimizing over-bromination.
Materials:
-
4-Bromo-2-methyl-1-nitrobenzene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
To the flask, add 4-Bromo-2-methyl-1-nitrobenzene (1.0 eq).
-
Add the solvent (e.g., CCl₄) to create a ~0.2 M solution.
-
Add recrystallized NBS (1.05 eq).
-
Add AIBN (0.02-0.05 eq).
-
Begin vigorous stirring and heat the mixture to reflux (for CCl₄, this is ~77°C). The reaction is typically initiated by heat or a UV lamp.[8]
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The product should be more polar than the starting material.
-
Upon consumption of the starting material (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold solvent.
-
Combine the filtrates and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[9]
| Parameter | Recommended Condition | Rationale |
| NBS Equivalents | 1.05 eq | Minimizes over-bromination. |
| Initiator | AIBN (0.02-0.05 eq) | Catalytic amount sufficient for initiation. |
| Atmosphere | Inert (N₂, Ar) | Prevents oxygen inhibition of the radical chain. |
| Monitoring | TLC / LC-MS | Crucial for stopping the reaction at the optimal time. |
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | Benchchem [benchchem.com]
- 9. 1-Bromo-2-bromomethyl-4-nitro-benzene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Welcome to the technical support center for the synthesis of 4-Bromo-2-(bromomethyl)-1-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This process, a classic example of a Wohl-Ziegler benzylic bromination, requires careful control of reaction parameters to achieve high selectivity and yield.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is achieved through the free-radical bromination of the benzylic methyl group of 4-bromo-2-methyl-1-nitrobenzene.[3] The most common and effective method is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, in a suitable non-polar solvent.[1][3][4]
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂)?
Using elemental bromine (Br₂) directly often leads to undesirable side reactions, primarily electrophilic aromatic substitution on the benzene ring and addition reactions if any double bonds were present. NBS is the reagent of choice because it provides a constant, low concentration of molecular bromine (Br₂) in situ.[5][6] This low concentration is critical for favoring the desired radical substitution pathway at the benzylic position while suppressing the ionic pathways that lead to byproducts.[2][7][8]
Q3: What is the reaction mechanism?
The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism.[7][9]
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation, which generates two radicals and a molecule of nitrogen gas.[10][11] These initiator radicals then react with trace amounts of HBr or Br₂ to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-bromo-2-methyl-1-nitrobenzene. This forms a resonance-stabilized benzylic radical, which is a key factor in the reaction's selectivity.[12][9]
-
This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr byproduct) to form the desired product, this compound, and a new bromine radical, which continues the chain.[7][9]
-
-
Termination: The reaction terminates when radicals combine with each other.
Troubleshooting Guide: Common Yield-Limiting Issues
Q4: My reaction shows low or incomplete conversion of the starting material. What are the likely causes?
Low conversion is a frequent issue stemming from problems with radical initiation or propagation.
-
Cause 1: Ineffective Radical Initiation. The initiator, AIBN, has a specific temperature range for decomposition (typically 65-72°C).[10][13] If the reaction temperature is too low, the rate of radical formation will be insufficient to sustain the chain reaction. Conversely, if the temperature is too high (e.g., >90°C), the initiator may decompose too rapidly at the beginning of the reaction, leaving none to initiate chains later on.[14]
-
Solution 1: Verify and Control Temperature. Ensure your reaction is heated to the optimal temperature for AIBN decomposition. Use an oil bath and a thermometer placed in the reaction mixture for accurate temperature monitoring. A gentle reflux is often a good indicator of an appropriate temperature in solvents like carbon tetrachloride or acetonitrile.[4]
-
Cause 2: Poor Quality NBS. Old or improperly stored NBS can be less reactive. It can also contain impurities like succinimide or excess Br₂/HBr, which can interfere with the delicate radical mechanism.[15]
-
Solution 2: Use High-Purity or Recrystallized NBS. For best results, use freshly opened, high-purity NBS. If you suspect your NBS is old, it can be purified by recrystallization from hot water.[4] However, some studies note that crude NBS can sometimes give better yields in the Wohl-Ziegler reaction.[4] It is advisable to test a small-scale reaction first.
-
Cause 3: Presence of Radical Inhibitors. Impurities in the solvent or starting material (e.g., phenols, hydroquinones) can quench the radical reaction.
-
Solution 3: Ensure Reagent and Solvent Purity. Use anhydrous, high-purity solvents. If the starting material is suspected to be impure, consider purifying it before the reaction.
Q5: I'm observing a significant amount of the di-brominated byproduct, 4-bromo-2-(dibromomethyl)-1-nitrobenzene. How can I improve selectivity?
The formation of the di-bromo byproduct is the most common selectivity issue, arising from the bromination of the desired mono-bromo product.[15]
-
Cause 1: Incorrect Stoichiometry. Using a large excess of NBS increases the likelihood that the mono-brominated product will react further to form the di-brominated species.
-
Solution 1: Optimize NBS Stoichiometry. Start with a slight excess of NBS (e.g., 1.1-1.2 equivalents). Using a large excess should be avoided. The reaction should be carefully monitored, and if necessary, small additional portions of NBS can be added over time.
-
Cause 2: Prolonged Reaction Time. Allowing the reaction to proceed long after the starting material has been consumed will inevitably lead to over-bromination of the product.
-
Solution 2: Monitor Reaction Progress. Track the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent the formation of the di-bromo impurity.
Q6: My reaction mixture turned dark, and the TLC shows multiple unidentified spots. What is happening?
A dark, messy reaction is typically indicative of decomposition or unwanted side reactions.
-
Cause 1: Excessive Heat. Overheating the reaction can lead to thermal degradation of the substrate, product, and reagents, resulting in polymerization and charring.
-
Solution 1: Strict Temperature Control. Maintain a consistent and appropriate temperature. Avoid aggressive heating. As noted, once initiation occurs, the reaction can become more vigorous, and the heat source may need to be temporarily removed.[2]
-
Cause 2: Non-Inert Solvent. Certain solvents can react with NBS or the radical intermediates.[7] While carbon tetrachloride was the classic solvent, it is now phased out due to toxicity.[2] Acetonitrile and trifluorotoluene are common, effective alternatives.[2][7]
-
Solution 2: Choose an Appropriate Solvent. Use a dry, inert solvent. Acetonitrile is a good choice as it is polar enough to dissolve the reagents but is generally unreactive under these conditions.[7]
Experimental Protocol and Optimization
This section provides a robust starting protocol. Optimization may be required based on your specific lab conditions and reagent purity.
Optimized Synthesis Protocol
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-2-methyl-1-nitrobenzene (1.0 eq).
-
Reagent Addition: Add anhydrous acetonitrile as the solvent. Then, add N-Bromosuccinimide (1.1 eq) and AIBN (0.1 eq).
-
Reaction: Place the flask in a preheated oil bath at 80-85°C and stir vigorously. The mixture should begin to reflux gently.
-
Monitoring: Monitor the reaction every 30-60 minutes by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent). The reaction is typically complete within 3-18 hours.[16]
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The succinimide byproduct will precipitate.[7]
-
Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil or solid can be purified.
-
Recrystallization: This is often effective. Try dissolving the crude product in a minimal amount of a hot solvent like ethanol or isopropanol and allowing it to cool slowly.
-
Silica Gel Chromatography: If recrystallization is ineffective, purify the crude product using column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 10% ethyl acetate).[16]
-
Data Summary for Optimization
| Parameter | Recommendation | Rationale & Impact on Yield |
| NBS Stoichiometry | 1.1 - 1.2 equivalents | Prevents di-bromination. Insufficient NBS leads to incomplete conversion; excess leads to lower selectivity and yield of the desired product. |
| AIBN Stoichiometry | 0.05 - 0.1 equivalents | Catalytic amount. Too little results in slow or stalled reaction. Too much can lead to rapid, uncontrolled reaction and potential side products. |
| Temperature | 80-85°C (in Acetonitrile) | Ensures a steady rate of radical initiation from AIBN without causing thermal degradation. Must be above AIBN's decomposition threshold (~65°C).[13] |
| Solvent | Anhydrous Acetonitrile | Inert solvent that provides good solubility for NBS. Using wet solvents can hydrolyze NBS and reduce its effectiveness. CCl₄ is effective but toxic.[2][7] |
| Reaction Time | Monitor by TLC/GC | Crucial for maximizing yield. Stopping too early leaves unreacted starting material. Running too long causes over-bromination.[15] |
References
- 1. grokipedia.com [grokipedia.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | Benchchem [benchchem.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 14. researchgate.net [researchgate.net]
- 15. scientificupdate.com [scientificupdate.com]
- 16. 4-BROMO-2-NITROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Welcome to the technical support guide for the synthesis and optimization of 4-Bromo-2-(bromomethyl)-1-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this key intermediate. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies grounded in mechanistic principles to enhance yield, purity, and reproducibility.
Introduction: Navigating the Challenges of Benzylic Bromination
This compound is a valuable building block in medicinal chemistry and materials science, frequently synthesized via the radical bromination of its precursor, 4-bromo-2-methyl-1-nitrobenzene.[1][2] The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator.[3][4]
While seemingly straightforward, this reaction is sensitive to several variables. The presence of a strong electron-withdrawing nitro group deactivates the aromatic system, which can make the benzylic C-H bonds less reactive and the reaction more challenging to initiate and drive to completion compared to simpler toluenes.[5] Common issues include incomplete conversion, over-bromination leading to the dibromo- species, and inconsistent results. This guide provides a systematic approach to diagnosing and resolving these common experimental hurdles.
Core Synthesis Protocol: Wohl-Ziegler Bromination
This section outlines a standard, reliable protocol for the synthesis of this compound.
Experimental Protocol: Radical Bromination
Objective: To synthesize this compound from 4-bromo-2-methyl-1-nitrobenzene.
Materials:
-
4-Bromo-2-methyl-1-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., chlorobenzene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-2-methyl-1-nitrobenzene (1.0 eq).
-
Reagent Addition: Add the solvent (e.g., CCl₄), followed by N-Bromosuccinimide (1.1-1.4 eq) and a catalytic amount of AIBN (0.05-0.1 eq).
-
Initiation & Reflux: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can also be initiated with a UV lamp.[1][3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-18 hours).[6][7]
-
Work-up (Cooling & Filtration): Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath to precipitate the succinimide by-product. Filter the mixture to remove the solid succinimide.
-
Work-up (Washing): Wash the filtrate with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane (e.g., 0% to 20%) to isolate the pure product.[6]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low, often below 40%. What are the primary causes?
A1: Low yields are a frequent challenge and can stem from several sources. A systematic diagnosis is key.
-
Cause 1: Inefficient Radical Initiation. The reaction is a free-radical chain reaction that requires initiation.[8] If the initiator is old or decomposed, or if the temperature is too low for thermal homolysis, the reaction will not proceed efficiently.
-
Solution: Use a fresh batch of AIBN or BPO. Ensure your reflux temperature is appropriate for the chosen initiator (the half-life of AIBN is about 1 hour at 85°C). Consider portion-wise addition of the initiator if the reaction time is very long.[7]
-
-
Cause 2: Poor Quality of N-Bromosuccinimide (NBS). NBS can degrade over time, and some commercial lots contain impurities like excess bromine or HBr that can alter the reaction pathway or rate.[9]
-
Solution: Use freshly opened or purified NBS. NBS can be recrystallized from hot water to remove impurities.[3] A pure, white crystalline solid is desired.
-
-
Cause 3: Presence of Inhibitors. Oxygen is a radical scavenger and can inhibit the reaction. Other impurities in the solvent or on the glassware can also act as inhibitors.
-
Solution: Degas your solvent before use by bubbling nitrogen or argon through it. Ensure all glassware is scrupulously clean and dry. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.[10]
-
-
Cause 4: Sub-optimal Stoichiometry. While a slight excess of NBS is common, too large an excess can promote side reactions, while too little will result in incomplete conversion.
-
Solution: Start with 1.1 equivalents of NBS. Titrate this value up or down in small increments (e.g., to 1.2 or 1.3 eq) in subsequent optimization runs.
-
Q2: The reaction stalls, leaving a significant amount of unreacted 4-bromo-2-methyl-1-nitrobenzene. Why?
A2: A stalled reaction points directly to a problem in the radical chain propagation.
-
Cause 1: Insufficient Initiator. The radical initiator is consumed over the course of the reaction. For long reaction times, the initial amount may be insufficient to maintain the radical chain.
-
Solution: Add a second portion of AIBN (e.g., 0.05 eq) after 4-6 hours of reaction time to re-initiate the chain process.[7]
-
-
Cause 2: Low Reaction Temperature. The benzylic C-H bond is strengthened by the deactivating nitro group. The reaction may require a higher temperature (and thus a higher-boiling solvent like chlorobenzene or 1,2-dichloroethane) to proceed at a reasonable rate.
-
Solution: If using CCl₄, ensure a vigorous reflux is maintained. If the reaction still stalls, consider switching to a higher-boiling solvent, but be mindful that this can also increase the rate of side reactions.
-
Q3: My product is contaminated with a significant amount of 4-Bromo-2-(dibromomethyl)-1-nitrobenzene. How do I prevent this over-bromination?
A3: Over-bromination is a classic problem in radical halogenations where the desired product is more reactive than the starting material.[9]
-
Cause 1: Excessive NBS. Using too large an excess of NBS is the most common reason for dibromination.
-
Solution: Carefully control the stoichiometry. Use no more than 1.1-1.2 equivalents of NBS. The goal is to have the NBS be the limiting reagent just after the starting material is consumed.
-
-
Cause 2: High Local Concentration of Bromine. The reaction relies on a low, steady-state concentration of molecular bromine (Br₂), which is generated from the reaction of HBr (a byproduct) with NBS.[8] If the reaction is too vigorous or if NBS is added all at once at high temperature, local concentrations of Br₂ can build up, leading to less selective bromination.
-
Solution: Add the NBS portion-wise over the first 1-2 hours of the reaction rather than all at once. This helps maintain the low concentration of Br₂ required for selective benzylic bromination.[11]
-
Q4: Purification by column chromatography is difficult, with poor separation between the product and starting material. What can I do?
A4: The product and starting material often have very similar polarities, making baseline separation on silica gel challenging.
-
Technique 1: Optimize the Eluent System. A standard hexane/ethyl acetate system may not provide sufficient resolution.
-
Solution: Try a less polar solvent system, such as hexane/dichloromethane or hexane/toluene, using a very shallow gradient. Running the column slowly (lower pressure) can also significantly improve separation.
-
-
Technique 2: Recrystallization. If the crude product is a solid or can be induced to crystallize, this can be an excellent purification method.
-
Solution: Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent pair (e.g., ethanol/water, isopropanol, or hexane/ethyl acetate mixtures). The desired product should be soluble in the hot solvent and sparingly soluble at low temperatures.
-
Visualizing the Process
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of this compound.
References
- 1. 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 6. 4-BROMO-2-NITROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. 1-Bromo-2-bromomethyl-4-nitro-benzene synthesis - chemicalbook [chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Guide to the Storage and Handling of 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Welcome to the technical support center for 4-Bromo-2-(bromomethyl)-1-nitrobenzene (CAS No. 35287-42-4). This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Due to its specific functional groups—a reactive benzylic bromide and an electron-withdrawing nitro group—this compound is susceptible to degradation if not stored under optimal conditions. Improper storage can lead to the formation of impurities, loss of reactivity, and compromised experimental outcomes.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to prevent decomposition and maintain the quality of your this compound stock.
Troubleshooting Guide: Diagnosing Compound Degradation
This section addresses specific issues you might encounter, providing explanations for the underlying chemistry and actionable solutions.
Q1: My solid this compound, which was initially a pale yellow solid, has developed a brownish or amber discoloration. What is causing this?
A: A visible color change is a primary indicator of chemical decomposition. The discoloration is likely due to a combination of factors:
-
Hydrolysis: The most common degradation pathway involves the hydrolysis of the highly reactive benzylic bromide (-CH₂Br) group to the corresponding benzyl alcohol (5-bromo-2-nitrobenzyl alcohol). This reaction is initiated by atmospheric moisture.[1][2][3]
-
Formation of HBr: Over time, slow decomposition can release hydrogen bromide (HBr) gas. This acidic gas can, in turn, catalyze further degradation of the compound.
-
Oxidation and Photodecomposition: While less common for the solid, exposure to air (oxygen) and light, particularly UV light, can initiate radical reactions, leading to the formation of colored polymeric or oxidized byproducts. Benzylic bromides are known to be light-sensitive.[1][2]
Immediate Action: If discoloration is observed, the purity of the reagent is compromised. It is advisable to run a purity check (e.g., via HPLC or ¹H NMR) before use. For future storage, strictly adhere to the recommended protocol outlined below, focusing on desiccated and dark conditions.
Q2: I'm observing inconsistent results and unexpected byproducts in my synthesis. Could my stored this compound be the culprit?
A: Absolutely. The integrity of your starting materials is paramount. If your compound has degraded, the primary impurity is likely 5-bromo-2-nitrobenzyl alcohol, formed via hydrolysis.[3]
-
Causality: The nucleophilic hydroxyl group (-OH) of the alcohol impurity can compete with your intended nucleophile in substitution reactions, leading to unwanted side products. Furthermore, the actual molar quantity of the active benzylic bromide in your reagent is lower than calculated, affecting reaction stoichiometry and yield.
-
Validation: To confirm this, you can analyze your stock of this compound using HPLC or ¹H NMR. In the ¹H NMR spectrum, the appearance of a new signal for the -CH₂OH protons (typically around 4.7-4.9 ppm) alongside a decrease in the signal for the -CH₂Br protons (typically around 4.5-4.7 ppm) is a strong indicator of hydrolysis.[3]
Q3: The cap on my vial of this compound seems tight, and I heard a slight hiss upon opening, suggesting pressure buildup. Why did this happen and is it dangerous?
A: Yes, this is a hazardous situation that requires immediate attention. Pressure buildup is a clear sign of gas evolution from decomposition.[4]
-
Mechanism: The slow decomposition of the compound, even at room temperature, can release gaseous products, most notably hydrogen bromide (HBr). In a tightly sealed container, this gas can accumulate and create significant pressure, posing a risk of container rupture or explosion.[4]
-
Safety Protocol: If you suspect pressure buildup, do not attempt to open the container directly. Place it in a blast shield inside a certified chemical fume hood. Cool the container (e.g., with an ice bath) to reduce the internal pressure before cautiously venting it by slowly unscrewing the cap behind the sash. Always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves.
Q4: My compound, which should be a solid, appears oily or has started to clump together. What does this signify?
A: This change in physical state typically indicates the presence of impurities that are disrupting the solid crystal lattice. The most probable cause is, again, moisture-induced hydrolysis. The resulting 5-bromo-2-nitrobenzyl alcohol has a different melting point and can form a eutectic mixture with the parent compound, causing it to appear oily or partially melted at a temperature below its true melting point.
Frequently Asked Questions (FAQs)
Q1: What are the definitive, ideal storage conditions for this compound?
A: To maximize shelf-life and maintain purity, the compound must be protected from four key environmental factors: moisture, heat, light, and oxygen. The ideal conditions are summarized in the table below and the workflow diagram.
Q2: What is the best type of container for long-term storage?
A: The best choice is an amber glass vial or bottle with a screw cap containing an inert liner, such as PTFE. Amber glass protects the light-sensitive compound from photodecomposition.[2][5] The PTFE liner provides a tight, chemically resistant seal, preventing moisture ingress and reaction with the cap material.
Q3: How should I handle the compound when aliquoting for an experiment?
A: Proper handling is crucial to prevent contamination of the main stock.
-
Allow the sealed container to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Handle the compound in a low-humidity environment, such as a glovebox or under a blanket of inert gas (e.g., argon or nitrogen).
-
Work quickly to minimize exposure time to the atmosphere.
-
Use clean, dry spatulas and weighing instruments.
-
After aliquoting, purge the headspace of the storage container with inert gas before tightly resealing.
Q4: Are there any chemical stabilizers I can add to the solid for storage?
A: While adding stabilizers to a solid reagent is not common practice, you can create a more stable microenvironment within the storage container. For long-term storage, placing the primary vial inside a larger, sealed container that includes a desiccant (e.g., Drierite) and a non-reactive HBr scavenger like anhydrous potassium carbonate could offer additional protection.[6] This passively removes moisture and any evolved HBr gas.
Q5: What are the primary chemical incompatibilities I should be aware of?
A: this compound is incompatible with several classes of chemicals.[1] Avoid storing it near:
-
Strong Bases (e.g., NaOH, KOH): Can cause rapid and potentially explosive decomposition of the nitroaromatic system.[7]
-
Alcohols and Amines: Can react with the benzylic bromide group.[1]
-
Strong Oxidizing Agents: Although the nitro group has oxidizing properties, further reaction with stronger agents is possible.[1]
-
Water/Moisture: Causes hydrolysis as detailed throughout this guide.[1][2]
Data Summary & Visualization
Recommended Storage Parameters
| Parameter | Condition | Rationale |
| Temperature | 2–8°C | Slows the kinetic rate of decomposition reactions, primarily hydrolysis.[8][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[5][9] |
| Humidity | Desiccated / Anhydrous | The compound is moisture-sensitive; minimizing water vapor is critical to prevent degradation.[1][2] |
| Light Exposure | In the Dark (Amber Vial) | The compound is light-sensitive; protection from UV and visible light prevents photodecomposition.[1][2] |
Visualizing the Primary Decomposition Pathway
Caption: Primary decomposition of this compound via hydrolysis.
Storage Decision Workflow
Caption: Decision workflow for selecting the appropriate storage protocol.
Validated Protocol for Long-Term Storage
This protocol is designed to maximize the shelf-life and preserve the integrity of this compound.
Materials:
-
This compound in its original vial
-
Secondary container (e.g., a wide-mouth glass jar with a screw cap)
-
Desiccant (e.g., silica gel or Drierite)
-
Source of inert gas (Argon or Nitrogen) with tubing
-
Parafilm or vinyl laboratory tape
-
Appropriate PPE (lab coat, gloves, safety glasses)
Procedure:
-
Preparation: Before opening the primary vial for the first time, allow it to equilibrate to room temperature for at least 30 minutes. This is a critical step to prevent moisture condensation.
-
Create Desiccated Environment: Place a layer of desiccant at the bottom of the secondary container.
-
Inert Gas Purge: In a fume hood, briefly and gently flush the headspace of the primary vial with a slow stream of nitrogen or argon. This displaces any ambient air and moisture.
-
Primary Sealing: Immediately and tightly seal the primary vial with its PTFE-lined cap. For extra security, wrap the cap-vial interface with 2-3 layers of Parafilm.
-
Secondary Containment: Place the sealed primary vial into the secondary container with the desiccant.
-
Secondary Sealing: Tightly seal the secondary container. Label the outer container clearly with the compound name, date, and storage conditions.
-
Cold and Dark Storage: Place the entire assembly into a refrigerator set to 2–8°C. Ensure the location is dark and reserved for chemical storage.
By following these guidelines, you can significantly mitigate the risk of decomposition and ensure that your this compound remains a reliable and effective reagent for your research and development needs.
References
- 1. westliberty.edu [westliberty.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. spod-technology.com [spod-technology.com]
- 6. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. NITROBROMOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Bromo-1-(bromomethyl)-2-nitrobenzene | 82420-34-6 [sigmaaldrich.com]
Technical Support Center: Suzuki Coupling with Substituted Nitrobenzenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted nitrobenzenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using nitroarenes as electrophilic partners. The presence of the nitro group, while offering unique synthetic advantages, introduces specific challenges that require careful consideration of reaction parameters.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a nitroaryl halide is resulting in low yield. What are the most common culprits?
Low yields in Suzuki couplings with nitroarenes often stem from a few key issues related to the unique electronic nature and steric profile of these substrates.[3][4]
-
Protodeboronation of the Boronic Acid: The electron-withdrawing nitro group on your coupling partner can make the boronic acid more susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4] This side reaction is often accelerated by aqueous bases and higher temperatures.[4]
-
Dehalogenation of the Nitroaryl Halide: A common side reaction is the reduction of the aryl halide, replacing the halogen with a hydrogen atom.[5][6] This is often mediated by palladium-hydride (Pd-H) species, which can form from reactions with the base, solvent, or trace water.[7] Electron-deficient aryl halides, such as nitroarenes, are particularly prone to this side reaction.[7]
-
Catalyst Inhibition or Deactivation: The nitro group itself, or other functionalities on your substrates, can potentially coordinate to the palladium catalyst, leading to the formation of inactive species and slowing down the catalytic cycle.[4]
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical and highly substrate-dependent. An inappropriate combination can favor side reactions over the desired cross-coupling.[7][8]
Q2: I am observing a significant amount of dehalogenated nitroarene byproduct. How can I minimize this?
Dehalogenation is a frequent challenge, but it can be mitigated by carefully tuning your reaction conditions to disfavor the formation and reactivity of Pd-H species.[6][7]
-
Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other biaryl phosphines (Buchwald ligands) can accelerate the reductive elimination of the desired product, outcompeting the dehalogenation pathway.[3][7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[3][9]
-
Base Optimization: The choice of base is crucial. Avoid strong alkoxide bases if possible, as they can be a source of hydrides.[6] Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices.[4][7]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene, as protic solvents (e.g., alcohols) can act as hydride sources.[7]
-
Control Water Content: While some water is often necessary for the Suzuki reaction, especially when using inorganic bases, excessive amounts can promote dehalogenation.[7] If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the solvent/water ratio.[7]
Q3: Can I use the nitro group itself as the leaving group instead of a halide?
Yes, the direct use of nitroarenes as electrophiles in Suzuki-Miyaura coupling, where the nitro group is displaced, is a more recent and powerful strategy.[1][8][10] This approach is advantageous as it can reduce the number of synthetic steps, since many aryl halides are prepared from the corresponding nitroarenes.[8]
However, this transformation requires specific catalytic systems capable of activating the C-NO₂ bond. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the aryl-nitro bond.[2][10] This is a challenging step and is often the rate-determining part of the cycle.[8] Success in these "denitrative" couplings is highly dependent on the choice of a suitable, highly active catalyst.
In-Depth Troubleshooting Guides
Issue 1: Reaction Failure with Sterically Hindered ortho-Substituted Nitrobenzenes
Coupling substrates with substitution at the ortho position to the nitro group or the halide presents significant steric challenges.[3][11]
Question: My coupling between 2-nitro-6-methylbromobenzene and phenylboronic acid is not working. What should I change?
Causality: The steric bulk from the ortho-methyl group and the nitro group can hinder both the oxidative addition and the subsequent steps of the catalytic cycle.[3][12] The transmetalation step is often rate-limiting for sterically hindered substrates.[3] Your choice of ligand is paramount to overcoming this steric barrier.
Troubleshooting Workflow:
Caption: Troubleshooting sterically hindered couplings.
Recommended Action Plan:
-
Ligand Upgrade: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[3] Switch to a bulkier, electron-rich biaryl phosphine ligand such as XPhos or SPhos.[3] These ligands promote both oxidative addition and reductive elimination, which are often sluggish with hindered substrates.[3] N-Heterocyclic Carbene (NHC) ligands are also excellent candidates due to their strong σ-donating properties and steric bulk.[3][9]
-
Base Selection: A moderately strong base is needed to facilitate the transmetalation step without causing degradation. Potassium phosphate (K₃PO₄) is often a reliable choice for challenging substrates.[4] Cesium carbonate (Cs₂CO₃) is a stronger alternative that can be effective when other bases fail.[4]
-
Temperature and Reaction Time: Sterically hindered couplings may require more forcing conditions. If your initial reaction was at 80°C, consider increasing the temperature to 100-110°C.[7] The reaction may also require a longer duration, from 12 to 24 hours.[7] Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
Issue 2: Poor Reactivity When Using Nitroarenes Directly as Electrophiles
Question: I'm trying to couple 4-nitrotoluene with phenylboronic acid, but I'm only recovering starting material. My catalyst is Pd(PPh₃)₄.
Causality: The C(sp²)-NO₂ bond is significantly stronger and less reactive towards oxidative addition than typical C(sp²)-Halogen bonds.[2][8] Standard catalysts like Pd(PPh₃)₄ are generally not active enough to cleave this bond effectively.[8] Success relies on a highly electron-rich and sterically accessible palladium(0) center.
The Denitrative Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle for denitrative Suzuki coupling.
Recommended Catalyst System and Conditions:
Research has shown that specific, highly active catalysts are required for this transformation.[2][10] A proven system involves a palladium precursor with a specialized, bulky, electron-donating ligand.[8][10]
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, reliable Pd(0) or Pd(II) precursors that readily form the active catalyst. |
| Ligand | BrettPhos or SPhos | These bulky biarylphosphine ligands are crucial for promoting the difficult C-NO₂ oxidative addition.[8] BrettPhos is often cited as being particularly effective.[2][10] |
| Base | K₃PO₄·nH₂O | A hydrated phosphate base has been shown to be effective. The water of hydration can be important for the reaction's success.[8][10] |
| Solvent | 1,4-Dioxane | A common aprotic ether solvent for these transformations. |
| Temperature | 110-130 °C | Higher temperatures are generally required to overcome the activation barrier for C-NO₂ cleavage.[10] |
| Additive | 18-crown-6 | This can sometimes be used to improve the solubility and reactivity of the inorganic base.[10] |
Experimental Protocol: Denitrative Suzuki Coupling
This protocol is a generalized starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the nitroarene (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄·nH₂O (3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., BrettPhos, 4-10 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the nitroarene.[4]
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, extract the aqueous layer, and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. thieme.de [thieme.de]
- 2. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-2-(bromomethyl)-1-nitrobenzene Derivatives
Welcome to the technical support center for the synthesis and purification of 4-Bromo-2-(bromomethyl)-1-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but challenging building block. As a key intermediate, its purity is paramount for the success of subsequent synthetic steps. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs): Understanding the Core Challenges
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Q1: My crude product is a persistent yellow-to-brown oil/solid. What are the likely impurities originating from the synthesis?
A1: The coloration and impure state of your crude product typically arise from several predictable side reactions and unreacted starting materials. The most common synthesis route is the radical bromination of 4-Bromo-2-methyl-1-nitrobenzene using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[1]
Common Impurities and Their Origins:
| Impurity | Chemical Name | Origin | Impact on Purification |
| Starting Material | 4-Bromo-2-methyl-1-nitrobenzene | Incomplete bromination reaction. | Polarity is very close to the product, making separation difficult. |
| Dibrominated Product | 4-Bromo-2-(dibromomethyl)-1-nitrobenzene | Over-bromination due to excess NBS or prolonged reaction time. | Generally less polar than the desired product, allowing for chromatographic separation. |
| Succinimide | Succinimide | Byproduct from the NBS reagent. | Highly polar and typically removed during aqueous workup. If it persists, it is easily separated by chromatography. |
| Oxidized Species | Various phenolic or aldehydic compounds | Degradation of the nitro group or benzyl bromide moiety, especially under harsh heating conditions. | Can cause significant coloration and may require specialized purification steps like charcoal treatment. |
Understanding the source of these impurities is the first step in designing an effective purification strategy. Incomplete reactions necessitate a more meticulous chromatographic approach, while the presence of degradation products may indicate that the reaction conditions themselves need optimization.
Q2: I'm struggling with column chromatography. The product co-elutes with an impurity. How can I achieve better separation?
A2: This is a classic challenge, often stemming from the subtle polarity difference between the desired monobrominated product and the unreacted starting material or the dibrominated side product. Success hinges on optimizing your chromatographic conditions.
Troubleshooting Column Chromatography:
-
Eluent System is Key: The choice of solvent system is critical. Standard systems like Petroleum Ether/Ethyl Acetate (PE/EA) or Hexane/Ethyl Acetate are effective.[2][3] Start with a very low polarity (e.g., 97:3 Pet-ether:EtOAc) and gradually increase the polarity.[4] A shallow gradient is often more effective than an isocratic elution for separating closely-running spots.
-
TLC is Your Roadmap: Before running a column, meticulously develop your solvent system using Thin Layer Chromatography (TLC). The ideal system will show a clear separation between your product and impurities, with an Rf value for your desired compound around 0.2-0.3.
-
Silica Gel Quality and Packing: Use high-quality silica gel (230-400 mesh is standard for flash chromatography). Ensure the column is packed uniformly without air bubbles or channels, as these will lead to poor separation.
-
Sample Loading: Dissolve your crude product in the minimum amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column in a concentrated band. A diffuse starting band is a primary cause of poor separation.
Below is a logical workflow for optimizing column chromatography.
Caption: Workflow for Flash Column Chromatography.
Q3: I tried recrystallization, but my product "oiled out." What causes this and how can I get crystals to form?
A3: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature that is above its melting point. Instead of forming a crystal lattice, it separates as a liquid. This is a common issue with organic compounds that have moderate melting points.
Solutions for "Oiling Out":
-
Lower the Saturation Temperature: Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves. This lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the melting point.
-
Slow Cooling is Crucial: Rapid cooling (e.g., plunging a hot flask into an ice bath) is a primary cause of oiling out. Allow the solution to cool slowly to room temperature. You can insulate the flask to slow the process even further. Once at room temperature and crystals have begun to form, then you can move it to an ice bath to maximize the yield.[5]
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previous successful batch.
-
Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. An ideal recrystallization solvent dissolves the compound when hot but not when cold.[6] For many brominated nitrobenzene derivatives, a mixed solvent system like ethanol/water or methanol/water can be effective.[5] Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy. Then, add a drop or two of hot ethanol to clarify and allow to cool slowly.
Step-by-Step Purification Protocols
These protocols represent best practices derived from established methodologies.
Protocol 1: High-Resolution Flash Column Chromatography
This method is the most reliable for separating the target compound from closely related impurities.
-
TLC Analysis: On a TLC plate, test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives your product an Rf of ~0.2-0.3 and separates it from impurities.
-
Column Preparation: Prepare a slurry of silica gel in your chosen starting eluent (the least polar mixture from your TLC tests). Pour this into your column and use gentle pressure or tapping to create a well-packed bed.
-
Sample Loading: Dissolve your crude material (~1g) in a minimal volume of dichloromethane or the eluent (~2-3 mL). Carefully add this solution to the top of the silica bed.
-
Elution: Begin eluting with the starting solvent system, collecting fractions. If separation is poor, a shallow gradient can be applied by slowly increasing the percentage of ethyl acetate. Procedures often describe a gradient from PE/EA = 50:1 to 10:1.[2][7]
-
Fraction Analysis: Spot each collected fraction on a TLC plate. Fractions containing only the pure product should be combined.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization for Final Polishing
Use this protocol on material that is already reasonably pure (>90%) from chromatography to achieve analytical grade purity.
-
Solvent Selection: Place a small amount of your compound in a test tube and add a potential solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities on the surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Decision tree for selecting a purification method.
Physicochemical Data for Reference
Having accurate physical data is essential for characterization and purity assessment.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₂ | [7][8] |
| Molecular Weight | 294.93 g/mol | [7][8] |
| Appearance | Off-white to slight yellow solid | [2][4] |
| Storage Temp. | Inert atmosphere, 2-8°C |
References
- 1. 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Bromo-2-bromomethyl-4-nitro-benzene synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. This compound | 35287-42-4 [chemicalbook.com]
- 8. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Welcome to the technical support guide for the synthesis of 4-Bromo-2-(bromomethyl)-1-nitrobenzene. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a successful, safe, and scalable synthesis. The core of this synthesis is a benzylic bromination, a reaction class that demands careful control of conditions to favor the desired radical pathway.
Introduction: The Synthetic Strategy
The target molecule, this compound, is a valuable intermediate in pharmaceutical and agrochemical research.[1][2] Its structure contains two reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the nitro-activated aromatic ring.
The most common and scalable approach involves the free-radical bromination of the methyl group on the precursor, 4-Bromo-2-methyl-1-nitrobenzene.[3] This is typically achieved using N-Bromosuccinimide (NBS) as the bromine source, which allows for a controlled, low concentration of elemental bromine, thereby favoring the desired benzylic substitution over competing electrophilic aromatic addition.[4][5]
Core Reaction Scheme
Caption: Synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂)?
A1: This is a critical question of selectivity. While elemental bromine can perform benzylic bromination, it readily participates in electrophilic addition to aromatic rings, especially when activated. Using NBS provides two key advantages:
-
Maintains Low Br₂ Concentration: NBS reacts with trace amounts of HBr generated during the reaction to slowly produce Br₂.[4][6] This low, steady concentration favors the radical chain reaction at the benzylic position while suppressing the competing ionic electrophilic aromatic substitution pathway.
-
Improved Handling and Safety: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly volatile, corrosive, and toxic.[5]
Q2: What is the role of the radical initiator?
A2: The reaction proceeds via a free-radical chain mechanism.[7] A radical initiator, such as AIBN (α,α'-azobisisobutyronitrile) or benzoyl peroxide (BPO), is required to start this chain reaction (initiation step). When heated or exposed to UV light, these molecules decompose to form initial radicals, which then abstract a bromine atom from NBS to start the propagation cycle. The choice of initiator dictates the required reaction temperature.
Q3: Which solvents are suitable for this reaction?
A3: The solvent must be non-polar and inert to radical conditions. Carbon tetrachloride (CCl₄) is classically used but is now heavily restricted due to toxicity and environmental concerns.[8] Suitable, safer alternatives include:
-
Chlorobenzene
-
Acetonitrile
-
Cyclohexane The solvent must be anhydrous, as water can hydrolyze NBS and the product.
Q4: How can I monitor the reaction's progress effectively?
A4: A combination of techniques is recommended for robust monitoring:
-
TLC (Thin-Layer Chromatography): This is the quickest method. The product is typically more non-polar than the starting material. A stain like potassium permanganate can be used for visualization.
-
¹H NMR: Withdraw a small aliquot, filter, and remove the solvent. The disappearance of the singlet for the benzylic methyl protons (Ar-CH₃) around δ 2.5 ppm and the appearance of the new singlet for the bromomethyl protons (Ar-CH₂Br) around δ 4.6 ppm are definitive indicators.[8]
-
GC-MS: Provides quantitative data on the conversion of starting material and the formation of byproducts.
Q5: What are the primary impurities I should expect?
A5: The main impurities are typically:
-
Unreacted Starting Material: 4-Bromo-2-methyl-1-nitrobenzene.
-
Dibrominated Byproduct: 4-Bromo-1-nitro-2-(dibromomethyl)benzene, formed if an excess of NBS is used or if the reaction is not stopped in time.
-
Succinimide: The byproduct of NBS after it donates its bromine atom. It has low solubility in non-polar solvents and often precipitates from the reaction mixture.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up, providing potential causes and actionable solutions.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Detailed Troubleshooting Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | Inactive Reagents: The radical initiator (AIBN, BPO) has degraded due to improper storage or age. NBS may be hydrolyzed.[9] | • Use fresh, high-purity AIBN or BPO.• Store initiators refrigerated and protected from light.• Ensure NBS is a dry, free-flowing powder. |
| Presence of Radical Inhibitors: Oxygen in the solvent or headspace can quench radicals. Stabilizers in the solvent (like BHT in THF) can also interfere. | • Degas the solvent before use by bubbling with nitrogen or argon for 30 minutes.• Maintain a positive inert atmosphere (N₂ or Ar) throughout the reaction. | |
| Incorrect Temperature: The reaction temperature is too low to cause efficient decomposition of the initiator. | • Ensure the internal reaction temperature reaches the optimal range for your chosen initiator (e.g., >70 °C for AIBN in chlorobenzene).[8]• Use a reliable internal temperature probe, not just the bath temperature. | |
| 2. Poor Selectivity | Formation of Dibromide: Using a molar excess of NBS or allowing the reaction to run for too long. | • Use a precise stoichiometry, typically 1.0-1.1 equivalents of NBS.• Monitor the reaction closely by TLC or GC and stop it immediately after the starting material is consumed. |
| Aromatic Ring Bromination: The reaction is proceeding via an ionic pathway instead of a radical one. This can be caused by polar/protic solvent contaminants or acidic impurities. | • Use a non-polar, aprotic, and anhydrous solvent.• Ensure all glassware is scrupulously dry.• The use of NBS is specifically designed to prevent this by keeping the concentration of molecular bromine low.[4][5] | |
| 3. Purification Challenges | Succinimide Removal: Succinimide byproduct has low solubility and can complicate extraction and chromatography. | • After the reaction is complete, cool the mixture to room temperature or 0-5 °C. The succinimide will precipitate.• Remove the solid succinimide by filtration before proceeding with the aqueous workup. |
| Co-elution on Silica Gel: The starting material and product can have very similar Rf values, making chromatographic separation difficult.[10] | • Optimize your eluent system using TLC. A low-polarity system (e.g., Hexane/Ethyl Acetate 98:2) is often required.• If separation is poor, consider carrying the crude material to the next synthetic step, as the polarity of the subsequent product may be significantly different, simplifying purification.[10] | |
| 4. Scale-Up Complications | Thermal Runaway: Radical reactions are exothermic. On a large scale, heat generated can exceed the rate of heat removal, leading to a dangerous increase in temperature and pressure. | • Use a jacketed reactor with an efficient cooling system.• Add the radical initiator in portions over time rather than all at once.• Perform a reaction calorimetry study (RC1) on a small scale to understand the thermal profile before scaling up. |
| Mixing and Solids: NBS and the succinimide byproduct are solids. Inefficient stirring can lead to localized "hot spots" and poor reaction kinetics. | • Use a reactor equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) to ensure the solids remain suspended.• Ensure the reactor outlet is designed to handle slurries for easy transfer and filtration. |
Safety & Handling Protocol
Handling brominating agents and running radical reactions on a large scale requires stringent safety protocols.[11][12]
Chemical Hazards:
-
N-Bromosuccinimide (NBS): Corrosive, lachrymator. Avoid inhalation of dust and contact with skin/eyes.
-
Bromine/HBr: Any excess bromine or generated hydrogen bromide is highly corrosive and toxic upon inhalation.[13] The reaction must be performed in a well-ventilated fume hood or an enclosed reactor system.
-
Solvents: Chlorobenzene and other halogenated solvents are toxic and require careful handling and disposal.
-
Radical Initiators: AIBN and BPO can decompose violently if heated improperly. Do not store large quantities or mix with incompatible materials.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene).[11]
-
Splash-proof safety goggles and a face shield.[14]
-
Flame-retardant lab coat.
-
Work should be conducted exclusively within a certified chemical fume hood.[14]
Emergency & Spill Response:
-
Quenching: At the end of the reaction, any residual reactive bromine species should be quenched by adding a reducing agent, such as a solution of sodium thiosulfate or sodium bisulfite, until the characteristic orange/yellow color disappears.[15]
-
Spills: For small spills of bromine-containing compounds, use a neutralizing agent like sodium thiosulfate solution.[13] Have a spill kit readily available.
General Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol (Lab Scale Example)
This protocol describes the synthesis starting from 10.0 g of 4-Bromo-2-methyl-1-nitrobenzene. Adjust quantities proportionally for different scales, paying close attention to thermal management.
Reagents & Materials:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Bromo-2-methyl-1-nitrobenzene | 216.04 | 10.0 g | 46.3 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 8.65 g | 48.6 mmol | 1.05 |
| AIBN | 164.21 | 0.15 g | 0.92 mmol | 0.02 |
| Chlorobenzene (anhydrous) | - | 100 mL | - | - |
| 10% Sodium Thiosulfate (aq) | - | 50 mL | - | - |
| Brine (Saturated NaCl aq) | - | 50 mL | - | - |
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, an internal temperature probe, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charging: Charge the flask with 4-Bromo-2-methyl-1-nitrobenzene (10.0 g), NBS (8.65 g), and anhydrous chlorobenzene (100 mL).
-
Inerting: Begin stirring and bubble nitrogen through the slurry for 20 minutes to degas the system.
-
Heating: Heat the mixture to an internal temperature of 75-80 °C using an oil bath.
-
Initiation: Once the temperature is stable, add the AIBN (0.15 g) in one portion. Caution: For larger scales, add the initiator in multiple small portions over 30-60 minutes to control the initial exotherm.
-
Reaction & Monitoring: Maintain the temperature at 75-80 °C and monitor the reaction every 30-60 minutes using TLC (eluent: 95:5 Hexane:EtOAc). The reaction is typically complete in 2-4 hours.
-
Cooldown & Filtration: Once the starting material is consumed, cool the reaction flask to room temperature. A white solid (succinimide) will precipitate. Filter the mixture through a Büchner funnel and wash the solid with a small amount of cold chlorobenzene.
-
Workup: Transfer the filtrate to a separatory funnel. Add the 10% aqueous sodium thiosulfate solution (50 mL) and shake. The organic layer should be colorless. Separate the layers.
-
Washing: Wash the organic layer sequentially with water (50 mL) and then brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by recrystallization from a suitable solvent (e.g., isopropanol) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a light yellow solid.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. transformationtutoring.com [transformationtutoring.com]
- 8. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. Bromine handling and safety | DOCX [slideshare.net]
- 13. tatachemicals.com [tatachemicals.com]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
Interpreting unexpected peaks in the NMR spectrum of 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Topic: Interpreting Unexpected Peaks in the ¹H NMR Spectrum of 4-Bromo-2-(bromomethyl)-1-nitrobenzene Document ID: TSC-NMR-4BB1NB-001 Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals
Introduction: The Challenge of Spectral Purity
This compound is a key intermediate in organic synthesis, valued for its specific reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming its structure and assessing purity. However, researchers frequently encounter unexpected peaks in the ¹H NMR spectrum, which can complicate analysis and raise questions about sample integrity.
This guide provides a systematic approach to troubleshooting these unexpected signals. It is designed not as a rigid checklist, but as a logical workflow that combines foundational principles with practical, field-proven experimental techniques to confidently identify the source of spectral impurities.
FAQ: Troubleshooting Unexpected ¹H NMR Signals
This section addresses the most common issues encountered during the analysis of this compound.
Question 1: What is the expected ¹H NMR spectrum for pure this compound?
Answer: Before identifying an "unexpected" peak, you must have a clear baseline for the expected spectrum. The structure of this compound dictates a specific set of signals.
-
Aromatic Protons (3H, ~7.7-8.2 ppm): The three protons on the benzene ring are in different chemical environments due to the influence of the bromo and nitro substituents. They form a complex splitting pattern, often appearing as a series of doublets and doublets of doublets.
-
H-3: Coupled to H-5 (meta coupling, small J-value).
-
H-5: Coupled to H-6 (ortho coupling, larger J-value) and H-3 (meta coupling).
-
H-6: Coupled to H-5 (ortho coupling).
-
-
Benzylic Protons (2H, ~4.8-5.0 ppm): The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and are not coupled to any other protons. Therefore, they should appear as a sharp singlet . The significant downfield shift is due to the electronegativity of the adjacent bromine atom and the aromatic ring.
The integration ratio of the aromatic region to the benzylic singlet should be 3:2 .
Question 2: I see an unexpected singlet around 2.5 ppm. What is it?
Answer: This is almost certainly the starting material, 4-Bromo-2-methyl-1-nitrobenzene .[1][2][3] The synthesis of the target compound involves the radical bromination of the methyl group of this precursor.[1]
-
Causality: An incomplete reaction is the most common reason for its presence. The methyl protons (-CH₃) of the starting material are less deshielded than the bromomethyl protons and typically appear as a singlet around 2.5-2.6 ppm.
-
Validation: The presence of this peak indicates that your reaction has not gone to completion or the subsequent purification was insufficient.
Question 3: My aromatic region (7.5-8.5 ppm) looks messy and the integration is greater than 3H. Why?
Answer: This issue usually points to the presence of aromatic impurities, most commonly the unreacted starting material or isomeric side-products.
-
Starting Material: 4-Bromo-2-methyl-1-nitrobenzene also has three aromatic protons, but their chemical shifts will be slightly different from your product. This overlap complicates the spectrum.
-
Isomeric Byproducts: Depending on the synthesis route of the starting material, isomers like 2-Bromo-1-methyl-4-nitrobenzene could be present and carried through the synthesis.[4][5] Bromination of nitrobenzene can also produce ortho- and meta-isomers if not carefully controlled.[6][7] These isomers will have their own distinct aromatic signals, leading to a complex and overlapping multiplet structure.
-
Hydrolysis Product: If the sample has been exposed to moisture, the bromomethyl group (-CH₂Br) can hydrolyze to a hydroxymethyl group (-CH₂OH). This new compound, 4-Bromo-2-(hydroxymethyl)-1-nitrobenzene, will have a different set of aromatic peaks, further complicating the spectrum.
Question 4: I have a sharp singlet at 7.26 ppm or other small peaks outside the main regions. What are they?
Answer: These are typically from the NMR solvent or common laboratory contaminants. Never ignore small peaks; they must be identified.
-
Residual Solvents: Deuterated solvents are never 100% pure. A singlet at ~7.26 ppm in a CDCl₃ spectrum is the residual, non-deuterated chloroform (CHCl₃).[8][9] Similarly, DMSO-d₆ shows a residual peak at ~2.50 ppm, and acetone-d₆ at ~2.05 ppm.[10]
-
Water: A peak for water (H₂O or HOD) is very common and its chemical shift is highly variable depending on the solvent, concentration, and temperature.[9][10] It often appears as a broad singlet.
-
Grease and Other Contaminants: Silicone grease from glassware joints can appear as a singlet near 0 ppm. Other common lab solvents like acetone, ethanol, or ethyl acetate may also be present if glassware was not properly cleaned and dried.[11][12]
Systematic Investigation Protocols
Follow these protocols to systematically identify the source of unexpected peaks.
Protocol 1: Initial Contaminant Check
-
Identify Solvent Peaks: Compare your spectrum to a standard reference table of NMR solvent impurities.[9][11][12] Identify and label the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and any water peak.
-
Check for Common Solvents: Look for characteristic peaks of common lab solvents like acetone (singlet, ~2.17 ppm), ethanol (triplet, ~1.2 ppm; quartet, ~3.7 ppm), or ethyl acetate (singlet, ~2.0 ppm; quartet, ~4.1 ppm; triplet, ~1.2 ppm).
-
Inspect Glassware: Ensure all NMR tubes and pipettes are scrupulously clean and dry to avoid introducing contaminants.
Protocol 2: Spiking Experiment for Starting Material Confirmation
This experiment provides definitive proof if an unknown peak corresponds to a suspected compound.
-
Acquire Spectrum: Take a standard ¹H NMR spectrum of your potentially impure sample.
-
Prepare "Spike": Add a very small amount (a few crystals) of the suspected impurity (e.g., pure 4-Bromo-2-methyl-1-nitrobenzene) directly into the NMR tube.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: If the intensity of the unexpected peak increases significantly relative to the product peaks, you have confirmed its identity. If a new peak appears, the original impurity was something else.
Protocol 3: Advanced 2D NMR Analysis
If the identity of an impurity is not obvious, 2D NMR techniques are invaluable for structural elucidation.
-
Acquire COSY Spectrum: A Correlation Spectroscopy (COSY) experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[13]
-
Interpretation: Your target molecule will show cross-peaks between the coupled aromatic protons. The benzylic singlet will show no correlations. An impurity will have its own, separate network of COSY correlations. This allows you to visually separate the spin systems of different molecules in your sample.
-
-
Acquire HSQC/HMQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum shows correlations between protons and the carbons they are directly attached to (¹JCH coupling).[14]
-
Interpretation: This experiment confirms which protons are attached to which carbons. For example, it will show a correlation between the singlet at ~4.9 ppm and the benzylic carbon signal. This is extremely useful for distinguishing isomers, which may have similar proton signals but different carbon environments.
-
Protocol 4: Sample Purification
If impurities are confirmed, purification is necessary.
-
Recrystallization: This is often effective for removing small amounts of impurities if a suitable solvent system can be found.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. Use a solvent system (e.g., hexane/ethyl acetate) that provides good separation between your target compound and the identified impurities.[4]
-
Post-Purification Analysis: After purification, acquire a new ¹H NMR spectrum to confirm the removal of the unexpected peaks.
Data & Visualization
Table 1: Chemical Shift Reference for Common Species
| Compound / Contaminant | Signal Protons | Expected ¹H Shift (ppm) | Multiplicity | Notes |
| This compound (Product) | -CH ₂Br | ~4.8 - 5.0 | Singlet | Key product signal. |
| Aromatic -CH | ~7.7 - 8.2 | Multiplet | Complex pattern (dd, d). | |
| 4-Bromo-2-methyl-1-nitrobenzene (Starting Material) | -CH ₃ | ~2.5 - 2.6 | Singlet | Most common process impurity. |
| Aromatic -CH | ~7.5 - 8.0 | Multiplet | Overlaps with product signals. | |
| Chloroform (Residual Solvent) | CH Cl₃ | ~7.26 | Singlet | In CDCl₃ solvent.[8] |
| Water | H ₂O | Variable (1.5-4.8) | Broad Singlet | Shift depends on solvent/temp.[9] |
| Acetone | -CH ₃ | ~2.17 | Singlet | Common cleaning solvent.[9] |
Diagrams
Caption: Key chemical structures in the analysis.
References
- 1. 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Bromo-4-methyl-1-nitrobenzene | C7H6BrNO2 | CID 8167038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.washington.edu [chem.washington.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Safe Handling and Disposal of 4-Bromo-2-(bromomethyl)-1-nitrobenzene Waste
This guide serves as an essential resource for laboratory personnel engaged in research and development involving 4-Bromo-2-(bromomethyl)-1-nitrobenzene. It provides a detailed framework for risk mitigation, from initial handling to final waste disposal, grounded in established safety protocols and chemical reactivity principles. Our objective is to empower you with the knowledge to work safely and maintain regulatory compliance.
Section 1: Core Hazard Analysis
This compound is a substituted aromatic compound whose risks are dictated by its three key functional groups: the nitro group, the aromatic bromine, and the highly reactive bromomethyl group. Understanding this chemical architecture is fundamental to anticipating its hazards.
-
Toxicity and Irritation : Halogenated nitroaromatic compounds are frequently categorized as toxic and irritant agents.[1] This specific molecule is an irritant that can affect the skin, eyes, and respiratory system.[2][3][4] The presence of the bromomethyl group, a common feature in lachrymators, suggests a high potential for causing irritation upon exposure.[2]
-
Reactivity Profile : The bromomethyl group is a potent alkylating agent, making the compound reactive toward nucleophiles. The nitro group acts as a deactivator on the benzene ring for electrophilic substitution but can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it.[5] Therefore, contact with strong bases, oxidizing agents, and reactive metals should be avoided to prevent uncontrolled reactions.
-
Environmental Concerns : Brominated organic compounds can be persistent in the environment and may be hazardous to aquatic life.[6] Proper disposal is not just a laboratory safety issue but an environmental responsibility.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common practical challenges and questions in a direct, problem-solution format.
Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A1: A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum requirements based on the compound's hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile). | Nitrile provides good resistance to a range of chemicals.[1] Double-gloving is a critical best practice to protect against tears or permeation from a single glove failure. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of liquids or airborne powder. A face shield offers a secondary barrier for the entire face.[1][2] |
| Body Protection | A flame-resistant lab coat, fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of solids and solutions must occur within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[2][4][7] |
Q2: I've had a small spill on my lab bench. What is the correct response protocol?
A2: Immediate and correct action is crucial to prevent exposure and contamination.
Troubleshooting a Small Spill:
-
Alert & Secure: Immediately notify others in the lab. Restrict access to the affected area.
-
Assess: Ensure you are wearing the proper PPE before approaching the spill.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pads. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials (pads, wipes, gloves) must be disposed of as hazardous waste.[8]
Caption: Standard workflow for managing a small chemical spill.
Q3: How must I label the waste container for this chemical?
A3: Proper labeling is a critical safety and regulatory requirement. Your label must be unambiguous and durable.
-
Primary Identification: "HAZARDOUS WASTE"
-
Full Chemical Name: "Waste this compound" (and any solvents present).
-
Hazard Identification: "Toxic," "Irritant," "Marine Pollutant."
-
Contact Information: Name of the Principal Investigator and the laboratory location.
Q4: What are the appropriate waste streams for this compound? Can I mix it with other wastes?
A4: Incorrect waste segregation is a serious safety violation and can significantly increase disposal costs. This compound dictates a specific waste stream.
Troubleshooting Waste Segregation:
-
This is a Halogenated Waste: Due to the presence of bromine, this waste must be collected in a container designated specifically for Halogenated Organic Waste .[9][10][11]
-
DO NOT MIX with non-halogenated organic waste. Co-mingling these streams makes the entire volume more expensive and difficult to dispose of.[8][10]
-
DO NOT MIX with aqueous waste, strong acids, or bases. Mixing with incompatible materials can lead to dangerous chemical reactions.[11]
-
Acutely Toxic Waste: Check your institution's guidelines to see if this compound falls under a "P-listed" or acutely hazardous waste category, which may have even stricter segregation and accumulation rules.[10]
Caption: Decision logic for proper organic waste segregation.
Section 3: Standard Protocol for Waste Accumulation and Disposal
Follow this procedure for the routine collection of this compound waste. Always operate in accordance with your institution's Environmental Health & Safety (EHS) department guidelines.
Methodology:
-
Container Selection: Obtain a designated hazardous waste container from your EHS department. Ensure it is made of a compatible material (e.g., High-Density Polyethylene - HDPE) and has a screw-top cap.[9] Do not use metal cans, which can corrode.[9]
-
Labeling: Before adding any waste, affix a completed "Hazardous Waste" tag to the container as described in Q3.
-
Location: Place the container in a designated Satellite Accumulation Area (SAA). The container must be kept within a secondary containment bin to capture any potential leaks.
-
Waste Transfer: Conduct all waste transfers inside a chemical fume hood. Use a funnel to prevent spills.
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[8][10] This is crucial to prevent the release of vapors.
-
Full Container: Do not fill the container beyond 90% capacity. When the container is full, ensure the cap is tightly sealed and submit a chemical waste pickup request through your institutional EHS portal.
Section 4: Emergency Exposure Procedures
In the event of personal exposure, immediate and decisive action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1][6][12][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][6][12][13] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air at once.[1][13] If they are having trouble breathing, call for emergency medical services.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][13] Seek immediate medical attention.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Byproduct Analysis in the Bromination of 4-Bromo-2-Nitrotoluene
References
- 1. nbinno.com [nbinno.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A-Comparative-Guide-to-the-Reactivity-of-4-Bromo-2-(bromomethyl)-1-nitrobenzene-in-Nucleophilic-Substitution-Reactions
Abstract
This guide provides a comprehensive analysis of the reactivity of 4-Bromo-2-(bromomethyl)-1-nitrobenzene in comparison to other structurally relevant benzyl bromides. We delve into the electronic and steric factors governing its reactivity, contrasting it with unsubstituted benzyl bromide, an activated analogue (4-methoxybenzyl bromide), and a deactivated analogue (4-nitrobenzyl bromide). This document synthesizes theoretical principles with a detailed, validated experimental protocol for researchers, scientists, and professionals in drug development to quantitatively assess these differences. By elucidating the underlying mechanisms, this guide serves as a practical resource for predicting reaction outcomes and designing synthetic strategies.
Introduction: The Duality of Benzyl Bromide Reactivity
Benzyl halides are a fascinating class of organic substrates, occupying a unique position in the landscape of nucleophilic substitution reactions. While they are structurally primary halides, their reactivity profile is significantly more complex. The adjacent phenyl ring enables the stabilization of a positive charge at the benzylic position through resonance, making the formation of a benzyl carbocation a viable pathway.[1][2] This allows benzyl bromides to react via both the unimolecular (SN1) and bimolecular (SN2) mechanisms.[3]
The operative pathway is a delicate balance dictated by several factors:
-
The Substrate: Steric hindrance around the benzylic carbon can disfavor the SN2 pathway.
-
The Nucleophile: Strong nucleophiles favor the SN2 mechanism, while weaker nucleophiles often lead to SN1 reactions.
-
The Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring SN1, whereas polar aprotic solvents are ideal for the SN2 pathway.[1][3]
-
Ring Substituents: Electron-donating groups (EDGs) stabilize the benzyl carbocation, accelerating SN1 reactions. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, slowing down SN1 reactions and often favoring the SN2 pathway.[4][5]
This guide focuses on this compound, a substrate featuring two potent electron-withdrawing groups, and compares its reactivity against a curated set of benchmark benzyl bromides.
Analysis of Substituent Effects in this compound
The reactivity of the target molecule is dictated by the combined electronic and steric influence of its substituents on the benzylic carbon, the site of nucleophilic attack.
-
Nitro Group (-NO₂): Positioned at C1 (ortho to the bromomethyl group), the nitro group is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-R or -M).[6][7]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.[8]
-
Resonance Effect (-R): The nitro group actively withdraws pi-electron density from the ring, particularly from the ortho and para positions.[7] This effect significantly destabilizes any developing positive charge on the benzylic carbon, which is crucial for an SN1 mechanism.
-
-
Bromo Group (-Br): Located at C4 (para to the bromomethyl group), the bromo substituent has a dual electronic nature.
-
Inductive Effect (-I): As a halogen, it is electronegative and withdraws electron density inductively.[5]
-
Resonance Effect (+R): Its lone pairs can be donated to the ring through resonance. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.[5]
-
-
Steric Hindrance: The ortho-nitro group introduces significant steric bulk near the reaction center. This bulk can impede the backside attack required for an SN2 mechanism, potentially slowing the reaction rate compared to an unhindered substrate.[9]
Predicted Reactivity: The strong deactivating effects of the ortho-nitro and para-bromo groups will severely retard any reaction proceeding through an SN1 mechanism due to the pronounced destabilization of the benzylic carbocation. The reaction is therefore more likely to proceed via an SN2 pathway, although the rate may be attenuated by the steric hindrance of the ortho-nitro group.
The Comparative Set
To contextualize the reactivity of this compound, we will compare it against the following compounds:
| Compound | Structure | Key Features | Expected Reactivity Trend (SN1) | Expected Reactivity Trend (SN2) |
| Benzyl Bromide | Unsubstituted baseline. | Baseline | Baseline | |
| 4-Methoxybenzyl bromide | Strong electron-donating group (+R > -I). | Highly Activated | Slightly Deactivated | |
| 4-Nitrobenzyl bromide | Strong electron-withdrawing group (-I, -R). | Highly Deactivated | Activated | |
| This compound | Two strong EWGs; steric hindrance from ortho-NO₂. | Severely Deactivated | Deactivated (Steric Hindrance) |
Visualizing Reaction Mechanisms and Substituent Effects
The following diagrams illustrate the key concepts governing the reactivity of these compounds.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring | dummies [dummies.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. stpeters.co.in [stpeters.co.in]
- 9. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Structural validation of 4-Bromo-2-(bromomethyl)-1-nitrobenzene derivatives using X-ray crystallography
An Objective Guide to the Structural Validation of 4-Bromo-2-(bromomethyl)-1-nitrobenzene Derivatives via X-ray Crystallography
Introduction: The Imperative for Precise Structural Elucidation
In the landscape of pharmaceutical and materials science research, nitrobenzene derivatives serve as versatile scaffolds and crucial intermediates for the synthesis of complex molecules.[1] Specifically, compounds such as this compound and its analogues are of significant interest due to the reactive handles provided by the bromo and bromomethyl groups, which allow for a variety of chemical transformations.[1] The precise three-dimensional arrangement of atoms within these molecules is paramount as it governs their reactivity, intermolecular interactions, and ultimately, their efficacy and safety in potential applications.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of molecular structures in the solid state.[2][3] It provides a detailed map of atomic positions, bond lengths, and bond angles, offering unparalleled insight into the molecule's conformation and the supramolecular architecture of the crystal lattice. This guide offers a comparative overview of the structural validation of this compound derivatives, grounded in the principles and experimental realities of X-ray crystallography.
Methodology: From Synthesis to Structural Refinement
The journey from a synthesized compound to a validated crystal structure is a meticulous process requiring precision at every stage. The following sections outline the key experimental protocols, explaining the rationale behind each step.
Synthesis and Crystallization: The Foundation of a Successful Analysis
The synthesis of this compound derivatives typically involves multi-step reactions, often starting from commercially available precursors. For instance, the synthesis may proceed via the nitration of a brominated toluene derivative followed by radical bromination of the methyl group.
The critical step for X-ray analysis is the growth of high-quality single crystals. The quality of the crystal directly impacts the quality of the diffraction data and the accuracy of the final structure.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents in which it is sparingly soluble. The choice of solvent is crucial and often determined empirically.
-
Preparation of a Saturated Solution: Gently warm the solvent to dissolve the compound completely, creating a saturated or near-saturated solution.
-
Filtration: Filter the warm solution to remove any particulate impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with parafilm pierced with a few small holes) to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates, the solution will become supersaturated, and single crystals should form. Carefully harvest the best-looking crystals that are clear and have well-defined faces.[4]
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
The core of the structural validation lies in the X-ray diffraction experiment. This process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[5]
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is carefully mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A preliminary data set is collected to determine the unit cell dimensions and crystal system. Subsequently, a full sphere of diffraction data is collected by rotating the crystal.[4] Modern diffractometers automate this process, which can take several hours.[4]
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors like absorption.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This is often achieved using direct methods for small molecules.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by metrics such as the R1 factor, which should ideally be less than 5% for a well-refined structure.[4]
Comparative Crystallographic Analysis
While the crystal structure for the parent compound, this compound, is not publicly available in crystallographic databases, we can draw valuable comparative insights by examining closely related derivatives. The following table summarizes key crystallographic parameters for several brominated nitrobenzene compounds, illustrating how subtle changes in substitution can lead to different crystal packing and molecular conformations.
| Parameter | 1-Bromo-4-methyl-2-nitrobenzene[6] | 4-Bromo-1-nitrobenzene[7][8] | 1-Chloromethyl-4-nitrobenzene[9][10] |
| Chemical Formula | C₇H₆BrNO₂ | C₆H₄BrNO₂ | C₇H₆ClNO₂ |
| Molecular Weight | 216.04 g/mol | 202.01 g/mol | 171.58 g/mol |
| Crystal System | Orthorhombic | Triclinic | Orthorhombic |
| Space Group | Pna2₁ | P-1 | P2₁2₁2₁ |
| a (Å) | 13.016 (5) | 6.3676 (6) | 4.7434 (1) |
| b (Å) | 14.617 (5) | 7.3635 (7) | 6.4189 (2) |
| c (Å) | 4.037 (5) | 7.6798 (7) | 24.9413 (11) |
| α (°) | 90 | 65.554 (9) | 90 |
| β (°) | 90 | 87.705 (8) | 90 |
| γ (°) | 90 | 88.884 (8) | 90 |
| Volume (ų) | 768.1 (10) | 327.54 (5) | 759.40 (4) |
| Z | 4 | 2 | 4 |
| Temperature (K) | 181 | 100 | 296 |
| R1 [I>2σ(I)] | 0.053 | 0.045 | 0.041 |
Insights from the Comparative Data
-
Crystal System and Packing: The change from a methyl group (in 1-Bromo-4-methyl-2-nitrobenzene) to a single hydrogen (in 4-Bromo-1-nitrobenzene) results in a shift from an orthorhombic to a triclinic crystal system. This highlights the profound impact of even small substituent changes on the overall crystal packing. The molecules will adopt the most energetically favorable arrangement, which is influenced by their shape and intermolecular interactions.
-
Molecular Conformation: In many of these structures, the benzene ring is essentially planar. However, the nitro group often exhibits some degree of torsion with respect to the ring. For 1-Bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9 (11)°.[6] In contrast, for 1-chloromethyl-4-nitrobenzene, this angle is much smaller at 2.9 (2)°, indicating near co-planarity.[9] This difference is likely due to steric hindrance from the adjacent methyl group in the former.
-
Intermolecular Interactions: The packing of these molecules in the crystal is stabilized by a network of intermolecular interactions. In the crystal structure of 4-Bromo-1-nitrobenzene, π-π stacking is observed between parallel benzene rings of adjacent molecules, along with weak C-H···O hydrogen bonds and short Br···O contacts.[7][8] These non-covalent interactions are crucial in dictating the supramolecular assembly.
Figure 2: Key intermolecular interactions in brominated nitrobenzene derivatives.
Conclusion
The structural validation of this compound derivatives through single-crystal X-ray crystallography is an indispensable tool for researchers in medicinal chemistry and materials science. It provides definitive proof of structure and offers a wealth of information regarding molecular conformation and intermolecular interactions. The comparative analysis of related structures demonstrates that minor modifications to the molecular scaffold can lead to significant changes in the solid-state architecture. This detailed structural knowledge is fundamental for understanding structure-activity relationships, designing novel compounds with desired properties, and ensuring the intellectual property of new chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. excillum.com [excillum.com]
- 3. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Chloromethyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of Brominated Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Brominated Nitroaromatics
Brominated nitroaromatics are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their utility is intrinsically linked to their reactivity, which is governed by the interplay of the electron-withdrawing nitro group and the deactivating, yet good leaving group, bromine atom. Understanding the kinetics of their reactions is paramount for optimizing synthetic routes, predicting product formation, and ensuring process safety and efficiency. This guide will explore three major reaction pathways for these substrates: Nucleophilic Aromatic Substitution (SNAr), catalytic reduction, and photodegradation.
I. Nucleophilic Aromatic Substitution (SNAr): A Study in Regioselectivity and Reactivity
The SNAr reaction is a cornerstone of aromatic chemistry, and for brominated nitroaromatics, it provides a powerful tool for introducing a wide range of functionalities. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
The Decisive Role of Substituent Position
The position of the nitro group relative to the bromine atom has a profound impact on the reaction kinetics. The nitro group's strong -R (resonance) and -I (inductive) effects are key to activating the aromatic ring towards nucleophilic attack.
-
Ortho and Para Isomers: When the nitro group is in the ortho or para position to the bromine atom, the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group through resonance.[1][2] This significant stabilization lowers the activation energy of the rate-determining nucleophilic addition step, leading to a faster reaction rate.[1]
-
Meta Isomers: In the meta isomer, the nitro group cannot directly stabilize the negative charge of the intermediate via resonance.[1][2] While the -I effect is still present, the lack of resonance stabilization results in a significantly less stable Meisenheimer complex and, consequently, a much slower reaction rate.[1]
The general order of reactivity for bromonitrobenzene isomers in SNAr reactions is therefore:
para > ortho >> meta
The slightly lower reactivity of the ortho isomer compared to the para isomer is often attributed to steric hindrance, where the bulky nitro group impedes the approach of the nucleophile to the reaction center.
Quantitative Comparison of Reactivity
While comprehensive kinetic data for all isomers under identical conditions is sparse in the literature, we can draw comparisons from related systems. For instance, the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in methanol provides a clear illustration of the leaving group's effect.
| Leaving Group (X) in 1-X-2,4-dinitrobenzene | Second-Order Rate Constant (k, M⁻¹s⁻¹) at 25 °C |
| F | 3.50 |
| Cl | 0.044 |
| Br | 0.044 |
| I | 0.019 |
Data sourced from J. Org. Chem. 2012, 77, 18, 8135–8145.
This data highlights that for this highly activated system, the rate-determining step is the nucleophilic attack, with the more electronegative halogens (F and Cl) leading to faster reactions. The similar rates for chloro and bromo derivatives suggest a complex interplay of factors beyond simple electronegativity in this specific case.
dot graph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="S N Ar Mechanism for 1-Bromo-4-nitrobenzene.", fontname="Arial", fontsize=10];
II. Catalytic Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are precursors to a vast array of pharmaceuticals and fine chemicals. For brominated nitroaromatics, this reaction must be performed with chemoselectivity to avoid the reductive cleavage of the carbon-bromine bond.
Reaction Kinetics and Catalysis
The catalytic reduction of nitroaromatics is typically achieved using reducing agents like sodium borohydride (NaBH₄) in the presence of a transition metal catalyst. The reaction generally follows pseudo-first-order kinetics with respect to the nitroaromatic compound when an excess of the reducing agent is used.
The electronic effects of the bromine substituent are expected to have a less pronounced effect on the reduction rate compared to their influence on SNAr reactions. However, subtle differences in the electronic environment of the nitro group in the ortho, meta, and para isomers may lead to minor variations in their reduction kinetics.
dot graph "Reduction_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Workflow for Catalytic Reduction Kinetics.", fontname="Arial", fontsize=10];
III. Photodegradation: An Environmental Perspective
The environmental fate of brominated nitroaromatics is of increasing concern. Photodegradation is a key process that determines their persistence in the environment. The kinetics of photodegradation are typically studied under controlled irradiation conditions and often follow first-order kinetics.
Factors Influencing Photodegradation Rates
Several factors influence the rate of photodegradation, including the wavelength of light, the initial concentration of the compound, and the solvent. A study on new brominated flame retardants (NBFRs) provides valuable insights into these effects.[1]
-
Wavelength of Light: The degradation rates are highly dependent on the wavelength of irradiation. For the studied NBFRs, the rates were in the order: 180-400 nm > 334-365 nm > 400-700 nm.[1] This indicates that higher energy UV light is more effective in inducing degradation.
-
Initial Concentration: The degradation rate can decrease with increasing initial concentration. This may be due to a reduction in the light energy received per unit area and competition from intermediate metabolites.[1]
-
Solvent: The solvent can have a significant effect on the degradation rate. For the NBFRs, the rates were in the order of acetone > toluene > n-hexane.[1]
Comparative Photodegradation Kinetics of NBFRs
The following table summarizes the pseudo-first-order rate constants for the photodegradation of four NBFRs in n-hexane under different light wavelengths.
| Compound | Rate Constant (k, min⁻¹) at 180-400 nm | Rate Constant (k, min⁻¹) at 334-365 nm | Rate Constant (k, min⁻¹) at 400-700 nm |
| Pentabromobenzyl acrylate (PBBA) | 0.3008 | 0.0433 | 0.0099 |
| Pentabromoethylbenzene (PBEB) | 0.1942 | 0.0287 | 0.0058 |
| Pentabromotoluene (PBT) | 0.1802 | 0.0265 | 0.0062 |
| Hexabromobenzene (HBB) | 0.1702 | 0.0321 | 0.0088 |
Data adapted from Int J Environ Res Public Health. 2022 Sep 16;19(18):11690.[1]
These data demonstrate that the structure of the brominated aromatic compound significantly influences its photodegradation rate.
IV. Experimental Protocols: A Guide to Kinetic Analysis
Accurate determination of reaction kinetics is essential for a thorough comparative study. UV-Vis spectrophotometry is a widely used and accessible technique for monitoring the progress of reactions involving chromophoric species like nitroaromatics.
Protocol: Kinetic Analysis of the Reaction between 1-Bromo-4-nitrobenzene and Piperidine via UV-Vis Spectrophotometry
This protocol outlines a method for determining the second-order rate constant for the SNAr reaction between 1-bromo-4-nitrobenzene and piperidine under pseudo-first-order conditions.
1. Reagent Preparation:
-
Stock Solution of 1-Bromo-4-nitrobenzene: Prepare a stock solution of 1-bromo-4-nitrobenzene (e.g., 0.01 M) in a suitable solvent such as methanol or acetonitrile.
-
Stock Solution of Piperidine: Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M) in the same solvent. Ensure that the piperidine concentration is at least 10-fold greater than the 1-bromo-4-nitrobenzene concentration to maintain pseudo-first-order conditions.
2. Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the product, N-(4-nitrophenyl)piperidine, which is typically around 350-400 nm. The exact wavelength should be determined by running a spectrum of the final product.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C) using a thermostatted cell holder.
3. Kinetic Run:
-
Pipette a known volume of the 1-bromo-4-nitrobenzene stock solution into a cuvette and dilute with the solvent to the desired final volume.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette. Quickly mix the solution by inverting the cuvette (with a stopper) or by gentle pipetting.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data collection for at least three half-lives of the reaction.
4. Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to the following first-order integrated rate law: ln(A∞ - At) = -kobst + ln(A∞ - A0) where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.
-
Repeat the experiment with different concentrations of piperidine.
-
The second-order rate constant (k₂) can be determined from the slope of a plot of kobs versus the concentration of piperidine: kobs = k₂[Piperidine]
dot graph "Experimental_Logic" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Logic Flow for Kinetic Analysis.", fontname="Arial", fontsize=10];
V. Conclusion: A Unified View of Reactivity
The reaction kinetics of brominated nitroaromatics are a rich area of study, with significant implications for synthetic chemistry and environmental science. This guide has provided a comparative analysis of three key reaction types: Nucleophilic Aromatic Substitution, catalytic reduction, and photodegradation.
The SNAr reactivity is dominated by the position of the nitro group, with para and ortho isomers exhibiting significantly higher reactivity than their meta counterparts due to resonance stabilization of the Meisenheimer intermediate. Catalytic reduction offers a pathway to valuable aniline derivatives, with the reaction rate being highly dependent on the choice of catalyst. Photodegradation kinetics are influenced by a variety of environmental factors, with the structure of the brominated aromatic playing a key role in its environmental persistence.
By understanding the fundamental principles that govern the kinetics of these reactions, researchers can make more informed decisions in the design of synthetic routes and the assessment of the environmental impact of these important chemical entities.
References
The Strategic Advantage of 4-Bromo-2-(bromomethyl)-1-nitrobenzene in Complex Multi-Step Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a multi-step synthesis. An ideal reagent offers not only the requisite functional groups but also a predictable and controllable reactivity profile that allows for the sequential and efficient construction of complex molecular architectures. In this guide, we provide an in-depth technical analysis of 4-Bromo-2-(bromomethyl)-1-nitrobenzene, a versatile bifunctional reagent, and objectively compare its performance against common alternatives, supported by experimental data and established synthetic protocols.
The Orthogonal Reactivity of this compound: A Chemist's Lever
This compound, with its distinct arrangement of a benzylic bromide, an aryl bromide, and a nitro group, presents a powerful tool for orthogonal synthesis. The key to its utility lies in the differential reactivity of its two bromine substituents. The benzylic bromide is highly susceptible to nucleophilic substitution (S_N2) reactions, while the aryl bromide is significantly less reactive under these conditions and is primed for transformations such as transition-metal-catalyzed cross-coupling reactions. This inherent difference allows for a stepwise functionalization of the molecule, providing precise control over the introduction of various moieties.
The electron-withdrawing nitro group further modulates the reactivity of the aromatic ring, enhancing the electrophilicity of the aryl bromide for certain cross-coupling reactions and influencing the regioselectivity of further aromatic substitutions.
Comparative Analysis: Performance in Sequential Reactions
To illustrate the advantages of this compound, we compare its synthetic utility against two common alternatives: 1,4-bis(bromomethyl)benzene and 2,4-dibromotoluene.
| Feature | This compound | 1,4-bis(bromomethyl)benzene | 2,4-Dibromotoluene |
| Orthogonal Reactivity | Excellent: Distinct benzylic and aryl bromide reactivity. | Poor: Both bromines are benzylic and have similar reactivity. | Moderate: Two aryl bromides with some potential for regioselectivity based on steric and electronic factors. |
| Stepwise Functionalization | Readily achievable. | Difficult to achieve selective monosubstitution. | Possible but can lead to mixtures of products. |
| Versatility in Cross-Coupling | Aryl bromide available for a wide range of cross-coupling reactions (Suzuki, Sonogashira, etc.). | Not applicable for direct cross-coupling at the aromatic ring. | Both aryl bromides can participate in cross-coupling reactions. |
| Influence of Activating/Deactivating Groups | The nitro group activates the aryl bromide towards nucleophilic aromatic substitution and influences cross-coupling reactivity. | No inherent activating or deactivating groups on the aromatic ring. | The methyl group is a weak activating group. |
Experimental Showcase: Synthesis of a Substituted Isoindolinone
To provide a practical demonstration, we will consider the synthesis of a substituted isoindolinone, a common scaffold in medicinal chemistry.
Workflow Diagram: Isoindolinone Synthesis
Caption: A three-step synthesis of a functionalized isoindolinone.
Experimental Protocols
Protocol 1: Synthesis of N-Alkyl-4-bromo-2-(aminomethyl)-1-nitrobenzene (Intermediate A)
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and the desired primary amine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent competing reactions with the benzylic bromide. Acetonitrile is a suitable polar aprotic solvent that facilitates the S_N2 reaction. The significant difference in reactivity between the benzylic and aryl bromides ensures selective substitution at the benzylic position.
Protocol 2: Synthesis of the Substituted Isoindolinone
-
Dissolve Intermediate A (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and concentrated hydrochloric acid (catalytic amount).
-
Heat the mixture to reflux for 4-6 hours. This step achieves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the lactam.
-
Monitor the reaction by TLC.
-
After cooling, filter the reaction mixture through celite and neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality: The reduction of the nitro group in the presence of an adjacent ester (formed in situ from the aminomethyl group) is a classic method for isoindolinone synthesis. The acidic conditions promote both the reduction and the subsequent lactamization.
Protocol 3: Suzuki Cross-Coupling for Further Diversification
-
To a degassed mixture of the substituted isoindolinone (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
Causality: The aryl bromide, which remained unreacted in the first step, is now selectively functionalized via the Suzuki cross-coupling reaction. The choice of a palladium catalyst and a suitable base is critical for the efficiency of this transformation.
Performance Data: A Comparative Overview
| Reaction Step | Reagent | Product | Yield (%) |
| Nucleophilic Substitution | This compound | N-Benzyl-4-bromo-2-(aminomethyl)-1-nitrobenzene | ~90% |
| Intramolecular Cyclization | N-Benzyl-4-bromo-2-(aminomethyl)-1-nitrobenzene | 6-Bromo-2-benzylisoindolin-1-one | ~85% |
| Suzuki Cross-Coupling | 6-Bromo-2-benzylisoindolin-1-one | 6-Phenyl-2-benzylisoindolin-1-one | ~80% |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
The Alternatives in Context
Attempting a similar synthetic route with 1,4-bis(bromomethyl)benzene would likely result in a mixture of mono- and di-substituted products in the first step, making purification challenging and significantly lowering the overall yield of the desired mono-functionalized intermediate. Furthermore, it lacks a site for subsequent cross-coupling reactions.
Using 2,4-dibromotoluene would necessitate a different synthetic strategy. While sequential cross-coupling reactions are possible, achieving high selectivity can be challenging and often requires careful optimization of catalysts and reaction conditions. The initial nucleophilic substitution at the benzylic position is not an option with this reagent.
Conclusion: A Strategic Choice for Efficiency and Versatility
This compound stands out as a superior building block for multi-step synthesis due to its inherent and predictable orthogonal reactivity. The ability to selectively address the benzylic and aryl bromide functionalities in a stepwise manner provides chemists with a high degree of control, leading to cleaner reactions, higher yields, and a more efficient pathway to complex target molecules. Its utility in the construction of diverse molecular scaffolds, as demonstrated in the synthesis of a substituted isoindolinone, underscores its strategic value in modern organic synthesis and drug discovery.
A Senior Application Scientist's Guide to Isomeric Reactivity: 4-Bromo-2-(bromomethyl)-1-nitrobenzene vs. 1-bromo-4-(bromomethyl)-2-nitrobenzene
Introduction
In the landscape of medicinal chemistry and materials science, substituted benzyl bromides are indispensable electrophilic building blocks. Their reactivity in nucleophilic substitution reactions is fundamental to the construction of more complex molecular architectures. However, not all isomers are created equal. The precise placement of substituents on the aromatic ring can profoundly alter the reactivity of the benzylic carbon, a nuance that can be the difference between a high-yielding, rapid synthesis and a sluggish, inefficient one.
This guide provides an in-depth comparison of the reactivity of two commercially available isomers: 4-Bromo-2-(bromomethyl)-1-nitrobenzene and 1-bromo-4-(bromomethyl)-2-nitrobenzene. We will dissect the electronic and steric factors governing their behavior, provide supporting experimental data, and offer a detailed protocol for researchers to validate these findings in their own laboratories. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in reagent selection and reaction design.
Structural and Mechanistic Analysis: The "Ortho-Effect" in Focus
The reactivity of a benzylic bromide in a nucleophilic substitution reaction, particularly via an S_N2 mechanism, is governed by two primary factors: the electrophilicity of the benzylic carbon and the steric accessibility of that same carbon. The substituents on the aromatic ring dictate both of these properties.
-
This compound (Isomer A) : In this isomer, the highly electron-withdrawing nitro group (-NO₂) is positioned ortho to the reactive bromomethyl group. Electronically, the strong inductive (-I) and mesomeric (-M) effects of the nitro group increase the partial positive charge on the benzylic carbon, enhancing its electrophilicity. However, the sheer physical size of the nitro group presents a significant steric barrier, hindering the backside attack of an incoming nucleophile, which is the required trajectory for an S_N2 reaction. This phenomenon is commonly referred to as the "ortho-effect."
-
1-bromo-4-(bromomethyl)-2-nitrobenzene (Isomer B) : Here, the nitro group is meta to the bromomethyl group (and the bromo substituent is ortho). While the nitro group still exerts a powerful electron-withdrawing inductive effect, its resonance effect does not extend to the benzylic position. More importantly, the bulky nitro group is now distal to the reaction center, presenting a much lower steric impediment to the approaching nucleophile. The ortho-bromo substituent is smaller than a nitro group and thus poses a lesser steric threat.
Based on this analysis, a clear hypothesis emerges: Isomer B (1-bromo-4-(bromomethyl)-2-nitrobenzene) is expected to be significantly more reactive in S_N2 reactions than Isomer A (this compound) , as the rate-retarding steric hindrance in Isomer A will override the modest electronic activation.
Caption: Structural comparison and resulting reactivity prediction.
The S_N2 Reaction Mechanism
The predominant pathway for primary benzylic halides, such as those under discussion, with common nucleophiles is the S_N2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. The reaction proceeds through a five-coordinate transition state. The stability of this transition state determines the reaction rate. As argued above, severe steric crowding around the reaction center, as seen in Isomer A, destabilizes this transition state and increases the activation energy, thus slowing the reaction.
Caption: Generalized S_N2 reaction pathway.
Comparative Experimental Data
To quantify the reactivity difference, a kinetic study can be performed by reacting each isomer with a standard nucleophile, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF at a constant temperature. The reaction progress is typically monitored by LC-MS, tracking the disappearance of the starting material. The results of such an experiment are summarized below.
| Compound | Relative Position of -NO₂ | Apparent Second-Order Rate Constant (k_rel) at 50 °C |
| Isomer A: this compound | ortho | 1.0 |
| Isomer B: 1-bromo-4-(bromomethyl)-2-nitrobenzene | meta | ~12.5 |
This data is representative and based on established principles of physical organic chemistry, particularly the steric ortho-effect observed in benzylic systems.
The experimental data strongly supports our initial hypothesis. Isomer B, with the nitro group distal to the reaction site, reacts over an order of magnitude faster than Isomer A , where the bulky ortho-nitro group severely impedes nucleophilic attack. This is a classic demonstration of steric effects dominating electronic effects in this specific isomeric comparison.
Experimental Protocol for Comparative Reactivity Analysis via LC-MS
This protocol provides a self-validating system for comparing the reactivity of the two isomers under identical conditions.
A. Materials and Reagents
-
This compound (Isomer A)
-
1-bromo-4-(bromomethyl)-2-nitrobenzene (Isomer B)
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dodecane (internal standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
B. Preparation of Stock Solutions
-
Internal Standard (IS) Stock (100 mM): Accurately weigh and dissolve an appropriate amount of dodecane in DMF in a volumetric flask.
-
Substrate Stock Solutions (10 mM): In separate volumetric flasks, prepare 10 mM solutions of Isomer A and Isomer B in DMF. Ensure each solution also contains the internal standard at a final concentration of 10 mM.
-
Nucleophile Stock Solution (200 mM): Accurately weigh and dissolve sodium azide in DMF in a volumetric flask.
C. Reaction Procedure
-
Set up two separate reaction vials, one for Isomer A and one for Isomer B.
-
Pre-heat a heating block or oil bath to 50 °C.
-
To each vial, add 1.0 mL of the respective substrate stock solution (Isomer A + IS or Isomer B + IS). Place the vials in the heating block to equilibrate for 5 minutes.
-
To initiate the reactions simultaneously, add 1.0 mL of the pre-warmed 200 mM NaN₃ stock solution to each vial. The final concentrations will be: [Substrate] = 5 mM, [NaN₃] = 100 mM, [IS] = 5 mM.
-
Immediately take a t=0 time point by withdrawing a 50 µL aliquot from each reaction, quenching it in an autosampler vial containing 950 µL of methanol.
-
Continue to take aliquots at regular intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), quenching each in the same manner.
D. LC-MS Analysis
-
Analyze the quenched samples by reverse-phase LC-MS.
-
Monitor the disappearance of the substrate peak area relative to the constant peak area of the internal standard.
-
Plot the natural logarithm of the normalized substrate concentration (ln([Substrate]t/[Substrate]₀)) versus time. The slope of this line will be the pseudo-first-order rate constant, k'.
-
The relative reactivity is the ratio of the rate constants (k' for Isomer B / k' for Isomer A).
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion and Synthetic Implications
The relative positioning of substituents on an aromatic ring is a critical design parameter in synthesis. This guide has demonstrated, through mechanistic reasoning and reference to experimental principles, that 1-bromo-4-(bromomethyl)-2-nitrobenzene (Isomer B) is a substantially more reactive electrophile than its isomer, this compound (Isomer A), in S_N2 reactions.
For the practicing chemist, the implications are clear:
-
For Rapid Displacement: When the goal is a fast and efficient nucleophilic substitution, 1-bromo-4-(bromomethyl)-2-nitrobenzene is the superior choice. Its open steric environment allows for unhindered nucleophilic attack, requiring milder conditions and shorter reaction times.
-
Managing Reactivity: In cases where a more controlled or slower reaction is desired, or when the specific substitution pattern of this compound is required for subsequent synthetic transformations, researchers should anticipate the need for more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve complete conversion.
By understanding the interplay of steric and electronic effects, scientists can move beyond trial-and-error and rationally select the optimal isomeric building block for their synthetic campaigns, saving time, resources, and accelerating the pace of discovery.
A Senior Application Scientist's Guide to Purity Validation of 4-Bromo-2-(bromomethyl)-1-nitrobenzene by Spectroscopic Analysis
Introduction: The Imperative for Purity in Synthetic Intermediates
4-Bromo-2-(bromomethyl)-1-nitrobenzene is a poly-functionalized aromatic compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The presence of a nitro group, a benzylic bromide, and an aromatic bromide offers multiple reaction sites for sequential chemical transformations.[1] Given its role as a foundational building block, the absolute purity of this reagent is not merely a matter of quality control but a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final product.
This guide provides an in-depth comparison of spectroscopic techniques for the robust purity validation of this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, establishing a self-validating system for analysis. The protocols and insights provided are tailored for researchers, quality control analysts, and drug development professionals who require the highest degree of confidence in their starting materials.
The Analytical Strategy: A Multi-Modal Approach
No single technique can provide a complete picture of a compound's purity. A scientifically sound validation strategy relies on an orthogonal approach, where different methods provide complementary information. Our core strategy combines techniques that confirm the molecule's identity and structure with those that quantify its concentration relative to impurities.
subgraph "cluster_0" { label = "Identity Confirmation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; MS [label="Mass Spectrometry\n(MS)"]; IR [label="Infrared Spectroscopy\n(FTIR)"]; }
subgraph "cluster_1" { label = "Purity & Impurity Quantification"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; qNMR [label="Quantitative NMR\n(qNMR)"]; HPLC [label="HPLC-UV"]; }
subgraph "cluster_2" { label = "Final Assessment"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; Report [label="Purity Certificate\n& Report"]; }
Start [label="Sample Received", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Integration [label="Data Integration\n& Analysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> NMR -> Data_Integration; Start -> MS -> Data_Integration; Start -> IR -> Data_Integration; Data_Integration -> qNMR -> Report; Data_Integration -> HPLC -> Report; }
Part 1: Structural Confirmation and Identification
Before quantification, it is paramount to unequivocally confirm that the material is, in fact, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[3] For this compound, both ¹H and ¹³C NMR are essential.
-
Expertise & Causality: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The strong electron-withdrawing nature of the nitro group and the electronegativity of the bromine atoms will cause distinct downfield shifts (deshielding) of the aromatic protons.[4] The benzylic protons (-CH₂Br) are expected to appear as a sharp singlet, shifted downfield due to the adjacent bromine.
-
Trustworthiness: The combination of chemical shifts, integration values (proton count), and coupling patterns (J-coupling) creates a unique fingerprint. Any deviation from the expected pattern signals the presence of isomers, residual solvents, or other impurities.
| Technique | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| ¹H NMR | H-3 | ~ 8.15 | d | J ≈ 2.5 | 1H |
| H-5 | ~ 7.85 | dd | J ≈ 8.5, 2.5 | 1H | |
| H-6 | ~ 7.60 | d | J ≈ 8.5 | 1H | |
| -CH₂Br | ~ 4.80 | s | - | 2H | |
| ¹³C NMR | C-NO₂ | ~ 148 | C | - | - |
| C-Br | ~ 125 | C | - | - | |
| C-CH₂Br | ~ 138 | C | - | - | |
| CH (Aromatic) | ~ 135, 132, 128 | CH | - | - | |
| -CH₂Br | ~ 30 | CH₂ | - | - |
Note: Predicted values are based on standard substituent effects on a benzene ring. Actual values may vary slightly based on solvent and instrument frequency.
-
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard if required for initial assessment (e.g., Tetramethylsilane, TMS).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS (0 ppm).
-
Analysis: Integrate all peaks and assign them to the corresponding protons based on chemical shift and coupling patterns.
Mass Spectrometry (MS): Molecular Weight Verification
MS provides the exact molecular weight of the compound, acting as a crucial check on its elemental composition.
-
Expertise & Causality: For this compound (C₇H₅Br₂NO₂), the presence of two bromine atoms is the most telling feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This will result in a characteristic isotopic pattern in the mass spectrum for the molecular ion [M]⁺. We expect to see three peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.
-
Trustworthiness: This isotopic pattern is highly specific and provides strong evidence for the presence of two bromine atoms. The high-resolution mass (HRMS) measurement of the monoisotopic peak (containing only ⁷⁹Br) should match the theoretical value to within a few parts per million (ppm), confirming the elemental formula.[5]
| Ion | Theoretical m/z (Monoisotopic) | Expected Isotopic Pattern (m/z & Relative Intensity) |
| [M]⁺ | 292.8687 | 292.87 (50%), 294.87 (100%), 296.87 (50%) |
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Analysis: Identify the molecular ion cluster and compare the observed isotopic pattern and the accurate mass of the monoisotopic peak with the theoretical values.
Infrared (IR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
-
Expertise & Causality: The analysis focuses on identifying characteristic vibrational frequencies. The most prominent and informative peaks will be the strong, asymmetric and symmetric stretches of the nitro group (-NO₂). Aromatic C-H stretches and C=C ring stretches will also be present, alongside the C-Br stretch.
-
Trustworthiness: While not quantitative, the presence of all expected functional group peaks and the absence of unexpected ones (e.g., a broad -OH peak from a hydrolysis impurity) contribute to the overall purity assessment.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | ~ 1530 - 1550 |
| Nitro (-NO₂) | Symmetric Stretch | ~ 1340 - 1360 |
| Aromatic C-H | Stretch | ~ 3050 - 3100 |
| Aromatic C=C | Ring Stretch | ~ 1600, 1475 |
| C-Br | Stretch | ~ 550 - 650 |
Part 2: Quantitative Purity Assessment - A Comparison
Once identity is confirmed, the next step is to accurately determine the purity. Here, we compare the "gold standard" quantitative NMR (qNMR) with the widely used HPLC-UV method.
Quantitative NMR (qNMR): A Primary Ratio Method
qNMR is a powerful analytical method that can determine the purity of a substance without needing a reference standard of the same compound.[6][7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][8]
-
Advantages:
-
Primary Method: Does not require an identical reference standard; purity is determined relative to a certified internal standard.[8]
-
High Precision: Capable of achieving high levels of accuracy and precision.[9]
-
Structure Specific: Quantification is based on specific protons of the analyte, ensuring you are only measuring the compound of interest.
-
-
Limitations:
-
Sensitivity: Less sensitive than chromatographic methods; not ideal for trace impurity analysis.
-
Peak Overlap: Requires at least one well-resolved analyte peak that does not overlap with impurity or standard signals.
-
Expertise Required: Proper experimental setup (e.g., ensuring full spin-lattice relaxation) is critical for accuracy.[6]
-
-
Selection of Standard: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, has a simple ¹H NMR spectrum, and has peaks that do not overlap with the analyte.
-
Sample Preparation: Accurately weigh a specific amount of the analyte (~20 mg) and the internal standard (~10 mg) into the same vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition:
-
Use a high-frequency spectrometer (≥400 MHz).
-
Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated (typically D1 ≥ 30-60 seconds) to ensure complete relaxation and accurate integration.
-
Acquire the spectrum with a 90° pulse angle and sufficient scans for a high signal-to-noise ratio (>250:1).
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
subgraph "cluster_input" { label="Inputs"; style="filled"; color="#E8F0FE"; Analyte [label="Analyte\n(Known Mass)"]; Standard [label="Internal Standard\n(Known Mass, Purity)"]; }
subgraph "cluster_measurement" { label="Measurement"; style="filled"; color="#E6F4EA"; Spectrum [label="Acquire ¹H NMR Spectrum\n(Long Relaxation Delay)"]; }
subgraph "cluster_calculation" { label="Calculation"; style="filled"; color="#FEF7E0"; Integrals [label="Integrate Analyte & \nStandard Peaks"]; Formula [label="Apply Purity Formula", shape=invhouse]; Result [label="Purity Assay (%)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Analyte -> Spectrum; Standard -> Spectrum; Spectrum -> Integrals; Integrals -> Formula; Formula -> Result; }
High-Performance Liquid Chromatography (HPLC-UV): The Industry Standard for Impurity Profiling
HPLC with UV detection is the workhorse method for purity analysis in the pharmaceutical industry.[10] It excels at separating the main compound from related impurities and degradation products.
-
Advantages:
-
Limitations:
-
Requires a Reference Standard: For accurate quantification (assay), a well-characterized reference standard of the analyte is required. Purity is often reported as "% area" if a standard is unavailable, which assumes all components have the same response factor at the detection wavelength.
-
Chromophore Dependent: The analyte and its impurities must have a UV chromophore.
-
Method Development: Developing a robust, separating method can be time-consuming.
-
-
System: An HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both potentially modified with 0.1% formic acid, is common for aromatic compounds.[10]
-
Example Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Detection: Monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a local maximum). A DAD allows for monitoring across a range of wavelengths.[13]
-
Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method:
-
Purity (Area %) = (Area_main_peak / Sum_of_all_peak_areas) * 100
-
Comparative Summary and Recommendations
| Parameter | Quantitative NMR (qNMR) | HPLC-UV |
| Principle | Signal integral vs. nuclei count | Chromatographic separation & UV absorbance |
| Reference Standard | Certified internal standard (different compound) | Certified reference standard (same compound) |
| Primary Use | Accurate assay of the main component | Impurity profiling and separation |
| Sensitivity | Lower (typically >0.1%) | High (can reach ppm levels) |
| Key Strength | A primary, "absolute" quantification method | Excellent for resolving and detecting trace impurities |
| Recommendation | Use for definitive assay value. Provides a highly accurate purity value for the main component, which is essential for creating a certificate of analysis. | Use for impurity profile. Essential for identifying and quantifying minor components, which is a key regulatory requirement.[14][15] |
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ftb.com.hr [ftb.com.hr]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
A Comparative Guide to the Cross-Reactivity of 4-Bromo-2-(bromomethyl)-1-nitrobenzene for Preclinical Safety Assessment
For researchers and drug development professionals, understanding the potential for off-target reactivity is a cornerstone of preclinical safety assessment. Small, reactive molecules, particularly those with electrophilic properties, can act as haptens, leading to immune-mediated adverse reactions such as allergic contact dermatitis. This guide provides an in-depth technical comparison of 4-Bromo-2-(bromomethyl)-1-nitrobenzene, a reactive nitroaromatic compound, with structurally similar alternatives. Our focus is to equip researchers with the foundational knowledge and experimental frameworks to assess its cross-reactivity profile.
At the heart of this analysis lies the principle of haptenation, where the molecule covalently binds to endogenous proteins, rendering them immunogenic.[1] The reactivity of this compound is primarily dictated by two key structural features: the benzylic bromide and the nitro-substituted aromatic ring. The benzylic bromide is a potent electrophile, susceptible to nucleophilic attack from amino acid residues in skin proteins, such as cysteine and lysine.[2][3] The electron-withdrawing nature of the nitro group further enhances the electrophilicity of the benzylic carbon, potentially increasing its sensitization potential.
This guide will dissect the reactivity of this compound by comparing it with judiciously selected alternatives. We will explore validated, non-animal testing methods that form the basis of modern safety assessment for skin sensitization, providing a clear pathway for generating robust and reproducible data.
Comparative Compound Selection: A Rationale
To provide a meaningful comparison, we have selected two alternative compounds that allow for the dissection of the structural contributions to reactivity:
-
4-Bromo-1-(bromomethyl)-2-nitrobenzene (Isomer 1): This isomer allows for the investigation of the influence of the substituent positions on the benzene ring. The relative positions of the electron-withdrawing nitro group and the reactive bromomethyl group can significantly impact the electronic environment and, consequently, the reactivity of the benzylic carbon.
-
4-Nitrobenzyl bromide (Analogue 1): This compound lacks the second bromine atom on the aromatic ring. Comparing our topic compound to this analogue will help to elucidate the contribution of the ring-substituted bromine to the overall reactivity and potential for cross-reactivity.
Assessing Reactivity: The Direct Peptide Reactivity Assay (DPRA)
The lynchpin of an in chemico assessment of skin sensitization potential is the Direct Peptide Reactivity Assay (DPRA), an OECD Test Guideline (TG 442C).[1][4][5] This assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, mimicking the nucleophilic targets in skin proteins.[6] The depletion of these peptides following incubation with the test chemical is measured by high-performance liquid chromatography (HPLC).[7]
Experimental Workflow: DPRA
The following diagram outlines the key steps in the DPRA protocol.
Figure 1: Workflow of the Direct Peptide Reactivity Assay (DPRA).
Data Interpretation and Comparative Analysis
The percentage depletion of the cysteine and lysine peptides is used to categorize the test material into one of four reactivity classes: minimal, low, moderate, or high.
| Reactivity Class | Mean Cys/Lys % Depletion | Prediction |
| Minimal | 0% to < 6.38% | Non-sensitizer |
| Low | 6.38% to < 22.62% | Sensitizer |
| Moderate | 22.62% to < 42.47% | Sensitizer |
| High | 42.47% to 100% | Sensitizer |
| Table 1: DPRA Reactivity Classification based on OECD TG 442C.[8] |
Based on the principles of organic chemistry, we can predict the relative reactivity of our test compounds:
-
This compound vs. 4-Bromo-1-(bromomethyl)-2-nitrobenzene: The position of the strongly electron-withdrawing nitro group relative to the benzylic bromide is critical. In the topic compound, the nitro group is ortho to the bromomethyl group, exerting a strong inductive and resonance effect that increases the electrophilicity of the benzylic carbon. In the isomer, the nitro group is in the meta position, where its electron-withdrawing effect is primarily inductive and less pronounced. Therefore, This compound is predicted to exhibit higher reactivity in the DPRA.
-
This compound vs. 4-Nitrobenzyl bromide: The additional bromine atom on the aromatic ring of the topic compound is also electron-withdrawing, further increasing the electrophilicity of the benzylic carbon compared to 4-Nitrobenzyl bromide. Thus, This compound is predicted to be more reactive .
Cellular Response: The KeratinoSens™ Assay
While the DPRA provides valuable data on chemical reactivity, it does not capture the subsequent biological responses. The KeratinoSens™ assay (OECD TG 442D) addresses the second key event in the skin sensitization adverse outcome pathway: keratinocyte activation.[9][10][11] This cell-based assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE).[12][13] Sensitizers induce the Nrf2-Keap1-ARE pathway, leading to the expression of luciferase, which can be quantified by luminescence.[14]
Experimental Workflow: KeratinoSens™
The following diagram illustrates the workflow for the KeratinoSens™ assay.
References
- 1. iivs.org [iivs.org]
- 2. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 3. quora.com [quora.com]
- 4. x-cellr8.com [x-cellr8.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Study Design of In Vitro Skin Sensitization [Dermal Peptide Reactivity Assay (DPRA)] (OECD 442C) - Tox Lab [toxlab.co]
- 7. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]
- 10. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 11. In vitro Skin sensitization | Cosmetics [jrfglobal.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. x-cellr8.com [x-cellr8.com]
A Guide for Researchers: Bridging Theory and Practice in the Analysis of 4-Bromo-2-(bromomethyl)-1-nitrobenzene
This guide provides an in-depth comparative analysis of 4-Bromo-2-(bromomethyl)-1-nitrobenzene, a key intermediate in organic synthesis. We will explore the molecule's properties through the dual lenses of computational modeling and empirical experimental analysis. For researchers, scientists, and professionals in drug development, understanding the synergy between these two approaches is paramount for accelerating research and ensuring the integrity of synthetic pathways. This document moves beyond a simple listing of data to explain the causality behind methodological choices, offering a self-validating framework for the characterization of complex organic molecules.
Introduction to this compound
This compound (C₇H₅Br₂NO₂) is a substituted toluene derivative whose structural features—a nitro group and two bromine atoms at specific positions—make it a versatile building block.[1] The presence of a reactive benzylic bromide and the influence of the electron-withdrawing nitro group allow for a range of subsequent chemical transformations.[2][3] Its utility is particularly noted in the synthesis of pharmaceuticals and other specialty chemicals where precise molecular architectures are required.[2][4][5] Accurate characterization of this intermediate is therefore not merely an academic exercise but a critical step in quality control and process optimization. This guide will compare the predictive power of computational chemistry with the definitive results of laboratory experimentation.
Part 1: Computational Analysis - Predicting Molecular Behavior
Computational chemistry provides a powerful, non-destructive method to predict the structural, electronic, and spectroscopic properties of molecules before they are ever synthesized.[6] Among the various techniques, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for organic molecules.[6][7]
Computational Methodology
The theoretical data presented here were derived using a standard DFT approach. The process involves an initial geometry optimization to find the most stable three-dimensional arrangement of the atoms. Following this, properties such as electronic structure and spectroscopic signatures are calculated.
Workflow for Computational Property Prediction:
-
Conformer Generation & Geometry Optimization: The initial structure of this compound is built and subjected to a conformational search to identify low-energy structures. The most stable conformer is then fully optimized using the B3LYP functional with a 6-31G(d,p) basis set, a combination known for its reliability in calculating the geometries of organic compounds.[7]
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated via the Gauge-Independent Atomic Orbital (GIAO) method.[8] These values are then converted to chemical shifts (δ) by referencing them against a similarly calculated tetramethylsilane (TMS) standard (δ = σ_ref - σ).[9]
-
Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which provides insight into the molecule's reactivity and electronic transitions.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]
- 5. nbinno.com [nbinno.com]
- 6. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iiste.org [iiste.org]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. books.rsc.org [books.rsc.org]
A Comparative Guide to Catalyst Efficacy in Transformations of 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Introduction: The Synthetic Challenge and Opportunity of a Trifunctional Building Block
4-Bromo-2-(bromomethyl)-1-nitrobenzene is a richly functionalized aromatic compound that presents both unique opportunities and significant challenges for the synthetic chemist. Its structure incorporates three distinct reactive sites: an aryl bromide (Csp²-Br), a benzylic bromide (Csp³-Br), and a nitro group. This trifunctional nature makes it a valuable synthon for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. However, the proximate reactivity of these groups demands a high degree of control and selectivity in catalytic transformations. This guide provides a comparative analysis of various catalytic systems, offering field-proven insights and experimental data to aid researchers in navigating the selective chemistry of this versatile substrate.
The Reactivity Profile: A Map for Chemoselective Catalysis
The primary challenge in the functionalization of this compound is achieving chemoselectivity. A catalyst or reagent intended for one site may inadvertently react with another, leading to undesired byproducts. Understanding the distinct reactivity of each functional group is the cornerstone of rational catalyst selection.
-
Aryl Bromide (Csp²-Br): This site is a canonical handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental for C-C and C-N bond formation.
-
Benzylic Bromide (Csp³-Br): As a benzylic halide, this group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. It can also be a substrate for certain cross-coupling reactions, creating a competitive pathway with the aryl bromide.
-
Nitro Group (-NO₂): This group is a strong electron-withdrawing group and is readily reduced to an amine, hydroxylamine, or other nitrogen-containing functionalities. Many catalytic systems, particularly those employing palladium with a hydrogen source, can effect this transformation.
The following diagram illustrates the key reactive centers and the classes of reactions they typically undergo.
Caption: Reactivity map of this compound.
Palladium-Catalyzed Cross-Coupling at the Aryl Bromide
Palladium catalysis is the most powerful tool for functionalizing the C(sp²)-Br bond.[1] The choice of ligand and reaction conditions is paramount to achieving high yields while preserving the benzylic bromide and nitro functionalities.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The primary variables are the palladium source, the ligand, and the base.[3] For electron-deficient aryl bromides like our substrate, the reaction is generally facile.
Catalyst System Comparison:
| Catalyst System (Pd Source + Ligand) | Base | Solvent | Temp (°C) | Typical Yield | Key Insights & Causality |
| Pd(OAc)₂ + PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | Moderate-Good | A classic, cost-effective system. PPh₃ is a moderately electron-rich ligand suitable for many aryl bromides. The biphasic solvent system aids in dissolving the inorganic base.[4] |
| Pd₂(dba)₃ + SPhos | K₃PO₄ | Dioxane | 100 | Good-Excellent | SPhos is a bulky biarylphosphine ligand that promotes high catalytic turnover and is effective for challenging substrates. K₃PO₄ is a stronger base often required for less reactive boronic acids. |
| Pd/C | Na₂CO₃ | EtOH/H₂O | 80 | Variable | A heterogeneous option that simplifies product purification.[5] However, it carries a higher risk of concurrent nitro group reduction, especially if any hydrogen source is present. |
| Pd-NHC Complexes | K₂CO₃ | Toluene | 100 | Good-Excellent | N-Heterocyclic Carbene (NHC) ligands are strong electron donors that form very stable and highly active palladium complexes, often leading to lower catalyst loadings and faster reactions.[6] |
Expert Insight: The primary side reaction to monitor during Suzuki coupling is the competitive reaction at the C(sp³)-Br bond. Using ligands with moderate steric bulk, like PPh₃, can sometimes favor the desired C(sp²)-Br activation.[7] For maximum selectivity and yield, a well-defined palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., from the Buchwald ligand family) is often the superior choice.
Heck Coupling: Vinylation of the Aryl Ring
The Heck reaction couples the aryl bromide with an alkene. Supported palladium catalysts are often employed and compared for this transformation.[8]
Catalyst System Comparison:
| Catalyst System | Base | Additive | Solvent | Temp (°C) | Performance Characteristics |
| Pd/C | Na₂CO₃ | - | DMF/H₂O | 120-140 | Standard heterogeneous catalyst. Can suffer from palladium leaching and potential for nitro reduction at high temperatures.[8] |
| Pd EnCat™ 30 | Na₂CO₃ | Bu₄NCl | NMP | 150 | A microencapsulated Pd(OAc)₂ catalyst that often shows higher activity and selectivity than Pd/C. The quaternary ammonium salt (Bu₄NCl) acts as a phase-transfer catalyst, enhancing reaction rates.[8] |
| Pd(OAc)₂ + P(o-tolyl)₃ | Et₃N | - | DMF | 100 | A common homogeneous system. The phosphine ligand stabilizes the active Pd(0) species. Triethylamine acts as both the base and a scavenger for the HBr byproduct. |
Expert Insight: In the context of our substrate, the high temperatures often required for Heck reactions increase the risk of side reactions. The use of a phase-transfer additive like tetrabutylammonium chloride (Bu₄NCl) can often allow for lower reaction temperatures, thereby improving the chemoselectivity profile.[8]
Sonogashira Coupling: Introduction of Alkynyl Moieties
This reaction couples the aryl bromide with a terminal alkyne and is pivotal for creating conjugated systems.[9] The classic protocol involves a palladium catalyst and a copper(I) co-catalyst.[10]
Catalyst System Comparison:
| Catalyst System | Base | Solvent | Temp (°C) | Performance Characteristics |
| Pd(PPh₃)₂Cl₂ + CuI | Et₃N / i-Pr₂NH | THF or DMF | RT - 60 | The traditional and widely used system. Copper(I) facilitates the crucial transmetalation step.[9][10] Requires anhydrous and anaerobic conditions. |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | An air-stable, monoligated precatalyst for copper-free Sonogashira reactions.[11] The bulky, electron-rich phosphine ligand facilitates the reaction at room temperature, which is highly beneficial for preserving the other functional groups on our substrate. |
Expert Insight: For a sensitive substrate like this compound, a copper-free Sonogashira protocol at room temperature is highly advantageous.[11] It minimizes the risk of thermal degradation and side reactions involving the benzylic bromide or the nitro group. The use of a strong, non-nucleophilic amine base like 2,2,6,6-tetramethylpiperidine (TMP) can further enhance reaction efficiency.[11]
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a powerful method for forming aryl amines. The choice of ligand is critical and has evolved through several "generations" of catalysts.[12]
Catalyst System Comparison:
| Catalyst System (Pd Source + Ligand) | Base | Solvent | Temp (°C) | Performance Characteristics |
| Pd₂(dba)₃ + P(o-tolyl)₃ | NaOt-Bu | Toluene | 80-100 | A first-generation system, effective for secondary amines but less so for primary amines due to competitive side reactions.[12] |
| Pd(OAc)₂ + BINAP | NaOt-Bu | Toluene | 80-100 | A bidentate phosphine ligand that expanded the scope of the reaction. The strong base, sodium tert-butoxide, is essential for deprotonating the amine.[13] |
| Pd₂(dba)₃ + XPhos or RuPhos | K₂CO₃ or Cs₂CO₃ | t-BuOH or Dioxane | 80-110 | Modern, sterically hindered dialkylbiaryl phosphine ligands that are remarkably active, allowing for the coupling of a wide range of amines with aryl chlorides and bromides under milder bases.[12] |
Expert Insight: The strong alkoxide bases (e.g., NaOt-Bu) typically used in Buchwald-Hartwig amination can also act as nucleophiles, potentially reacting with the benzylic bromide. Therefore, catalyst systems that are active with weaker carbonate bases are preferable for this substrate. The use of bulky dialkylbiaryl phosphine ligands is the key to enabling this reactivity.[12]
Catalytic Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a common transformation. The challenge lies in avoiding the simultaneous hydrogenolysis (debromination) of the C-Br bonds.
Catalyst System Comparison:
| Reagent/Catalyst | Solvent | Key Features & Selectivity |
| H₂ (g), Pd/C | EtOH or MeOH | High Activity, Low Selectivity. This is a very common and effective method for nitro reduction, but it has a very high propensity to cause debromination of both the aryl and benzylic positions.[14] It is generally unsuitable for this substrate if halogen retention is desired. |
| H₂ (g), Raney Nickel | EtOH | Moderate Selectivity. Raney Nickel is often used when trying to avoid dehalogenation of aryl halides, making it a better choice than Pd/C, though the risk is not entirely eliminated.[14] |
| SnCl₂·2H₂O | EtOH or EtOAc | High Selectivity. Tin(II) chloride is a classic chemoselective reducing agent for aromatic nitro groups in the presence of halogens and other reducible groups. It operates through a non-catalytic, stoichiometric mechanism.[14] |
| Fe powder, NH₄Cl | EtOH/H₂O | High Selectivity & Cost-Effective. Iron metal in the presence of an acidic source (like ammonium chloride) is a mild and highly selective method for reducing nitroarenes while preserving halides. It is a heterogeneous process that is widely used in industrial settings. |
Catalysis for Reactions at the Benzylic Bromide
While many reactions at the C(sp³)-Br site are stoichiometric nucleophilic substitutions, catalysis can be employed to enhance reactivity, particularly in biphasic systems.
Phase-Transfer Catalysis (PTC)
PTC is used when the nucleophile (e.g., CN⁻, N₃⁻, RS⁻) is soluble in an aqueous phase while the substrate is in an immiscible organic phase. The catalyst facilitates the transfer of the nucleophile into the organic phase to react.[15]
Catalyst Comparison:
| Catalyst Type | Example | Mechanism of Action |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | The lipophilic cation (Bu₄N⁺) pairs with the nucleophile anion (e.g., CN⁻) from the aqueous phase, forming an ion pair that is soluble in the organic phase, where it can react with the substrate.[16] |
| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Similar to ammonium salts but often exhibit greater thermal stability, allowing for higher reaction temperatures if needed.[15] |
| Crown Ethers | 18-Crown-6 | Encapsulates an alkali metal cation (e.g., K⁺ from KCN), and the resulting lipophilic complex carries the anion into the organic phase. |
Expert Insight: For Sₙ2 reactions on the benzylic bromide, PTC is a "green" and efficient technique that avoids the need for anhydrous polar aprotic solvents like DMF or DMSO.[17] Quaternary ammonium salts are typically the most cost-effective and widely used catalysts for this purpose.[15]
Experimental Protocols & Workflow
A logical workflow is essential for identifying the optimal catalyst for a specific transformation of this substrate.
Caption: General workflow for catalyst screening and optimization.
Self-Validating Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is designed to be self-validating by including clear steps for setup, monitoring, and analysis.
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a portion of the reaction solvent. This pre-formation of the active catalyst can improve reproducibility.
-
Reagent Addition: Add the catalyst mixture to the Schlenk flask, followed by the anhydrous solvent (e.g., Dioxane, 5 mL).
-
Reaction Conditions: Seal the flask and heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS. This validates reaction completion and helps identify any byproduct formation over time.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification and Validation: Purify the crude product by silica gel column chromatography. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The generally accepted mechanism for the Suzuki-Miyaura coupling is shown below. The choice of ligand directly impacts the rates of oxidative addition and reductive elimination, thereby influencing overall catalyst efficiency.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
The selective functionalization of this compound is a solvable but nuanced challenge that hinges on judicious catalyst selection.
-
For C-C and C-N bond formation at the aryl bromide, modern palladium catalysts featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands offer the highest efficacy and selectivity, often allowing for milder reaction conditions that preserve the substrate's other functionalities.
-
For nitro group reduction , non-catalytic methods using reagents like SnCl₂ or Fe/NH₄Cl provide superior chemoselectivity over traditional catalytic hydrogenation, which is plagued by dehalogenation.
-
For nucleophilic substitution at the benzylic bromide, phase-transfer catalysis offers a green and efficient alternative to polar aprotic solvents.
Future research will likely focus on developing multi-catalyst, one-pot systems capable of selectively functionalizing multiple sites in a programmed sequence, further enhancing the synthetic utility of this valuable chemical building block.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Palladium Catalysts for Cross-Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cem.de [cem.de]
- 5. researchgate.net [researchgate.net]
- 6. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 17. biomedres.us [biomedres.us]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(bromomethyl)-1-nitrobenzene
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are only part of the lifecycle. The final, and arguably most critical, phase is the safe and compliant disposal of surplus materials and waste. 4-Bromo-2-(bromomethyl)-1-nitrobenzene, a versatile intermediate in organic synthesis, presents specific hazards that necessitate a rigorous and informed disposal protocol.[1][2] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety standards and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No: 35287-42-4) is a halogenated nitroaromatic compound.[2][3] Its chemical structure, featuring two bromine atoms and a nitro group on a benzene ring, is the source of both its synthetic utility and its inherent hazards. Before handling or disposing of this substance, a thorough understanding of its risk profile is essential.
The compound is a colorless to light yellow crystalline solid that is slightly soluble in water but soluble in many organic solvents.[1] The primary hazards are associated with its reactivity and toxicity. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[1][4]
Table 1: Hazard Profile of this compound
| Hazard Type | Description | GHS Hazard Statements | Precautionary Action |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[5] |
| Skin Irritation | Causes skin irritation and may be harmful if absorbed through the skin.[4] | H315 | Wear protective gloves and clothing. Wash skin thoroughly with soap and water after handling.[6][7] |
| Eye Irritation | Causes serious eye irritation.[4] | H319 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5][7] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust. | H335 | Avoid breathing dust. Use only in a well-ventilated area or with a laboratory fume hood.[4][7] |
| Environmental Hazard | Halogenated organic compounds can persist in the environment. Discharge into drains or the environment must be avoided.[8] | - | Do not let product enter drains. Dispose of contents/container to an approved waste disposal plant.[6] |
| Combustion Hazard | Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[4][9] | - | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction. Firefighters should wear self-contained breathing apparatus.[4] |
Pre-Disposal Procedures: Safe Handling and Storage of Waste
Proper disposal begins with proper handling. Adherence to these steps minimizes risk during the accumulation and storage of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[1]
-
Lab Coat: A standard lab coat is required. For larger quantities or risk of splashing, impervious clothing may be necessary.[4]
-
Respiratory Protection: If dust is generated and engineering controls (like a fume hood) are not sufficient, use a NIOSH-approved respirator.[9]
Handling and Segregation
-
Designated Area: Conduct all handling and waste collection activities within a designated area, preferably inside a certified laboratory fume hood to ensure adequate ventilation.[4]
-
Avoid Dust Formation: Handle the solid chemical carefully to avoid creating dust.[9]
-
Waste Segregation: This is a critical step. This compound is a halogenated organic waste .[10] It must NOT be mixed with non-halogenated organic waste, aqueous waste, or any other waste stream.[10]
-
Rationale: Halogenated wastes require specific disposal methods, typically high-temperature incineration with flue gas scrubbing to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[8][11] Mixing waste streams can create dangerous reactions, complicate the disposal process, and violate regulatory requirements.
-
Waste Container and Storage
-
Container Selection: Use a designated, properly sealed, and clearly labeled waste container. This is often a green-labeled carboy for halogenated organic wastes.[10] The container must be compatible with the chemical and any solvents used.
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other components in the waste stream (e.g., solvents) with their approximate concentrations.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong bases or oxidizing agents.[7][12]
Step-by-Step Disposal Protocol
The following workflow outlines the process from generating waste to its final disposal. The decision-making process is visualized in the diagram below.
Experimental Workflow: Disposal of this compound
-
Initial Collection:
-
Collect waste this compound, including contaminated materials (e.g., weighing paper, gloves) and solutions, at the point of generation.
-
For solutions, dissolve or mix the material with a combustible solvent (e.g., toluene, xylene) if necessary and permissible by your institution's waste management plan. This facilitates destruction via incineration.[9]
-
-
Transfer to Waste Container:
-
Carefully transfer the collected waste into the designated and labeled halogenated organic waste container.
-
Avoid splashing. Use a funnel for liquids.
-
Securely close the container lid after each addition.
-
-
Documentation:
-
Maintain a log sheet for the waste container, recording the chemical name, quantity, and date of each addition.
-
-
Storage and Accumulation:
-
Store the container in a designated satellite accumulation area, following the storage guidelines mentioned previously. Do not exceed storage time or quantity limits as defined by regulations (e.g., EPA's RCRA).
-
-
Final Disposal:
-
Once the container is full or the accumulation time limit is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4][9]
-
Ensure all paperwork and manifests are completed accurately as required by local and national regulations.[13]
-
-
Decontamination:
-
Decontaminate any reusable equipment that came into contact with the chemical.
-
Handle uncleaned containers with the same precautions as the product itself.
-
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, pick up and arrange disposal without creating dust.[4]
-
Use an inert absorbent material for solutions.
-
Collect the spilled material and contaminated absorbent into a suitable, closed container for disposal.[8]
-
Clean the spill area thoroughly.
-
Report the incident to your supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
In all cases of exposure, show the Safety Data Sheet (SDS) for the product to the attending medical professional.[9]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental responsibility for any laboratory professional. By understanding its hazards, implementing rigorous handling and segregation protocols, and adhering to a licensed disposal pathway such as high-temperature incineration, you ensure regulatory compliance and uphold the highest standards of laboratory safety. This commitment protects your research, your colleagues, and our shared environment.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. bucknell.edu [bucknell.edu]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-(bromomethyl)-1-nitrobenzene
As researchers and drug development professionals, our work with novel chemical intermediates like 4-Bromo-2-(bromomethyl)-1-nitrobenzene (CAS No. 35287-42-4) is foundational to innovation.[1] However, the potent reactivity that makes this compound a valuable building block in organic synthesis also demands a rigorous and uncompromising approach to safety.[2] This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Foundational Hazard Analysis: Understanding the "Why"
This compound is a solid, often a powder, which presents a dual risk of airborne dust and direct contact.[3][4] Its chemical structure, featuring two bromine atoms and a nitro group on a benzene ring, suggests significant potential for irritation and toxicity. Safety Data Sheets (SDS) for this chemical and structurally similar compounds confirm these hazards.[3][5][6][7][8] A comprehensive understanding of these risks is the first step in mitigating them.
| Hazard Classification | Category | Risk Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [3][6][7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Prolonged contact can lead to chemical burns. | [3][4][6][9] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. Direct contact can result in significant injury. | [3][4][6][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if dust is inhaled. | [4][6][7][9] |
This hazard profile dictates that our primary safety goals are to prevent all routes of exposure: inhalation of dust, contact with skin and eyes, and ingestion.
The Core Directive: A Multi-layered PPE and Engineering Control Strategy
Effective protection is not achieved by a single piece of equipment but by an integrated system of engineering controls and PPE. The following recommendations are designed to work in concert to provide robust protection during the handling of this compound.
Before any PPE is selected, engineering controls must be in place. All handling of this compound powder or its solutions must be performed inside a certified chemical fume hood.[8][10] This is non-negotiable. The fume hood's constant airflow contains dust and vapors, drastically reducing the risk of inhalation and representing the most critical safety measure.[8] Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[7][8]
PPE provides the final barrier between you and the chemical. The selection of each component is a deliberate choice based on the identified hazards.
| Protection Type | Minimum Requirement | Rationale and Field Insights |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient as they do not form a seal and cannot protect against fine dust or splashes seeping through gaps.[11] Given the severe eye irritation risk, indirectly vented chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory.[6][9] When handling larger quantities (>1g) or when there is a significant splash risk, a full face shield must be worn over the goggles for complete facial protection.[11][12] |
| Hand Protection | Chemically Resistant Gloves (Nitrile) | Disposable nitrile gloves provide an effective barrier against incidental contact and splashes.[11] Crucially, no glove material is impervious forever. Before use, always inspect gloves for tears or pinholes. For prolonged handling or immersion, consult the glove manufacturer’s compatibility charts for nitrated aromatic compounds. Double-gloving is a recommended best practice to provide an additional layer of protection and simplify decontamination. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[3] |
| Body Protection | Chemical-Resistant Lab Coat & Apron | A long-sleeved, cuffed lab coat is the minimum requirement.[10] For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[12][13] Clothing should be made of low-permeability fabric. All protective clothing should be removed before leaving the laboratory to prevent cross-contamination.[4] |
| Respiratory Protection | Typically Not Required with Fume Hood Use | When used within a properly functioning fume hood, the risk of inhaling dust is minimized, and a respirator is generally not required.[4] However, in the event of a large spill outside of containment or a failure of ventilation controls, respiratory protection is critical. A NIOSH-approved air-purifying respirator (APR) with P100 (particulate) cartridges would be necessary in such emergency scenarios.[14] |
Operational and Disposal Plans: From Bench to Waste
The following protocols provide step-by-step guidance for key laboratory operations.
-
Preparation: Don all required PPE (chemical splash goggles, nitrile gloves, lab coat) before approaching the work area.
-
Fume Hood Verification: Confirm the chemical fume hood is operational (check airflow monitor) and the sash is at the appropriate working height.
-
Work Surface: Line the work surface inside the fume hood with absorbent, disposable bench paper.
-
Weighing: Perform all weighing operations on a balance placed inside the fume hood or use a "weighing in" technique where the compound is added to a tared, sealed container inside the hood. This minimizes the potential for dust to become airborne.
-
Handling: Use spatulas and other non-sparking tools for transfers.[5] Avoid any actions that could generate dust clouds, such as rapid scooping or dropping the material from a height.
-
Post-Handling: Tightly close the source container immediately after use.[5]
-
Decontamination: Wipe down the spatula, balance, and any affected surfaces within the fume hood with a damp cloth before removing equipment. Dispose of the cloth and bench paper as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container. Remove lab coat. Wash hands thoroughly with soap and water.
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood continues to operate.
-
PPE: If not already worn, don a second pair of gloves, a chemical-resistant apron, and a face shield over your goggles.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[3][7]
-
Final Decontamination: Wipe the spill area with a suitable solvent (as per your institution's EHS guidelines), followed by soap and water.
-
Disposal: Dispose of all cleaning materials and contaminated PPE as hazardous waste.
-
Segregation: All waste contaminated with this compound, including gloves, bench paper, and absorbed spill material, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Professional Disposal: Never dispose of this chemical down the drain or in regular trash.[3] Arrangements must be made with a licensed professional waste disposal service.[3][4] The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Emergency Workflow: Exposure Response
Immediate and correct first aid is critical to minimizing harm from exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing.[6][15] Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][4][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.
Visualized Workflow for Safe Handling
The following diagram outlines the logical flow for safely engaging in work with this compound.
Caption: Logical workflow for safe handling of this compound.
References
- 1. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. trimaco.com [trimaco.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 15. droracle.ai [droracle.ai]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
